molecular formula C10H10O4 B562599 Ferulic Acid-d3 CAS No. 860605-59-0

Ferulic Acid-d3

Cat. No.: B562599
CAS No.: 860605-59-0
M. Wt: 197.204
InChI Key: KSEBMYQBYZTDHS-CGLOQUBRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ferulic Acid-d3, also known as this compound, is a useful research compound. Its molecular formula is C10H10O4 and its molecular weight is 197.204. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-3-[4-hydroxy-3-(trideuteriomethoxy)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEBMYQBYZTDHS-CGLOQUBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)/C=C/C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Advent of a Deuterated Tracer: A Technical History of Ferulic Acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery and Synthesis of Ferulic Acid and its Deuterated Analog, Ferulic Acid-d3.

Introduction

Ferulic acid, a ubiquitous phenolic compound found throughout the plant kingdom, has garnered significant scientific interest for its potent antioxidant and various therapeutic properties. Its journey from initial isolation to a key molecule in diverse research fields is a testament to the enduring exploration of natural products. The development of isotopically labeled analogs, particularly this compound, has been pivotal for advancing our understanding of its pharmacokinetics, metabolism, and overall biological activity. This technical guide provides a comprehensive overview of the discovery and synthesis of both ferulic acid and its deuterated counterpart, this compound, with a focus on the experimental methodologies that underpin their preparation.

Discovery and Early Synthesis of Ferulic Acid

The history of ferulic acid began in 1866 when it was first isolated from the resin of the plant Ferula foetida by Austrian chemists Hlasiwetz and Barth. This discovery laid the groundwork for future investigations into its chemical structure and biological significance. For several decades, research on ferulic acid remained sporadic. A significant milestone was achieved in 1925 with the first chemical synthesis of ferulic acid. This process, a Knoevenagel condensation, utilized vanillin and malonic acid as starting materials, providing a reproducible method for obtaining the compound and paving the way for more extensive research into its properties and potential applications.

Historical Timeline:
YearMilestoneKey Researchers/Details
1866First isolation of Ferulic AcidHlasiwetz and Barth, from Ferula foetida resin.
1925First chemical synthesis of Ferulic AcidReaction of vanillin with malonic acid.

The Emergence of this compound: A Deuterated Tracer

The advent of isotopically labeled compounds revolutionized the study of drug metabolism and pharmacokinetics. The synthesis of deuterated ferulic acid, specifically this compound, provided researchers with a valuable tool for use as an internal standard in mass spectrometry-based bioanalytical assays. The "d3" designation indicates that three hydrogen atoms in the methoxy group (-OCH3) attached to the phenyl ring have been replaced with deuterium atoms (-OCD3). This subtle change in mass allows for the precise quantification of the non-deuterated ferulic acid in complex biological matrices.

The synthesis of this compound mirrors the historical synthesis of its non-deuterated parent, with the key difference being the use of a deuterated precursor. The common and efficient route involves the use of deuterated vanillin, specifically vanillin-(methoxy-d3), which is then reacted with malonic acid.

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is a two-step process that begins with the preparation of the deuterated intermediate, vanillin-(methoxy-d3), followed by a condensation reaction to yield the final product.

Step 1: Synthesis of Vanillin-(methoxy-d3)

Principle: This step involves the methylation of protocatechuic aldehyde using a deuterated methylating agent, such as iodomethane-d3, in the presence of a base.

Experimental Protocol:

  • Materials:

    • Protocatechuic aldehyde (3,4-dihydroxybenzaldehyde)

    • Iodomethane-d3 (CD3I)

    • Potassium carbonate (K2CO3) or Sodium hydroxide (NaOH)

    • Acetone or Dimethylformamide (DMF) as solvent

    • Hydrochloric acid (HCl) for acidification

    • Ethyl acetate for extraction

    • Anhydrous sodium sulfate (Na2SO4) for drying

  • Procedure:

    • Dissolve protocatechuic aldehyde in the chosen solvent (e.g., acetone) in a round-bottom flask.

    • Add the base (e.g., potassium carbonate) to the solution and stir.

    • Slowly add iodomethane-d3 to the reaction mixture at room temperature.

    • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate any unreacted starting material.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude vanillin-(methoxy-d3).

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of this compound from Vanillin-(methoxy-d3)

Principle: This is a Knoevenagel condensation reaction where the aldehyde group of vanillin-(methoxy-d3) reacts with the active methylene group of malonic acid in the presence of a basic catalyst, typically pyridine and a small amount of piperidine.

Experimental Protocol:

  • Materials:

    • Vanillin-(methoxy-d3)

    • Malonic acid

    • Pyridine

    • Piperidine

    • Hydrochloric acid (HCl) for acidification

    • Water for precipitation and washing

    • Ethanol for recrystallization

  • Procedure:

    • In a round-bottom flask, dissolve vanillin-(methoxy-d3) and malonic acid in pyridine.

    • Add a catalytic amount of piperidine to the solution.

    • Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) for several hours. The progress of the reaction can be monitored by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.

    • Filter the precipitated solid, which is the crude this compound.

    • Wash the solid thoroughly with cold water to remove any remaining pyridine hydrochloride and other impurities.

    • Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol/water, to obtain the final product as a crystalline solid.

Visualization of Synthesis Pathways

Synthesis of Vanillin-(methoxy-d3)

G Protocatechuic_aldehyde Protocatechuic aldehyde reaction Methylation Protocatechuic_aldehyde->reaction Iodomethane_d3 Iodomethane-d3 (CD3I) Iodomethane_d3->reaction Base Base (e.g., K2CO3) Base->reaction Solvent Solvent (e.g., Acetone) Solvent->reaction Vanillin_d3 Vanillin-(methoxy-d3) reaction->Vanillin_d3

Caption: Synthesis of Vanillin-(methoxy-d3) from Protocatechuic aldehyde.

Synthesis of this compound

G Vanillin_d3 Vanillin-(methoxy-d3) reaction Knoevenagel Condensation Vanillin_d3->reaction Malonic_acid Malonic acid Malonic_acid->reaction Pyridine Pyridine Pyridine->reaction Piperidine Piperidine (catalyst) Piperidine->reaction Ferulic_Acid_d3 This compound reaction->Ferulic_Acid_d3

Caption: Synthesis of this compound from Vanillin-(methoxy-d3).

Conclusion

The journey from the initial discovery of ferulic acid to the synthesis of its deuterated analog, this compound, highlights the progression of chemical synthesis and its critical role in advancing biological and pharmaceutical research. The availability of this compound as a stable isotope-labeled internal standard has been instrumental in enabling accurate and precise quantification of ferulic acid in complex biological samples, thereby facilitating a deeper understanding of its absorption, distribution, metabolism, and excretion (ADME) properties. The detailed synthetic protocols provided in this guide offer a practical resource for researchers and professionals in the field of drug development and natural product chemistry.

Biosynthesis of Deuterium-Labeled Ferulic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferulic acid, a ubiquitous phenolic compound derived from the shikimate pathway in plants, has garnered significant attention for its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] Isotopic labeling, particularly with deuterium, is a powerful technique used to trace metabolic pathways, understand reaction mechanisms, and enhance the pharmacokinetic profiles of drug candidates.[3] The replacement of hydrogen with deuterium can lead to a stronger carbon-deuterium bond, which can slow down metabolic processes, a phenomenon known as the kinetic isotope effect. This guide provides a comprehensive overview of the biosynthesis of deuterium-labeled ferulic acid, focusing on a microbial production platform. It includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and workflows.

Biosynthesis of Deuterium-Labeled Ferulic Acid: A Microbial Approach

The biosynthesis of deuterium-labeled ferulic acid can be achieved by leveraging metabolically engineered microorganisms. Strains of Escherichia coli have been successfully engineered to produce ferulic acid from simple carbon sources or precursors like tyrosine.[4][5] By cultivating these engineered microbes in a deuterium-enriched medium, the deuterium atoms can be incorporated into the ferulic acid structure.

Experimental Protocol: Microbial Production of Deuterium-Labeled Ferulic Acid

This protocol outlines a method for producing deuterium-labeled ferulic acid using an engineered E. coli strain. The strategy involves expressing the necessary biosynthetic enzymes and providing deuterated precursors in the culture medium.

1. Engineered Microbial Strain:

  • Host Strain: E. coli JM109(DE3) is a suitable host for heterologous protein expression.

  • Biosynthetic Pathway Genes: A synthetic operon containing the following genes should be cloned into an expression vector (e.g., pET or p15A-based vectors):

    • tal: Tyrosine ammonia-lyase from Rhodobacter sphaeroides (converts L-tyrosine to p-coumaric acid).

    • sam5: p-Coumarate 3-hydroxylase from Saccharothrix espanaensis (converts p-coumaric acid to caffeic acid).

    • comt: Caffeic acid O-methyltransferase from Triticum aestivum (converts caffeic acid to ferulic acid).

    • The expression of these genes can be placed under the control of an inducible promoter, such as the T5 promoter.

2. Culture Medium and Conditions:

  • Minimal Medium: A defined minimal medium (e.g., M9 minimal medium) should be used to control the isotopic composition of the nutrients.

  • Deuterium Source:

    • Option A (Full Labeling): Prepare the M9 minimal medium using deuterium oxide (D₂O) as the solvent and a deuterated carbon source like glucose-d₁₂. This will result in extensive labeling throughout the ferulic acid molecule.

    • Option B (Precursor-Directed Labeling): Use standard H₂O-based M9 medium and supplement it with a deuterated precursor, such as L-tyrosine-d₇. This will lead to more specific labeling patterns.

  • Fermentation:

    • Inoculate a 5 mL starter culture of the engineered E. coli in LB medium and grow overnight at 37°C with shaking.

    • Inoculate 1 L of the deuterium-enriched minimal medium with the overnight culture to an initial OD₆₀₀ of 0.05.

    • Incubate at 37°C with shaking at 200 rpm until the OD₆₀₀ reaches 0.6-0.8.

    • Induce gene expression by adding IPTG to a final concentration of 0.1 mM.

    • If using the precursor-directed approach (Option B), add the deuterated L-tyrosine at the time of induction.

    • Reduce the temperature to 30°C and continue the fermentation for 48-72 hours.

3. Extraction and Purification:

  • Centrifuge the culture at 8,000 x g for 15 minutes to pellet the cells.

  • Collect the supernatant, which contains the secreted ferulic acid.

  • Acidify the supernatant to pH 2-3 with 6 M HCl to precipitate the ferulic acid.

  • Extract the ferulic acid from the acidified supernatant with an equal volume of ethyl acetate three times.

  • Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude deuterium-labeled ferulic acid.

  • Purify the crude product using silica gel column chromatography with a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

4. Characterization and Quantification:

  • High-Performance Liquid Chromatography (HPLC): Analyze the purity of the synthesized ferulic acid using a C18 column and a mobile phase of methanol and water with 0.1% acetic acid.

  • Mass Spectrometry (MS): Confirm the incorporation of deuterium by analyzing the mass-to-charge ratio (m/z) of the product using LC-MS or direct infusion ESI-MS. The molecular weight will be higher than that of unlabeled ferulic acid (194.18 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H NMR to observe the disappearance or reduction of signals corresponding to the positions of deuterium incorporation. ²H NMR can be used to directly detect the deuterium nuclei and confirm their positions.

Quantitative Data

The following tables summarize expected quantitative data for the biosynthesis of deuterium-labeled ferulic acid.

Table 1: Summary of Expected Quantitative Data for Microbial Biosynthesis

ParameterExpected ValueNotes
Titer (mg/L) 150 - 250Based on reported yields for non-labeled ferulic acid in similar systems.
Yield (mg/g of carbon source) 20 - 40Dependent on the efficiency of the metabolic pathway.
Isotopic Purity (%) > 95%Achievable with high-purity deuterated precursors or D₂O.
Fermentation Time (hours) 48 - 72For optimal product accumulation.
Optimal Induction OD₆₀₀ 0.6 - 0.8Standard for protein expression in E. coli.
Optimal Temperature (°C) 30Post-induction to improve protein folding and stability.
Optimal pH 7.0Maintained by the buffered minimal medium.

Table 2: Comparison of Deuterium Labeling Strategies

Labeling StrategyAdvantagesDisadvantages
Full Labeling with D₂O and Deuterated Carbon Source High degree of deuterium incorporation.High cost of D₂O and deuterated carbon source. Potential for kinetic isotope effects to impact cell growth and enzyme activity.
Precursor-Directed Labeling with Deuterated L-Tyrosine More cost-effective than full labeling. Allows for targeted labeling patterns.Lower overall deuterium incorporation compared to full labeling. Relies on efficient uptake and utilization of the precursor.
In Vitro Enzymatic Synthesis with Deuterated Precursors High control over the reaction and labeling.Requires purification of multiple enzymes. May have lower overall yields compared to whole-cell fermentation.

Visualizations of Pathways and Workflows

Biosynthetic Pathway of Ferulic Acid

The biosynthesis of ferulic acid originates from the shikimate pathway, starting from the amino acid L-tyrosine.

G Tyrosine L-Tyrosine pCoumaric p-Coumaric Acid Tyrosine->pCoumaric TAL Caffeic Caffeic Acid pCoumaric->Caffeic SAM5 Ferulic Ferulic Acid Caffeic->Ferulic COMT TAL Tyrosine Ammonia-Lyase (TAL) SAM5 p-Coumarate 3-Hydroxylase (SAM5) COMT Caffeic Acid O-Methyltransferase (COMT)

Caption: Biosynthetic pathway of ferulic acid from L-tyrosine.

Metabolic Pathways of Ferulic Acid

Ferulic acid can be metabolized through several routes, including decarboxylation and side-chain reduction.

FA Ferulic Acid VG 4-Vinylguaiacol FA->VG Decarboxylation Vanillin Vanillin FA->Vanillin Side-Chain Cleavage DHFA Dihydroferulic Acid FA->DHFA Reduction VA Vanillic Acid Vanillin->VA Oxidation Decarboxylation Decarboxylation SideChainReduction Side-Chain Reduction Oxidation Oxidation

Caption: Major metabolic pathways of ferulic acid.

Signaling Pathways Modulated by Ferulic Acid

Ferulic acid has been shown to modulate several key signaling pathways involved in inflammation and oxidative stress.

Nrf2/HO-1 Signaling Pathway

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE Antioxidant Response Element (ARE) Nrf2_nu->ARE HO1 HO-1 Gene ARE->HO1 Activation OxidativeStress Oxidative Stress HO1->OxidativeStress Protection FA Ferulic Acid FA->Keap1_Nrf2 Inhibits Binding

Caption: Ferulic acid activates the Nrf2/HO-1 antioxidant pathway.

NF-κB Signaling Pathway

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IκB_NFκB IκB-NF-κB Complex IKK->IκB_NFκB Phosphorylates IκB NFκB_cyto NF-κB IκB_NFκB->NFκB_cyto Releases NF-κB NFκB_nu NF-κB NFκB_cyto->NFκB_nu Translocation InflammatoryGenes Inflammatory Genes (e.g., TNF-α, IL-6) NFκB_nu->InflammatoryGenes Activates Transcription Inflammation Inflammation InflammatoryGenes->Inflammation FA Ferulic Acid FA->IKK Inhibits InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->IKK Activates

Caption: Ferulic acid inhibits the pro-inflammatory NF-κB pathway.

Experimental Workflow

The overall workflow for the biosynthesis and characterization of deuterium-labeled ferulic acid is summarized below.

Strain Engineered E. coli Strain (p15a-T5-tal-sam5-comt) Culture Fermentation in Deuterium-Enriched Medium Strain->Culture Extraction Extraction and Purification Culture->Extraction Product Deuterium-Labeled Ferulic Acid Extraction->Product Analysis Characterization (HPLC, LC-MS, NMR) Product->Analysis Data Quantitative Analysis (Yield, Purity, Isotopic Enrichment) Analysis->Data

Caption: Overall workflow for biosynthesis of deuterium-labeled ferulic acid.

Conclusion

This technical guide provides a framework for the biosynthesis of deuterium-labeled ferulic acid using a metabolically engineered microbial system. The detailed protocol, along with the summarized quantitative data and visual representations of key biological pathways, serves as a valuable resource for researchers in drug discovery and metabolic engineering. The ability to produce isotopically labeled ferulic acid opens up new avenues for studying its metabolism, mechanism of action, and for developing novel therapeutics with improved pharmacokinetic properties. Further optimization of fermentation conditions and metabolic pathways could lead to even higher yields and more precise isotopic labeling patterns.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ferulic Acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of Ferulic Acid-d3, a deuterated analog of the naturally occurring phenolic compound, ferulic acid. This document is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where this compound is of interest.

Introduction

Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a ubiquitous phenolic compound found in the cell walls of plants, where it plays a crucial role in providing structural rigidity. It is known for its potent antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.[1] These properties have led to extensive research into its potential therapeutic applications, including in the prevention and treatment of cancer, cardiovascular diseases, and neurodegenerative disorders.[2]

This compound is a stable isotope-labeled version of ferulic acid, where the three hydrogen atoms of the methoxy group are replaced with deuterium. This isotopic labeling makes it an invaluable tool in various research applications, particularly in metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification methods. The deuterium substitution provides a distinct mass shift, allowing for its differentiation from the endogenous, non-labeled ferulic acid.[3]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. Where specific data for the deuterated form is unavailable, data for the non-deuterated ferulic acid is provided for reference, with expected differences noted.

General and Physical Properties
PropertyValueReference
Chemical Name (2E)-3-[4-Hydroxy-3-(methoxy-d3)phenyl]-2-propenoic acid[2][4]
Synonyms trans-Ferulic Acid-d3, (E)-Ferulic Acid-d3
CAS Number 860605-59-0
Molecular Formula C₁₀H₇D₃O₄
Molecular Weight 197.20 g/mol
Appearance Light Beige Solid
Melting Point >161 °C (decomposes)
Storage Temperature -20°C
Solubility
SolventSolubilityReference
DMSO Soluble
Methanol Soluble
Ethanol Soluble
Water Sparingly soluble

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. The following sections provide an overview of the expected and reported spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The deuterium labeling in this compound will result in distinct changes in its NMR spectra compared to the non-deuterated form.

  • ¹H NMR: The most significant difference in the ¹H NMR spectrum of this compound compared to ferulic acid will be the absence of the singlet corresponding to the methoxy (-OCH₃) protons, which typically appears around 3.9 ppm. The signals for the aromatic and vinylic protons are expected to remain.

  • ¹³C NMR: In the ¹³C NMR spectrum, the carbon of the deuterated methoxy group (-OCD₃) will exhibit a different chemical shift and coupling pattern compared to the non-deuterated counterpart due to the carbon-deuterium coupling. The signal will likely appear as a multiplet and may be broader.

¹H NMR Data for Ferulic Acid (in CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.63d, J = 15.9 Hz1HH-7
7.08dd, J = 8.2, 1.8 Hz1HH-6
7.04d, J = 1.8 Hz1HH-2
6.92d, J = 8.2 Hz1HH-5
6.31d, J = 15.9 Hz1HH-8
5.85br s1HAr-OH
3.94s3H-OCH₃

¹³C NMR Data for Ferulic Acid (in DMSO-d₆, 125 MHz)

Chemical Shift (ppm)Assignment
168.4C-9
149.5C-4
148.3C-3
145.0C-7
125.9C-1
123.3C-6
116.0C-5
115.7C-8
111.6C-2
56.1-OCH₃
Mass Spectrometry (MS)

The key feature in the mass spectrum of this compound is the molecular ion peak, which will be shifted by +3 m/z units compared to ferulic acid due to the three deuterium atoms.

  • Expected Molecular Ion [M]⁺: 197.20

  • Expected [M-H]⁻ in negative ion mode: 196.20

The fragmentation pattern is expected to be similar to that of ferulic acid, with characteristic losses of CO₂, H₂O, and the methoxy group. However, the fragments containing the deuterated methoxy group will also show a +3 m/z shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be very similar to that of ferulic acid, with the main difference being the C-D stretching vibrations of the methoxy group, which will appear at a lower frequency (around 2200-2000 cm⁻¹) compared to the C-H stretching vibrations (around 3000-2800 cm⁻¹).

Key IR Absorptions for Ferulic Acid

Wavenumber (cm⁻¹)Assignment
3440O-H stretch (phenolic)
3010C-H stretch (aromatic and vinylic)
2935, 2840C-H stretch (methoxy)
1690C=O stretch (carboxylic acid)
1660, 1620, 1515C=C stretch (aromatic and vinylic)
1270C-O stretch (aryl ether)

Experimental Protocols

This section outlines general experimental protocols for the analysis of this compound. These are based on established methods for ferulic acid and should be optimized for specific instrumentation and research needs.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantification and purity assessment of this compound.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous solvent (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol). A common starting point is a 50:50 mixture.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at approximately 320 nm.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol or DMSO.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Experiments: Acquire standard ¹H and ¹³C NMR spectra. For more detailed structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

Mass Spectrometry
  • Ionization Technique: Electrospray ionization (ESI) is commonly used for ferulic acid and its derivatives.

  • Analysis Mode: Both positive and negative ion modes can be used. Negative ion mode often provides a strong [M-H]⁻ signal.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements and fragmentation analysis.

  • Sample Infusion: The sample, dissolved in a suitable solvent like methanol or acetonitrile with a small amount of formic acid or ammonium hydroxide, can be directly infused or introduced via an HPLC system.

Visualizations

Antioxidant Signaling Pathway of Ferulic Acid

Ferulic acid is known to exert its antioxidant effects through the activation of the Nrf2 signaling pathway.

G FA This compound Keap1_Nrf2 Keap1-Nrf2 Complex FA->Keap1_Nrf2 inactivates Keap1 ROS Reactive Oxygen Species (ROS) ROS->Keap1_Nrf2 oxidizes Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Antioxidant_Enzymes->ROS neutralize Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Antioxidant signaling pathway of Ferulic Acid.
Experimental Workflow for HPLC Analysis

A typical workflow for the analysis of this compound using HPLC.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Weighing Weigh this compound Dissolving Dissolve in Solvent (e.g., Methanol) Weighing->Dissolving Filtering Filter through 0.45 µm Syringe Filter Dissolving->Filtering Injection Inject Sample into HPLC System Filtering->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection at 320 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify Concentration using Calibration Curve Integration->Quantification

Workflow for HPLC analysis of this compound.
Relationship of Properties

A logical diagram illustrating the interconnectedness of the physical and chemical properties of this compound.

G cluster_structure Molecular Structure cluster_physical Physical Properties cluster_chemical Chemical Properties cluster_analytical Analytical Characteristics FA_d3 This compound Formula Formula: C₁₀H₇D₃O₄ FA_d3->Formula MW MW: 197.20 FA_d3->MW Deuteration Deuterated Methoxy Group FA_d3->Deuteration Appearance Appearance: Solid Formula->Appearance Reactivity Chemical Reactivity Formula->Reactivity IR IR Spectrum Formula->IR MeltingPoint Melting Point MW->MeltingPoint MS Mass Spectrum MW->MS Solubility Solubility Deuteration->Solubility Antioxidant Antioxidant Activity Deuteration->Antioxidant NMR NMR Spectra Deuteration->NMR HPLC HPLC Retention Solubility->HPLC

Interrelationship of this compound properties.

References

A Technical Guide to the Mechanism of Action of Ferulic Acid-d3 as an Internal Standard in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, accuracy and precision are non-negotiable. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the definitive technology for this purpose due to its high sensitivity and selectivity.[1] A cornerstone of robust LC-MS/MS assays is the use of a suitable internal standard (IS) to correct for analytical variability. Stable isotope-labeled (SIL) internal standards are considered the gold standard for this role. This technical guide provides an in-depth exploration of the mechanism of action of Ferulic Acid-d3, a deuterated SIL-IS, and its application in the precise quantification of endogenous ferulic acid. We will detail the underlying principles of isotope dilution mass spectrometry, present typical experimental workflows and protocols, and summarize key quantitative performance metrics.

The Imperative for Internal Standards in Bioanalysis

Quantitative analysis of analytes in complex biological matrices such as plasma, urine, or tissue is fraught with challenges. Variability can be introduced at multiple stages of the analytical process, including:

  • Sample Preparation: Inconsistent recovery during extraction procedures (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • Chromatographic Separation: Minor fluctuations in injection volume or chromatographic conditions.

  • Mass Spectrometric Detection: Variations in ionization efficiency, often suppressed or enhanced by co-eluting matrix components (matrix effects).[2]

An internal standard is a compound with physicochemical properties closely mimicking the analyte of interest, which is added at a known, constant concentration to every sample, calibrator, and quality control at the very beginning of the sample preparation process.[1][3] By tracking the IS alongside the analyte, these sources of error can be effectively normalized.

This compound: The Ideal Internal Standard

This compound is the deuterated analogue of ferulic acid, where three hydrogen atoms have been replaced by their stable heavy isotope, deuterium. This substitution results in a compound with a higher mass-to-charge ratio (m/z) that is easily distinguishable by the mass spectrometer, yet it exhibits virtually identical physicochemical properties to the endogenous, non-labeled ferulic acid.

Key Properties:

  • Identical Extraction Recovery: Behaves identically to ferulic acid during sample extraction.

  • Co-elution: Chromatographs with a nearly identical retention time as the analyte. A slight shift, known as the deuterium isotope effect, can sometimes occur but is generally negligible.

  • Similar Ionization Efficiency: Experiences the same degree of ion suppression or enhancement in the mass spectrometer's source.

These shared properties ensure that any physical loss or analytical variation experienced by the ferulic acid analyte is mirrored by the this compound internal standard.

Mechanism of Action: Isotope Dilution Mass Spectrometry

The core mechanism by which this compound ensures accurate quantification is isotope dilution mass spectrometry . This principle relies on the ratiometric measurement of the analyte signal to the internal standard signal. Since the concentration of the internal standard is known and constant, this ratio directly and accurately reflects the concentration of the analyte, irrespective of sample loss or signal fluctuations.

The process can be broken down as follows:

  • Spiking: A precise and known amount of this compound (IS) is added to an unknown sample containing ferulic acid (Analyte).

  • Homogenization: The IS and Analyte are thoroughly mixed, ensuring they are subjected to identical conditions throughout the subsequent steps.

  • Processing & Analysis: The sample undergoes extraction and LC-MS/MS analysis. During this process, some loss of both Analyte and IS is inevitable. However, because they behave identically, the ratio of Analyte to IS remains constant.

  • Detection: The mass spectrometer detects two distinct signals: one for the native ferulic acid and one for the heavier this compound.

  • Quantification: A calibration curve is generated by plotting the ratio of the analyte peak area to the IS peak area versus the known concentration of the analyte in the calibration standards. The concentration of the unknown sample is then determined from its measured peak area ratio using this curve.

This ratiometric approach is the "mechanism" that compensates for variability, as a decrease in signal due to matrix suppression, for instance, will affect both the numerator (analyte) and the denominator (IS) of the ratio proportionally, leaving the final calculated concentration unchanged.

cluster_0 Core Principle: Ratiometric Measurement cluster_1 Sources of Analytical Variability Analyte Analyte Signal (A) (Variable) Ratio Ratio (A / S) (Constant) Analyte->Ratio IS IS Signal (S) (Variable) IS->Ratio Quant Accurate Quantification Ratio->Quant Variability Sample Loss Matrix Effects Injection Volume Variability->Analyte Affects Variability->IS Affects Equally

Figure 1: Mechanism of ratiometric correction by a stable isotope-labeled internal standard.

General Experimental Workflow

The use of this compound as an internal standard is integrated into a systematic bioanalytical workflow. The following diagram illustrates the typical sequence of events from sample receipt to final data reporting.

Sample 1. Sample Collection (Plasma, Urine, etc.) Spike 2. Spiking (Add known amount of this compound) Sample->Spike Prepare 3. Sample Preparation (e.g., Protein Precipitation) Spike->Prepare Separate 4. LC Separation (Reversed-Phase C18 Column) Prepare->Separate Detect 5. MS/MS Detection (MRM Mode) Separate->Detect Analyze 6. Data Analysis (Calculate Peak Area Ratio) Detect->Analyze Quantify 7. Quantification (Interpolate from Calibration Curve) Analyze->Quantify

Figure 2: Standard bioanalytical workflow using this compound as an internal standard.

Quantitative Performance Data

The implementation of this compound as an internal standard facilitates the development of highly reliable and reproducible analytical methods. Validation of these methods in accordance with regulatory guidelines (e.g., ICH M10) demonstrates their suitability. The following table summarizes typical performance characteristics for the quantification of ferulic acid in biological matrices.

ParameterTypical Performance MetricAcceptance Criteria (ICH M10)
Linearity (r²) ≥ 0.999Not explicitly defined, but ≥ 0.99 is common practice.
Lower Limit of Quantification (LLOQ) 0.03 µg/mL - 0.5 ng/mLSignal should be ≥ 5x blank; Accuracy ±20%, Precision ≤20% CV.
Intra-Assay Precision (%CV) < 9.2%≤ 15% CV (≤ 20% at LLOQ).
Inter-Assay Precision (%CV) < 9.2%≤ 15% CV (≤ 20% at LLOQ).
Accuracy (% Bias) 95.4% - 111.4%Within ±15% of nominal value (±20% at LLOQ).
Extraction Recovery 96.2% - 98.3%Not mandatory if IS is used, but should be consistent.
Matrix Effect No significant effect observedMatrix factor should be consistent and close to 1.

Detailed Experimental Protocol: Quantification of Ferulic Acid in Human Plasma

This section provides a representative protocol for the determination of ferulic acid in human plasma using this compound as an internal standard with LC-MS/MS.

7.1 Materials and Reagents

  • Analytes: Ferulic Acid, this compound (IS)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water

  • Matrix: Drug-free human plasma

7.2 Preparation of Solutions

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Ferulic Acid and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Ferulic Acid stock solution with 50:50 methanol:water to prepare calibration standards (e.g., ranging from 0.1 to 5 ng/mL).

  • Internal Standard Spiking Solution (e.g., 10 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water.

7.3 Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma samples (calibrators, QCs, or unknowns) into 1.5 mL microcentrifuge tubes.

  • Add 20 µL of the Internal Standard Spiking Solution to each tube and vortex briefly.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean autosampler vial for analysis.

7.4 LC-MS/MS Conditions

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A typical gradient might start at 5% B, ramp to 95% B, hold, and then re-equilibrate.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), negative or positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Ferulic Acid Transition: e.g., m/z 193 -> 134

    • This compound Transition: e.g., m/z 196 -> 137

Key Considerations and Potential Pitfalls

While this compound is an excellent internal standard, researchers must be aware of certain factors:

  • Isotopic Purity: The deuterated standard must have high isotopic enrichment (ideally ≥98%) to prevent the contribution of any unlabeled analyte from the IS solution, which would lead to artificially high results.

  • H-D Exchange: Deuterium atoms must be placed in stable positions within the molecule. If placed on exchangeable sites (like -OH or -COOH groups), they can exchange with hydrogen from the solvent, compromising the mass difference.

  • Deuterium Isotope Effect: In some cases, highly deuterated compounds can exhibit slightly different chromatographic retention times than their non-labeled counterparts. This can lead to differential matrix effects if the analyte and IS elute into regions of the chromatogram with rapidly changing ion suppression.

Conclusion

This compound serves as an indispensable tool for the accurate and precise quantification of ferulic acid in complex biological matrices. Its mechanism of action, rooted in the principles of isotope dilution mass spectrometry, provides unparalleled correction for analytical variability inherent in sample preparation and LC-MS/MS analysis. By acting as a near-perfect chemical mimic of the analyte, it ensures that the ratiometric data generated is robust, reliable, and fit for purpose in demanding research and regulatory environments. The careful implementation of this internal standard, coupled with rigorous method validation, represents the gold standard in modern quantitative bioanalysis.

References

A Technical Guide to Ferulic Acid-d3: Sourcing, Analysis, and Biological Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ferulic Acid-d3, a deuterated analog of the naturally occurring antioxidant, ferulic acid. This document details its key suppliers, analytical methodologies for its quantification, and its role in biological signaling pathways, with a focus on providing practical information for researchers and drug development professionals.

Core Suppliers and Manufacturers of this compound

The availability of high-purity this compound is crucial for its application in research and development. Several reputable suppliers specialize in the provision of stable isotope-labeled compounds. The following table summarizes key suppliers and their product specifications.

Supplier/ManufacturerProduct NameCAS NumberMolecular FormulaPurityAvailable Quantities
Toronto Research Chemicals (TRC) This compound860605-59-0C₁₀H₇D₃O₄>98%1mg, 5mg, 10mg, 25mg, 50mg, 100mg
Cayman Chemical This compound860605-59-0C₁₀H₇D₃O₄≥98%1mg, 5mg
Santa Cruz Biotechnology (SCBT) This compound860605-59-0C₁₀H₇D₃O₄Not specified1mg, 5mg
MedChemExpress (E)-Ferulic acid-d3860605-59-0C₁₀H₇D₃O₄99.0%1mg, 5mg, 10mg
GlpBio (E)-Ferulic acid-d3860605-59-0C₁₀H₇D₃O₄Not specified5mg
Pharmaffiliates This compound860605-59-0C₁₀H₇D₃O₄Not specifiedInquire for details
LGC Standards This compound860605-59-0C₁₀H₇D₃O₄>95% (HPLC)10mg, 100mg

Synthesis and Purification of this compound

The synthesis of this compound typically involves the deuteration of a suitable precursor. A common method is the methylation of a protected catechol intermediate using a deuterated methylating agent, such as iodomethane-d3 (CD₃I), followed by subsequent deprotection and reaction to form the propenoic acid side chain.

Illustrative Synthesis Workflow

cluster_synthesis Synthesis of this compound cluster_purification Purification vanillin Vanillin protected_vanillin Protected Vanillin vanillin->protected_vanillin Protection catechol_intermediate Catechol Intermediate protected_vanillin->catechol_intermediate Demethylation deuterated_intermediate Deuterated Intermediate catechol_intermediate->deuterated_intermediate Methylation with CD3I ferulic_acid_d3_crude Crude this compound deuterated_intermediate->ferulic_acid_d3_crude Knoevenagel Condensation ferulic_acid_d3_crude_input Crude this compound hplc Preparative HPLC ferulic_acid_d3_crude_input->hplc pure_ferulic_acid_d3 Pure this compound hplc->pure_ferulic_acid_d3

A generalized workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol: Purification by HPLC

High-Performance Liquid Chromatography (HPLC) is the method of choice for purifying crude this compound to achieve the high purity required for analytical standards.

Instrumentation:

  • Preparative HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).

Mobile Phase:

  • A gradient of acetonitrile and water, both containing 0.1% formic acid, is commonly used.

  • The gradient is optimized to ensure good separation of this compound from any non-deuterated ferulic acid and other synthesis byproducts.

Procedure:

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase solvent (e.g., 10% acetonitrile in water).

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Inject the filtered solution onto the preparative HPLC column.

  • Run the gradient elution program to separate the components.

  • Monitor the elution profile at a wavelength of approximately 320 nm, where ferulic acid exhibits strong absorbance.

  • Collect the fraction corresponding to the this compound peak.

  • Combine the collected fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

  • Verify the purity of the final product using analytical HPLC and confirm its identity and isotopic enrichment by mass spectrometry.

Application as an Internal Standard in LC-MS/MS Analysis

This compound is an ideal internal standard for the quantification of ferulic acid in biological matrices such as plasma, urine, and tissue homogenates by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the non-deuterated analyte, ensuring similar extraction recovery and ionization efficiency, while its mass difference allows for clear differentiation by the mass spectrometer.

Experimental Protocol: Quantification of Ferulic Acid in Human Plasma

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a known concentration of this compound working solution (e.g., 1 µg/mL in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC System: A UHPLC system is preferred for rapid and efficient separation.

  • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte and internal standard, and then return to the initial conditions for column re-equilibration.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in negative ion mode.

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Ferulic Acid 193.1 134.1 -20

| this compound | 196.1 | 137.1 | -20 |

3. Quantification:

  • A calibration curve is constructed by plotting the ratio of the peak area of ferulic acid to the peak area of this compound against the concentration of ferulic acid standards.

  • The concentration of ferulic acid in the unknown plasma samples is then determined from this calibration curve.

LC-MS/MS Workflow

cluster_workflow LC-MS/MS Quantification Workflow sample_prep Sample Preparation (Plasma + FA-d3) lc_separation UHPLC Separation (C18 Column) sample_prep->lc_separation esi Electrospray Ionization (Negative Mode) lc_separation->esi ms_analysis Triple Quadrupole MS (MRM Mode) esi->ms_analysis data_analysis Data Analysis (Quantification) ms_analysis->data_analysis

Workflow for the quantification of ferulic acid using this compound as an internal standard.

Role in the Wnt/β-catenin Signaling Pathway

Recent research has indicated that ferulic acid can modulate the Wnt/β-catenin signaling pathway, which is a critical pathway involved in cell proliferation, differentiation, and embryonic development. Aberrant Wnt/β-catenin signaling is implicated in various diseases, including cancer.[1][2]

Ferulic acid has been shown to exert inhibitory effects on this pathway in certain cancer cell lines. The proposed mechanism involves the downregulation of key components of the pathway, leading to a decrease in the nuclear accumulation of β-catenin, a central transcriptional co-activator in this cascade.

Wnt/β-catenin Signaling Pathway and the Putative Action of Ferulic Acid

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh Destruction_Complex Destruction Complex (GSK-3β, Axin, APC, CK1) Dsh->Destruction_Complex inhibits GSK3b GSK-3β Axin Axin APC APC CK1 CK1 beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates for degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocation Ferulic_Acid Ferulic Acid Ferulic_Acid->Destruction_Complex putative activation? Ferulic_Acid->beta_catenin promotes degradation? TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes activates

The Wnt/β-catenin signaling pathway and the potential points of intervention by ferulic acid.

This guide provides a foundational resource for researchers and professionals working with this compound. For specific applications, further optimization of the described protocols may be necessary. Always refer to the supplier's certificate of analysis for lot-specific purity and concentration information.

References

A Technical Guide to the Natural Occurrence, Biosynthesis, and Analysis of Ferulic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of ferulic acid, a phenolic compound of significant interest due to its antioxidant, anti-inflammatory, and anticarcinogenic properties.[1][2] It details its natural distribution, biosynthetic origins in plants, and the methodologies employed for its extraction and quantification.

Natural Occurrence and Sources

Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a ubiquitous phytochemical found throughout the plant kingdom.[3][4] It is a key component of the cell walls of commelinid plants, where it cross-links polysaccharides like arabinoxylans to lignin, contributing to the structural integrity of the cell wall.[3] This compound is present in leaves, seeds, and fruits, both in its free form and, more commonly, as covalently bound esters.

The primary dietary sources for humans include cereals, fruits, vegetables, and coffee. In cereals, ferulic acid is concentrated in the outer layers, such as the bran. The bioavailability of ferulic acid is dependent on its form; free ferulic acid has limited water solubility, while bound forms can be released by intestinal microflora and absorbed.

Quantitative Data on Ferulic Acid Content

The concentration of ferulic acid varies significantly among different plant sources and is influenced by factors such as plant variety, growing conditions, and processing methods. For instance, cooking sweet corn has been shown to increase the levels of available ferulic acid. The following table summarizes the ferulic acid content in various natural sources.

Food SourceCategoryMean Ferulic Acid ContentRange/DetailsReferences
PopcornCereals313 mg/100 g-
Bamboo ShootsVegetables243.6 mg/100 g-
Hard Wheat, whole grain flourCereals72.21 mg/100 g FW-
Whole-Grain Rye BreadCereal Products54 mg/100 g-
Sweet Corn (cooked)Vegetables42 mg/100 gCooking increases antioxidant levels.
Whole-Grain Oat FlakesCereals-25-52 mg/100 g
Rice BranCereals14.03 mg/kgAs determined by HPLC.
Wheat BranCereals11.03 mg/kgAs determined by HPLC.
FlaxseedSeeds4.1 ± 0.2 g/kgAs ferulic acid glucoside.
Beer (Ale)Beverages0.33 mg/100 ml0.05 - 0.76 mg/100 ml
White WineBeverages0.09 mg/100 ml0.03 - 0.21 mg/100 ml
Red WineBeverages0.08 mg/100 ml0.00 - 1.04 mg/100 ml

Biosynthesis of Ferulic Acid

In plants, ferulic acid is synthesized via the shikimate pathway, a metabolic route that gives rise to aromatic amino acids and a wide array of secondary metabolites known as phenylpropanoids. The biosynthesis begins with the aromatic amino acids L-phenylalanine and L-tyrosine.

The key steps are:

  • Deamination: L-phenylalanine is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). Alternatively, L-tyrosine can be directly converted to p-coumaric acid by tyrosine ammonia-lyase (TAL).

  • Hydroxylation: Cinnamic acid is hydroxylated to form p-coumaric acid.

  • Oxidation & Methylation: p-Coumaric acid is then oxidized to caffeic acid, which subsequently undergoes O-methylation, catalyzed by an S-adenosyl methionine (SAM)-dependent O-methyltransferase, to yield ferulic acid.

This pathway is crucial for the production of monolignols, the precursors to lignin, and other important plant compounds.

G Figure 1: Biosynthesis of Ferulic Acid via the Shikimate Pathway cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway Shikimic_Acid Shikimic Acid Chorismic_Acid Chorismic Acid Shikimic_Acid->Chorismic_Acid L_Phenylalanine L-Phenylalanine Chorismic_Acid->L_Phenylalanine L_Tyrosine L-Tyrosine Chorismic_Acid->L_Tyrosine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid L_Tyrosine->p_Coumaric_Acid TAL Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid C3H Ferulic_Acid Ferulic Acid Caffeic_Acid->Ferulic_Acid COMT/CCOAMT (SAM as methyl donor)

Figure 1: Biosynthesis of Ferulic Acid via the Shikimate Pathway.

Experimental Protocols

The quantification of ferulic acid from plant matrices requires robust extraction and analytical methods. As ferulic acid is often bound to the cell wall, a hydrolysis step is typically necessary to release the molecule for analysis.

General Experimental Workflow

The process for analyzing ferulic acid in a plant sample generally follows a multi-step workflow from sample preparation to final quantification. This involves drying and grinding the sample, performing an extraction (with or without hydrolysis), purifying the extract, and finally analyzing it using chromatographic or spectrophotometric techniques.

G Figure 2: General Experimental Workflow for Ferulic Acid Analysis cluster_extraction Extraction cluster_analysis Quantification start Plant Material Collection prep Sample Preparation (Drying, Grinding) start->prep extraction_choice Choose Extraction Method prep->extraction_choice alkaline Alkaline Hydrolysis (for Total FA) extraction_choice->alkaline solvent Solvent Extraction (for Free FA) extraction_choice->solvent purification Extract Purification (Filtration, SPE) alkaline->purification solvent->purification analysis_choice Choose Analytical Method purification->analysis_choice hplc HPLC Analysis analysis_choice->hplc uv_vis UV-Vis Spectrophotometry analysis_choice->uv_vis end Data Analysis & Quantification hplc->end uv_vis->end

Figure 2: General Experimental Workflow for Ferulic Acid Analysis.
Extraction of Total Ferulic Acid (Alkaline Hydrolysis)

This protocol is designed to liberate ferulic acid that is ester-linked to cell wall components.

  • Sample Preparation: Weigh approximately 0.5 g of finely ground, dried plant material into a suitable reaction vessel.

  • Hydrolysis: Add 25 mL of a 2 M NaOH solution. Purge the vessel with nitrogen gas to prevent oxidative degradation of phenolic compounds.

  • Incubation: Seal the vessel and incubate at room temperature for 24 hours in the dark with constant stirring.

  • Acidification: After incubation, cool the mixture in an ice bath and acidify to pH 2 with concentrated HCl.

  • Liquid-Liquid Extraction: Transfer the acidified mixture to a separatory funnel and extract the liberated ferulic acid three times with an equal volume of ethyl acetate.

  • Drying and Evaporation: Pool the organic phases and dry over anhydrous sodium sulfate. Evaporate the solvent to dryness using a rotary evaporator at <40°C.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 5 mL) of the mobile phase (for HPLC) or a suitable solvent (for spectrophotometry) and filter through a 0.22 µm syringe filter prior to analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used method for the separation and quantification of ferulic acid.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm i.d. × 250 mm) is commonly used.

  • Mobile Phase: A gradient elution is often employed for optimal separation. A typical mobile phase consists of:

    • Solvent A: 1.0% Acetic Acid or 0.1% Formic Acid in water.

    • Solvent B: Acetonitrile or Methanol.

    • Example Gradient: Start with 19% B, hold for 18 minutes, then ramp to 100% B over the next 40 minutes.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detection is typically performed at the maximum absorbance wavelength for ferulic acid, which is around 320 nm.

  • Quantification: A standard curve is generated using certified ferulic acid standards of known concentrations (e.g., 1-100 µg/mL). The concentration in the sample is determined by comparing its peak area to the standard curve.

Quantification by UV-Vis Spectrophotometry

This method is simpler and more rapid than HPLC but may be less specific if other compounds in the extract absorb at the same wavelength.

  • Reagent Preparation: Prepare a stock solution of ferulic acid standard (e.g., 1 mg/mL) in methanol or ethanol.

  • Standard Curve: From the stock solution, prepare a series of dilutions to create standards with concentrations ranging from approximately 1 to 30 µg/mL.

  • Measurement: Measure the absorbance of each standard and the sample extract at the wavelength of maximum absorbance for ferulic acid (~320 nm) against a solvent blank.

  • Calculation: Plot a calibration curve of absorbance versus concentration for the standards. Use the linear regression equation from the curve to calculate the concentration of ferulic acid in the sample extract.

References

The Multifaceted Therapeutic Potential of Ferulic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferulic acid (FA), a phenolic compound ubiquitously found in the plant kingdom, has garnered significant attention for its wide array of biological activities and therapeutic applications.[1][2] This technical guide provides an in-depth exploration of the antioxidant, anti-inflammatory, anti-cancer, anti-diabetic, neuroprotective, and cardioprotective properties of ferulic acid. It details the molecular mechanisms, presents quantitative data, outlines experimental protocols, and visualizes key signaling pathways to support further research and drug development endeavors.

Biological Activities of Ferulic Acid

Ferulic acid's diverse pharmacological effects stem from its unique chemical structure, which enables it to act as a potent antioxidant and modulate various cellular signaling pathways.

Antioxidant Activity

The antioxidant prowess of ferulic acid is its most well-documented attribute. It effectively scavenges a variety of free radicals, including superoxide, hydroxyl radicals, and nitric oxide. This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Quantitative Antioxidant Activity Data

AssayIC50 Value (µg/mL)Reference
DPPH Radical Scavenging9.9 - 35.7[3]
ABTS Radical Scavenging~4.0 (comparative)[3]
Anti-inflammatory Activity

Ferulic acid exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. It modulates key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.

Quantitative Anti-inflammatory Activity Data

TargetIC50 ValueCell Line/SystemReference
Cyclooxygenase-2 (COX-2)Data not consistently reported in IC50 values; effects are shown via downregulation of expression.Various
Lipoxygenase (LOX)Data not consistently reported in IC50 values; effects are shown via downregulation of expression.Various
Anti-cancer Activity

Emerging evidence highlights the potent anti-cancer effects of ferulic acid against various cancer cell lines. Its mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis and metastasis.[4] Ferulic acid has been shown to modulate critical signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.

Quantitative Anti-cancer Activity Data

Cancer Cell LineIC50 ValueReference
Osteosarcoma (143B)59.88 µM (at 48h)
Osteosarcoma (MG63)66.47 µM (at 48h)
Breast Cancer (MCF-7)75.4 µg/mL (at 48h)
Liver Cancer (HepG2)81.38 µg/mL (at 48h)
Cervical Cancer (HeLa and Caski)Effective in the range of 4–20 μM
Prostate Cancer (PC-3)300 µM
Prostate Cancer (LNCaP)500 µM
Colorectal Cancer (HCT-15)154 µg/mL
Anti-diabetic Activity

Ferulic acid has demonstrated promising anti-diabetic effects by improving insulin sensitivity, enhancing glucose uptake, and inhibiting key carbohydrate-metabolizing enzymes such as α-amylase and α-glucosidase.

Quantitative Anti-diabetic Activity Data

EnzymeIC50 Value (mg/mL)Reference
α-amylase0.622 - 3.8
α-glucosidase0.866 - 2.1
Neuroprotective Effects

Ferulic acid exhibits significant neuroprotective properties, offering potential therapeutic benefits for neurodegenerative diseases like Alzheimer's and Parkinson's. Its neuroprotective mechanisms are attributed to its ability to counteract oxidative stress, reduce neuroinflammation, and inhibit the aggregation of amyloid-beta peptides. Studies have shown that ferulic acid can activate the Nrf2/heme oxygenase-1 (HO-1) system, a key cellular defense mechanism against oxidative stress.

Cardioprotective Effects

Ferulic acid has been shown to exert cardioprotective effects by mitigating oxidative stress and inflammation in cardiac tissues. It can protect cardiomyocytes from injury induced by various stressors. In vivo studies have demonstrated its ability to improve cardiac function in models of myocardial infarction.

Key Signaling Pathways Modulated by Ferulic Acid

The biological activities of ferulic acid are mediated through its interaction with several key intracellular signaling pathways.

NF-κB Signaling Pathway

Ferulic acid has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation. By preventing the phosphorylation and subsequent degradation of IκBα, ferulic acid blocks the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of pro-inflammatory genes.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm FA Ferulic Acid IKK IKK Complex FA->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammation Inflammatory Gene Expression Nucleus->Inflammation Promotes

Caption: Ferulic acid's inhibition of the NF-κB signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

In the context of cancer, ferulic acid has been demonstrated to inhibit the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell proliferation, survival, and growth. By downregulating the phosphorylation of key components like Akt and mTOR, ferulic acid can induce apoptosis and inhibit the growth of cancer cells.

PI3K_Akt_mTOR_Pathway FA Ferulic Acid PI3K PI3K FA->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Ferulic acid's inhibitory effect on the PI3K/Akt/mTOR pathway.

Nrf2-ARE Signaling Pathway

Ferulic acid is a known activator of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. This pathway is a primary cellular defense mechanism against oxidative stress. Ferulic acid promotes the dissociation of Nrf2 from its inhibitor Keap1, leading to the nuclear translocation of Nrf2 and the subsequent transcription of antioxidant genes.

Nrf2_ARE_Pathway FA Ferulic Acid Keap1 Keap1 FA->Keap1 Induces dissociation from Nrf2 Nrf2 Nrf2 Keap1->Nrf2 Inhibits Nrf2_active Active Nrf2 Nrf2->Nrf2_active Activation Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE ARE Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Promotes

References

Understanding the shikimate pathway for ferulic acid biosynthesis.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Shikimate Pathway for Ferulic Acid Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the shikimate and phenylpropanoid pathways, detailing the biosynthesis of ferulic acid, a phenolic compound with significant therapeutic and industrial interest. The document outlines the core enzymatic steps, regulatory mechanisms, quantitative data on key enzymes, and detailed experimental protocols for analysis.

Introduction to Ferulic Acid Biosynthesis

Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a ubiquitous phenolic compound in the plant kingdom, synthesized as a key secondary metabolite. It plays a crucial role in the structural integrity of plant cell walls by cross-linking polysaccharides and lignin. Its potent antioxidant, anti-inflammatory, and neuroprotective properties have made it a subject of intense research for applications in pharmaceuticals, food preservation, and cosmetics.

The biosynthesis of ferulic acid originates from primary carbon metabolism and proceeds through two major consecutive pathways: the shikimate pathway and the phenylpropanoid pathway . The shikimate pathway converts simple carbohydrate precursors into aromatic amino acids, which then enter the phenylpropanoid pathway to be converted into a diverse array of phenolic compounds, including ferulic acid.[1][2][3]

The Shikimate Pathway: From Core Metabolism to Aromatic Amino Acids

The shikimate pathway is a seven-step metabolic route that links the glycolysis and pentose phosphate pathways to the biosynthesis of the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan.[4][5] This pathway is essential in plants, bacteria, fungi, and algae but is absent in mammals, making it an attractive target for the development of herbicides and antimicrobial agents.

The pathway begins with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose phosphate pathway. The final product, chorismate, serves as a critical branch-point precursor for the synthesis of aromatic amino acids.

Core Enzymatic Reactions

The key enzymatic steps of the shikimate pathway are summarized below:

StepSubstrate(s)EnzymeProduct
1Phosphoenolpyruvate (PEP) + Erythrose 4-phosphate (E4P)3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP)
2DAHP3-dehydroquinate (DHQ) synthase3-dehydroquinate (DHQ)
3DHQ3-dehydroquinate (DHQ) dehydratase3-dehydroshikimate (DHS)
4DHSShikimate dehydrogenaseShikimate
5ShikimateShikimate kinaseShikimate-3-phosphate
6Shikimate-3-phosphate + PEP5-enolpyruvylshikimate-3-phosphate (EPSP) synthase5-enolpyruvylshikimate-3-phosphate (EPSP)
7EPSPChorismate synthaseChorismate

Visualization of the Shikimate Pathway

Shikimate_Pathway cluster_input Primary Metabolism cluster_pathway Shikimate Pathway cluster_output Aromatic Amino Acids PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP DAHP synthase E4P Erythrose 4-phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate-3-P Shikimate->S3P Shikimate kinase EPSP EPSP S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase Phe L-Phenylalanine Chorismate->Phe Tyr L-Tyrosine Chorismate->Tyr

Core reactions of the shikimate pathway leading to chorismate.

The Phenylpropanoid Pathway: Conversion to Ferulic Acid

L-phenylalanine and L-tyrosine, produced via the shikimate pathway, are the primary precursors for the general phenylpropanoid pathway. This pathway generates a vast array of secondary metabolites, including flavonoids, lignins, and hydroxycinnamic acids like ferulic acid.

The biosynthesis of ferulic acid from L-phenylalanine involves a series of hydroxylation and methylation steps catalyzed by several key enzymes.

Core Enzymatic Reactions
StepSubstrateEnzymeProduct
1L-PhenylalaninePhenylalanine ammonia-lyase (PAL)Cinnamic acid
2Cinnamic acidCinnamate-4-hydroxylase (C4H)p-Coumaric acid
3p-Coumaric acidp-Coumarate 3-hydroxylase (C3H)Caffeic acid
4Caffeic acidCaffeic acid 3-O-methyltransferase (COMT)Ferulic acid

Note: An alternative route can proceed via CoA-activated intermediates involving 4-coumarate-CoA ligase (4CL) and caffeoyl-CoA 3-O-methyltransferase (CCOMT).

Visualization of the Phenylpropanoid Pathway to Ferulic Acid

Phenylpropanoid_Pathway Phe L-Phenylalanine Cinnamic Cinnamic Acid Phe->Cinnamic PAL pCoumaric p-Coumaric Acid Cinnamic->pCoumaric C4H Caffeic Caffeic Acid pCoumaric->Caffeic C3H Ferulic Ferulic Acid Caffeic->Ferulic COMT

Key steps in the biosynthesis of ferulic acid from L-phenylalanine.

Regulation of the Pathway

The flux through the shikimate and phenylpropanoid pathways is tightly regulated to meet the metabolic demands of the cell. Regulation occurs at both the enzymatic and transcriptional levels.

  • Feedback Inhibition : The first enzyme of the shikimate pathway, DAHP synthase (DHS), is a key regulatory point. In many plants, isoforms of this enzyme are subject to feedback inhibition by aromatic amino acids or downstream products of the phenylpropanoid pathway, such as caffeate.

  • Transcriptional Control : The expression of genes encoding pathway enzymes is often coordinated. Transcription factors, such as those from the R2R3-MYB family, can directly bind to the promoters of genes in both the shikimate and phenylpropanoid pathways, thereby controlling the overall flux towards specific end-products.

Visualization of Regulatory Feedback

Regulation_Pathway PEP_E4P PEP + E4P DHS DAHP Synthase PEP_E4P->DHS Shikimate_Pathway Shikimate Pathway DHS->Shikimate_Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate AAs Aromatic Amino Acids (Phe, Tyr) Chorismate->AAs AAs->DHS Feedback Inhibition Phenylpropanoid_Pathway Phenylpropanoid Pathway AAs->Phenylpropanoid_Pathway Ferulic_Acid Ferulic Acid & Other Phenylpropanoids Phenylpropanoid_Pathway->Ferulic_Acid Ferulic_Acid->DHS Feedback Inhibition

Feedback inhibition loops regulating the ferulic acid biosynthetic pathway.

Experimental Protocols

Spectrophotometric Assay for Shikimate Dehydrogenase Activity

This protocol measures the activity of shikimate dehydrogenase by monitoring the reduction of NADP+ to NADPH, which results in an increase in absorbance at 340 nm.

Materials:

  • 100 mM Tris-HCl buffer, pH 7.5

  • 10 mM Shikimate solution

  • 5 mM NADP+ solution

  • Enzyme extract or purified shikimate dehydrogenase

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a 1 mL cuvette containing:

    • 850 µL of 100 mM Tris-HCl buffer (pH 7.5)

    • 50 µL of 10 mM shikimate solution

    • 50 µL of 5 mM NADP+ solution

  • Incubate the mixture at 30°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding 50 µL of the enzyme extract.

  • Immediately mix by inversion and start monitoring the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of reaction using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.

Quantification of Ferulic Acid by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the extraction and quantification of ferulic acid from a biological matrix (e.g., plant tissue or microbial culture).

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% acetic acid

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% acetic acid

  • Ferulic acid standard

  • Ethyl acetate for extraction

  • 0.45 µm syringe filters

Procedure:

  • Sample Preparation (Extraction):

    • For microbial cultures, centrifuge the broth, acidify the supernatant to pH 2-3 with HCl, and extract twice with an equal volume of ethyl acetate.

    • For plant tissue, homogenize the sample in 80% methanol, centrifuge, and collect the supernatant.

    • Evaporate the organic solvent from the pooled extracts under vacuum or nitrogen.

    • Re-dissolve the dried residue in a known volume of the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient elution is typically used. For example: start with 95% A and 5% B, ramp to 50% A and 50% B over 20 minutes.

    • Flow Rate: 0.7-1.0 mL/min.

    • Detection: UV detector set to 320 nm, where ferulic acid has strong absorbance.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a standard curve by injecting known concentrations of the ferulic acid standard.

    • Plot the peak area against concentration to generate a linear regression.

    • Quantify the amount of ferulic acid in the sample by comparing its peak area to the standard curve. The retention time for ferulic acid should match that of the standard.

Visualization of HPLC Experimental Workflow

HPLC_Workflow start Biological Sample (e.g., Plant Tissue, Culture) extraction Extraction (e.g., Solvent Extraction) start->extraction concentration Concentration (Evaporation) extraction->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration injection HPLC Injection filtration->injection separation Separation on C18 Column injection->separation detection UV Detection (320 nm) separation->detection analysis Data Analysis (Peak Integration & Quantification) detection->analysis

A typical experimental workflow for the quantification of ferulic acid.

References

Methodological & Application

Application Note: Quantification of Ferulic Acid in Biological Matrices using Ferulic Acid-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a phenolic compound with potent antioxidant and anti-inflammatory properties, making it a subject of interest in pharmaceutical, nutraceutical, and cosmetic research.[1] Accurate quantification of ferulic acid in biological matrices such as plasma, urine, and tissue extracts is crucial for pharmacokinetic, metabolic, and efficacy studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of small molecules in complex samples.[2] The use of a stable isotope-labeled internal standard, such as Ferulic Acid-d3, is the gold standard for quantitative LC-MS/MS analysis. It effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of the results.[3][4]

This application note provides a detailed protocol for the quantification of ferulic acid in biological samples using this compound as an internal standard with LC-MS/MS.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the LC-MS/MS analysis of ferulic acid. The use of this compound as an internal standard is critical for achieving this level of performance, particularly in complex biological matrices.

ParameterTypical ValueReference(s)
Linearity Range0.1 - 100 µg/mL[5]
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)0.01 - 0.23 µg/mL
Limit of Quantification (LOQ)0.03 - 0.77 µg/mL
Accuracy (Recovery)95.4% - 111.4%
Precision (%CV)< 15%

Experimental Protocols

Materials and Reagents
  • Ferulic Acid analytical standard

  • This compound internal standard (IS)

  • LC-MS grade acetonitrile (ACN), methanol (MeOH), and water

  • LC-MS grade formic acid

  • Biological matrix (e.g., human plasma, rat urine)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ferulic Acid and this compound by dissolving an accurately weighed amount of each compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of Ferulic Acid by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for extracting small molecules from biological fluids like plasma.

  • Pipette 100 µL of the biological sample (blank, calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each tube (except for blank matrix samples).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Parameters

Liquid Chromatography (LC) System:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) %B
    0.0 5
    1.0 5
    5.0 95
    7.0 95
    7.1 5

    | 10.0 | 5 |

Mass Spectrometry (MS) System:

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z)
    Ferulic Acid 193.1 134.1

    | this compound | 196.1 | 137.1 |

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Calibration and Quantification
  • Prepare a calibration curve by spiking known concentrations of Ferulic Acid working standards into the blank biological matrix.

  • Process the calibration standards, quality control samples, and unknown samples as described in the sample preparation protocol.

  • Analyze the samples using the optimized LC-MS/MS method.

  • Quantify the amount of Ferulic Acid in the unknown samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Diagrams

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis stock Stock Solutions (Ferulic Acid & this compound) working_std Working Standards (Ferulic Acid) stock->working_std is_working Internal Standard Working Solution (this compound) stock->is_working sample Biological Sample (100 µL) add_is Add Internal Standard (10 µL this compound) is_working->add_is sample->add_is precipitate Protein Precipitation (300 µL cold ACN + 0.1% FA) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing internal_standard_logic cluster_analyte Analyte (Ferulic Acid) cluster_is Internal Standard (this compound) cluster_quant Quantification analyte_sample Analyte in Sample analyte_response Analyte MS Response analyte_sample->analyte_response Variable loss during sample prep & injection ratio Calculate Peak Area Ratio (Analyte / IS) analyte_response->ratio is_known Known Amount of IS Added is_response IS MS Response is_known->is_response Same proportional loss as analyte is_response->ratio calibration Compare to Calibration Curve ratio->calibration concentration Accurate Analyte Concentration calibration->concentration

References

Application Notes: Quantitative Analysis of Ferulic Acid-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of Ferulic Acid-d3, a deuterated stable isotope of ferulic acid, used as an internal standard (IS) in bioanalytical methods. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it compensates for variability during sample preparation and analysis, ensuring high accuracy and precision.

Introduction

Ferulic acid is a phenolic compound with various pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] Accurate quantification of ferulic acid in biological matrices is crucial for pharmacokinetic, metabolic, and efficacy studies. This compound, with its deuterium labels, is an ideal internal standard as it co-elutes with the unlabeled ferulic acid and exhibits similar ionization efficiency, but is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.

This protocol is designed for the quantification of ferulic acid in plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The methodology described herein is based on established bioanalytical principles and can be adapted for other biological matrices.

Experimental Protocols

Materials and Reagents
  • Ferulic Acid (analyte)

  • This compound (internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Control biological matrix (e.g., human plasma)

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for removing proteins from biological samples prior to LC-MS/MS analysis.

Procedure:

  • Thaw plasma samples at room temperature.

  • Pipette 100 µL of the plasma sample (calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

A reversed-phase C18 column is typically used for the separation of ferulic acid. A gradient elution with acetonitrile and water, both containing formic acid, is recommended to achieve good peak shape and ionization.

ParameterRecommended Condition
LC System UPLC or HPLC system
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Gradient Program:

Time (min)% Mobile Phase B
0.010
2.590
3.090
3.110
5.010

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for selective and sensitive quantification.

ParameterRecommended Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions:

The MRM transitions (precursor ion -> product ion) and collision energies must be optimized for the specific instrument being used. The precursor ion for ferulic acid in negative mode is [M-H]⁻ at m/z 193. For this compound, the precursor ion will be shifted by the number of deuterium atoms. Assuming three deuterium atoms, the precursor ion [M-H]⁻ will be at m/z 196.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ferulic Acid 193134Optimized for instrument
This compound (IS) 196137Optimized for instrument

Data Presentation

Quantitative data from method validation should be summarized in clear and concise tables.

Table 1: Linearity of Calibration Curve

AnalyteConcentration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
Ferulic Acid1 - 1000y = 0.005x + 0.002> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1< 15< 1585 - 115
Low3< 15< 1585 - 115
Medium100< 15< 1585 - 115
High800< 15< 1585 - 115

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low385 - 11585 - 115
High80085 - 11585 - 115

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample (Calibrator, QC, or Unknown) add_is Add this compound (IS) sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into LC-MS/MS supernatant->lc_injection chrom_sep Chromatographic Separation (C18 Column) lc_injection->chrom_sep ms_detection Mass Spectrometric Detection (MRM) chrom_sep->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc concentration_calc Calculate Concentration using Calibration Curve ratio_calc->concentration_calc report Generate Report concentration_calc->report

Caption: Experimental workflow for the quantitative analysis of ferulic acid using this compound as an internal standard.

Signaling Pathway Affected by Ferulic Acid

Ferulic acid has been shown to modulate various signaling pathways, including the NF-κB pathway, which is a key regulator of inflammation.[1][2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) ikk IKK Complex receptor->ikk Inflammatory Stimuli ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb Phosphorylation nfkb NF-κB (p65/p50) ikb_nfkb->nfkb ikb IκB (degraded) ikb_nfkb->ikb nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Translocation fa Ferulic Acid fa->ikk Inhibition dna DNA nfkb_nuc->dna genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) dna->genes Transcription

References

Application of Ferulic Acid-d3 in Pharmacokinetic Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Ferulic Acid-d3 as an internal standard in pharmacokinetic (PK) studies of ferulic acid. These guidelines are intended for researchers, scientists, and professionals involved in drug development and bioanalytical analysis.

Introduction

Ferulic acid, a ubiquitous phenolic compound found in plants, has garnered significant interest for its antioxidant, anti-inflammatory, and neuroprotective properties. To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) profile, robust and reliable bioanalytical methods are essential. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) in pharmacokinetic studies. This compound, with its identical chemical properties to ferulic acid but a distinct mass, co-elutes chromatographically and experiences similar extraction and ionization effects, thereby correcting for variability during sample preparation and analysis and ensuring high accuracy and precision.

Application Notes

This compound is primarily utilized as an internal standard (IS) for the quantification of ferulic acid in biological matrices such as plasma, urine, and tissue homogenates. Its application is crucial for:

  • Accurate Quantification: By mimicking the analytical behavior of the unlabeled analyte, this compound compensates for matrix effects and variations in sample processing, leading to more accurate and precise concentration measurements.

  • Method Validation: It is an indispensable tool for validating bioanalytical methods according to regulatory guidelines (e.g., FDA, EMA), including the assessment of linearity, accuracy, precision, and stability.

  • Pharmacokinetic Parameter Determination: Reliable quantification of ferulic acid concentrations over time allows for the accurate calculation of key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½).

Quantitative Data Summary

The following tables summarize pharmacokinetic parameters of ferulic acid from various studies in rats and humans following oral administration. These values can serve as a reference for designing and interpreting new pharmacokinetic studies.

Table 1: Pharmacokinetic Parameters of Ferulic Acid in Rats (Oral Administration)

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Reference
108174.550.032594.45-[1]
150 (from Ethyl Ferulate)18380 ± 13800.25--[2]
6.48 (from A. sinensis)1340 ± 3100.22 ± 0.08850 ± 2200.17 ± 0.04 (α), 1.19 ± 0.31 (β)[3]
7.19 (from L. chuanxiong)2010 ± 4500.18 ± 0.051160 ± 3400.13 ± 0.03 (α), 1.09 ± 0.25 (β)[3]
7.35 (from combination)2450 ± 5600.25 ± 0.091580 ± 4100.15 ± 0.04 (α), 1.28 ± 0.33 (β)[3]
1.5 (from Naoxintong Capsule)12.07 ± 4.610.17 ± 0.0110.70 ± 2.601.1 ± 0.2

Table 2: Pharmacokinetic Parameters of Ferulic Acid in Humans (Oral Administration)

DoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Reference
Trans-Ferulic Acid (unspecified)----

Note: Data for human studies are less consistently reported in the provided search results. The provided references indicate the development of methods suitable for pharmacokinetic studies in humans, but specific parameter values were not detailed in the snippets.

Experimental Protocols

Protocol for Quantification of Ferulic Acid in Rat Plasma using LC-MS/MS with this compound as Internal Standard

This protocol outlines a general procedure for the analysis of ferulic acid in rat plasma. Optimization of specific parameters may be required based on the instrumentation used.

a. Materials and Reagents:

  • Ferulic Acid (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Rat plasma (blank)

  • Microcentrifuge tubes

  • Pipettes and tips

b. Preparation of Standard and Internal Standard Solutions:

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ferulic Acid and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the Ferulic Acid stock solution with methanol:water (1:1, v/v) to prepare a series of working standard solutions for the calibration curve (e.g., 1 - 2000 ng/mL).

  • Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with methanol to achieve a final concentration of 50 ng/mL.

c. Sample Preparation (Protein Precipitation):

  • Thaw frozen plasma samples at room temperature.

  • In a microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control sample.

  • Add 10 µL of the Internal Standard Working Solution (50 ng/mL this compound) and vortex briefly.

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

d. LC-MS/MS Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-4.5 min: 5-95% B

    • 4.5-5.0 min: 95% B

    • 5.0-6.5 min: 95-5% B

    • 6.5-7.0 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 35°C.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), negative or positive mode (negative mode is common for phenolic acids).

  • MRM Transitions:

    • Ferulic Acid: Precursor ion (Q1) m/z 193 -> Product ion (Q3) m/z 178

    • This compound: Precursor ion (Q1) m/z 196 -> Product ion (Q3) m/z 181 (or other optimized fragment).

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) should be optimized for maximum signal intensity.

Visualizations

Experimental Workflow

experimental_workflow cluster_pre_analysis Pre-analytical Phase cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data_processing Data Processing & Analysis animal_dosing Animal Dosing (Oral Administration of Ferulic Acid) blood_sampling Serial Blood Sampling animal_dosing->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep is_addition Addition of this compound (IS) plasma_prep->is_addition protein_ppt Protein Precipitation (Acetonitrile) is_addition->protein_ppt centrifugation Centrifugation protein_ppt->centrifugation evaporation Supernatant Evaporation centrifugation->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis quantification Quantification (Calibration Curve) lcms_analysis->quantification pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) quantification->pk_analysis

Caption: Workflow for a typical preclinical pharmacokinetic study of ferulic acid.

Metabolic Pathway of Ferulic Acid

ferulic_acid_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism (Conjugation) cluster_other Other Metabolites FA Ferulic Acid Demethylation Demethylation FA->Demethylation Reduction Side-chain Reduction FA->Reduction Glucuronidation Glucuronidation FA->Glucuronidation UGTs Sulfation Sulfation FA->Sulfation SULTs Vanillic_Acid Vanillic Acid FA->Vanillic_Acid Caffeic_Acid Caffeic Acid Demethylation->Caffeic_Acid Dihydroferulic_Acid Dihydroferulic Acid Reduction->Dihydroferulic_Acid m_HPP m-Hydroxyphenylpropionic Acid Dihydroferulic_Acid->m_HPP FA_Glucuronide Ferulic Acid Glucuronide Glucuronidation->FA_Glucuronide FA_Sulfate Ferulic Acid Sulfate Sulfation->FA_Sulfate FA_Sulfoglucuronide Ferulic Acid Sulfoglucuronide FA_Glucuronide->FA_Sulfoglucuronide FA_Sulfate->FA_Sulfoglucuronide

Caption: Major metabolic pathways of ferulic acid in vivo.

References

Application Notes and Protocols for the Quantification of Plant Metabolites Using Ferulic Acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of plant metabolites is crucial for understanding plant physiology, discovering new bioactive compounds, and for the quality control of herbal products. Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for this purpose due to its high sensitivity and selectivity.[1] The use of a stable isotope-labeled internal standard, such as Ferulic Acid-d3, is highly recommended to improve the accuracy and precision of quantification by correcting for variations during sample preparation and analysis.[1]

This document provides detailed protocols for the extraction of metabolites from plant tissues and their subsequent quantification using an LC-MS/MS method with this compound as an internal standard.

Experimental Protocols

Plant Material Preparation and Metabolite Extraction

This protocol describes a general method for the extraction of a broad range of metabolites from plant tissues.

Materials:

  • Plant tissue (e.g., leaves, roots, stems)

  • Liquid nitrogen

  • Mortar and pestle or cryogenic grinder

  • Extraction Solvent: 80% Methanol (HPLC grade) in water (LC-MS grade)

  • This compound internal standard stock solution (1 mg/mL in methanol)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or nylon)

  • LC-MS vials

Protocol:

  • Harvesting and Quenching: Harvest fresh plant material and immediately freeze it in liquid nitrogen to quench metabolic activity.

  • Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh approximately 50 mg of the frozen plant powder into a pre-chilled 2 mL microcentrifuge tube.

    • Prepare the extraction solvent containing the internal standard. For a final concentration of 1 µg/mL of this compound, add 1 µL of the 1 mg/mL stock solution to 1 mL of 80% methanol.

    • Add 1 mL of the extraction solvent with this compound to the plant powder.

  • Homogenization and Incubation:

    • Vortex the tube vigorously for 1 minute to ensure thorough mixing.

    • Incubate the mixture at 4°C for 1 hour on a shaker to allow for efficient extraction.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Filtration:

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean LC-MS vial.

  • Storage: Store the vials at -80°C until LC-MS analysis.

Experimental Workflow for Plant Metabolite Quantification

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis harvest Plant Tissue Harvesting grinding Cryogenic Grinding harvest->grinding extraction Metabolite Extraction (80% Methanol + this compound) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration lc_separation LC Separation (C18 Column) filtration->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration (Analyte and IS) ms_detection->peak_integration calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) peak_integration->calibration quantification Quantification of Metabolites calibration->quantification

Caption: Workflow for plant metabolite quantification.

LC-MS/MS Analysis

This protocol outlines a general LC-MS/MS method for the analysis of phenolic acids and other related plant metabolites.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions: Specific precursor-to-product ion transitions for each target analyte and this compound must be optimized. Representative transitions are provided in the data table below.

Data Presentation

The following table presents representative quantitative data for several phenolic acids in a hypothetical plant extract, as determined using the described method.

AnalyteRetention Time (min)MRM Transition (m/z)Concentration (µg/g FW)% RSD (n=3)
Caffeic Acid6.2179.0 -> 135.115.84.2
p-Coumaric Acid7.5163.0 -> 119.122.43.8
Ferulic Acid8.1193.0 -> 134.145.12.9
Sinapic Acid8.9223.0 -> 208.112.75.1
This compound (IS) 8.1 196.0 -> 137.1 - -

Signaling Pathway

Ferulic acid is synthesized in plants through the phenylpropanoid pathway, a major route for the biosynthesis of a wide variety of secondary metabolites.

Phenylpropanoid Biosynthesis Pathway

G cluster_pathway Phenylpropanoid Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic_acid p_Coumaric_acid->Caffeic_acid C3H Coumaroyl-CoA Coumaroyl-CoA p_Coumaric_acid->Coumaroyl-CoA 4CL Ferulic_acid Ferulic_acid Caffeic_acid->Ferulic_acid COMT Sinapic_acid Sinapic_acid Ferulic_acid->Sinapic_acid F5H, COMT Coniferyl Alcohol Coniferyl Alcohol Ferulic_acid->Coniferyl Alcohol Sinapyl Alcohol Sinapyl Alcohol Sinapic_acid->Sinapyl Alcohol Chalcones Chalcones Coumaroyl-CoA->Chalcones Stilbenes Stilbenes Coumaroyl-CoA->Stilbenes Flavonoids Flavonoids Chalcones->Flavonoids Lignin Lignin Coniferyl Alcohol->Lignin Sinapyl Alcohol->Lignin

Caption: Overview of the Phenylpropanoid Pathway.

Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis provides a robust and reliable method for the accurate quantification of a range of metabolites in plant extracts. The detailed protocols and methods presented in these application notes offer a foundation for researchers to develop and validate their own quantitative assays for plant-based research and development.

References

Application Notes and Protocols for Ferulic Acid-d3 in Drug Metabolism and Metabolite Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ferulic acid, a ubiquitous phenolic compound found in plants, is of significant interest in pharmaceutical research due to its antioxidant, anti-inflammatory, and neuroprotective properties. Understanding its metabolic fate is crucial for evaluating its therapeutic potential and potential drug-drug interactions. Ferulic Acid-d3, a stable isotope-labeled version of ferulic acid, serves as an invaluable tool in these studies. Its use as an internal standard in mass spectrometry-based quantification allows for highly accurate and precise measurements of ferulic acid and its metabolites in complex biological matrices. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals utilizing this compound to investigate drug metabolism.

Application Notes

Advantages of Using this compound as an Internal Standard

The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). The key advantages include:

  • Correction for Matrix Effects: Biological samples (plasma, urine, tissue homogenates) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Since this compound has nearly identical physicochemical properties to unlabeled ferulic acid, it co-elutes and experiences the same matrix effects, allowing for accurate correction.

  • Compensation for Sample Preparation Variability: Losses during sample extraction, evaporation, and reconstitution are accounted for, as both the analyte and the internal standard are affected similarly.

  • Improved Precision and Accuracy: By minimizing the impact of experimental variability, the use of a deuterated internal standard significantly improves the precision and accuracy of the analytical method.

Overview of Ferulic Acid Metabolism

Ferulic acid undergoes extensive metabolism in the body. After oral administration, it is rapidly absorbed and metabolized, primarily in the liver and intestinal mucosa. The major metabolic pathways include:

  • Phase II Conjugation: The phenolic hydroxyl and carboxylic acid groups of ferulic acid are susceptible to conjugation reactions. The most abundant metabolites are glucuronide and sulfate conjugates, formed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.[1][2]

  • Reduction of the Side Chain: The double bond in the propenoic acid side chain can be reduced to form dihydroferulic acid.

  • Demethylation and Dehydroxylation: Minor metabolic pathways include demethylation of the methoxy group and dehydroxylation of the phenyl ring, often carried out by gut microbiota.

A simplified overview of the primary metabolic transformations of ferulic acid is presented below.

FA Ferulic Acid FAG Ferulic Acid Glucuronide FA->FAG UGTs FAS Ferulic Acid Sulfate FA->FAS SULTs DHFA Dihydroferulic Acid FA->DHFA Reduction

Figure 1: Primary metabolic pathways of ferulic acid.
Key Signaling Pathways Modulated by Ferulic Acid

Ferulic acid and its metabolites have been shown to modulate several key signaling pathways involved in cellular responses to oxidative stress, inflammation, and apoptosis. Understanding these interactions is crucial for elucidating its mechanism of action.

  • Nrf2/HO-1 Pathway: Ferulic acid can activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), providing protection against oxidative stress.[3]

  • NF-κB Pathway: Ferulic acid has been shown to inhibit the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a key regulator of inflammatory responses. This inhibition leads to a decrease in the production of pro-inflammatory cytokines.[4]

  • PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is involved in cell survival and proliferation. Ferulic acid can modulate this pathway, which may contribute to its anticancer and neuroprotective effects.[3]

  • MAPK Pathways: Mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, are involved in various cellular processes. Ferulic acid can influence these pathways, contributing to its anti-inflammatory and anti-apoptotic effects.

  • TGF-β/Smad Pathway: This pathway is central to fibrosis. Ferulic acid has been found to inhibit the TGF-β/Smad signaling cascade, suggesting its potential as an anti-fibrotic agent.

The interplay of these signaling pathways is complex and is a key area of research for understanding the full therapeutic potential of ferulic acid.

cluster_0 Cellular Stress (e.g., ROS) cluster_1 Signaling Cascades cluster_2 Cellular Response stress Oxidative Stress / Inflammation NFkB NF-κB Pathway stress->NFkB PI3K_Akt PI3K/Akt Pathway stress->PI3K_Akt MAPK MAPK Pathway stress->MAPK FA Ferulic Acid Nrf2 Nrf2/HO-1 Pathway FA->Nrf2 FA->NFkB Inhibits FA->PI3K_Akt FA->MAPK Modulates antioxidant Antioxidant Response Nrf2->antioxidant anti_inflammatory Anti-inflammatory Effects NFkB->anti_inflammatory cell_survival Cell Survival / Apoptosis Regulation PI3K_Akt->cell_survival MAPK->cell_survival

Figure 2: Key signaling pathways modulated by ferulic acid.

Experimental Protocols

The following protocols provide a framework for using this compound in drug metabolism studies. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: In Vitro Metabolic Stability of Ferulic Acid in Human Liver Microsomes

This protocol is designed to determine the in vitro metabolic stability of ferulic acid. This compound is used as the internal standard for accurate quantification.

Materials:

  • Ferulic Acid

  • This compound (in methanol)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH-A and NADPH-B)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Methanol

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Preparation of Working Solutions:

    • Prepare a 1 mM stock solution of ferulic acid in methanol.

    • Prepare a 1 µg/mL stock solution of this compound in methanol.

    • Prepare the HLM suspension in phosphate buffer to a final concentration of 1 mg/mL.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add 5 µL of the HLM suspension to each well.

    • Add 85 µL of phosphate buffer to each well.

    • Add 5 µL of 10 µM ferulic acid working solution (prepared from the stock) to initiate the reaction.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Add 5 µL of the NADPH regenerating system to start the reaction.

    • Incubate at 37°C.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 200 µL of ice-cold acetonitrile containing the this compound internal standard (e.g., 100 ng/mL).

  • Sample Processing:

    • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate ferulic acid from potential metabolites.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS Detection: Use multiple reaction monitoring (MRM) in negative ion mode.

      • Ferulic Acid: m/z 193 -> 134

      • This compound: m/z 196 -> 137

  • Data Analysis:

    • Calculate the peak area ratio of ferulic acid to this compound.

    • Plot the natural log of the remaining ferulic acid percentage versus time to determine the elimination rate constant (k) and the in vitro half-life (t½ = 0.693/k).

Protocol 2: Quantitative Analysis of Ferulic Acid in Rat Plasma using LC-MS/MS

This protocol describes a validated method for the quantification of ferulic acid in rat plasma, essential for pharmacokinetic studies.

Materials:

  • Rat plasma (blank)

  • Ferulic Acid

  • This compound

  • Acetonitrile

  • Methanol

  • Formic acid

  • Water (LC-MS grade)

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of ferulic acid and this compound in methanol.

    • Prepare calibration standards by spiking blank rat plasma with ferulic acid to achieve concentrations ranging from 1 to 1000 ng/mL.

    • Prepare QC samples at low, medium, and high concentrations in blank rat plasma.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of acetonitrile containing this compound (e.g., 100 ng/mL).

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Use the same LC-MS/MS conditions as described in Protocol 1.

  • Method Validation:

    • Validate the method for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability according to regulatory guidelines (e.g., FDA, EMA).

Protocol 3: In Vivo Pharmacokinetic Study of Ferulic Acid in Rats

This protocol outlines the procedure for conducting a pharmacokinetic study of ferulic acid in rats.

Materials:

  • Sprague-Dawley rats (male, 200-250 g)

  • Ferulic acid formulation for oral or intravenous administration

  • Cannulation supplies (if required for serial blood sampling)

  • Blood collection tubes (e.g., with EDTA)

  • Anesthesia

Procedure:

  • Animal Dosing:

    • Fast rats overnight with free access to water.

    • Administer ferulic acid at a specific dose (e.g., 10 mg/kg) via the desired route (oral gavage or intravenous injection).

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) from the tail vein or a cannula.

    • Collect blood into tubes containing an anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to obtain plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Analyze the plasma samples for ferulic acid concentration using the validated LC-MS/MS method described in Protocol 2.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, t½, clearance (CL), and volume of distribution (Vd).

Dosing Animal Dosing (Oral or IV) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Preparation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Analysis (with this compound) Processing->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis

Figure 3: Experimental workflow for an in vivo pharmacokinetic study.

Data Presentation

The following tables are illustrative examples of how to present quantitative data from studies using this compound.

Table 1: Illustrative LC-MS/MS Method Validation Parameters for Ferulic Acid in Rat Plasma

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) < 15% (< 20% at LLOQ)
Lower Limit of Quantification (LLOQ) 1 ng/mL
Extraction Recovery 85 - 95%
Matrix Effect Minimal, compensated by this compound

Table 2: Illustrative Pharmacokinetic Parameters of Ferulic Acid in Rats after a Single 10 mg/kg Oral Dose

ParameterUnitMean ± SD (n=6)
Cmax ng/mL1550 ± 250
Tmax h0.5 ± 0.2
AUC(0-t) ngh/mL4500 ± 600
AUC(0-inf) ngh/mL4750 ± 650
h2.5 ± 0.5
CL/F L/h/kg2.1 ± 0.3
Vd/F L/kg7.5 ± 1.2

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.

These application notes and protocols provide a comprehensive guide for utilizing this compound in drug metabolism and pharmacokinetic studies. The use of this stable isotope-labeled internal standard is essential for generating high-quality, reliable data to support drug development programs.

References

Application Notes and Protocols: Ferulic Acid-d3 in Targeted Metabolomics Workflows

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferulic acid, a ubiquitous phenolic compound found in the plant kingdom, is of significant interest to researchers in pharmaceuticals, nutraceuticals, and cosmetics due to its potent antioxidant and anti-inflammatory properties. Accurate and precise quantification of ferulic acid in biological matrices is crucial for pharmacokinetic studies, metabolism research, and understanding its mechanism of action. Targeted metabolomics workflows, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer the requisite sensitivity and selectivity for this purpose. The use of a stable isotope-labeled internal standard, such as Ferulic Acid-d3, is paramount for correcting matrix effects and variabilities in sample preparation and instrument response, thereby ensuring the highest level of accuracy and reproducibility.

This document provides detailed application notes and experimental protocols for the quantification of ferulic acid in biological samples using this compound as an internal standard in a targeted metabolomics workflow.

Principle of the Method

This method utilizes a stable isotope dilution LC-MS/MS approach for the accurate quantification of ferulic acid. This compound, a deuterated analog of ferulic acid, serves as the internal standard (IS). Due to its identical chemical and physical properties to the native analyte, it co-elutes and exhibits the same ionization efficiency. However, it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. By spiking a known concentration of this compound into all samples, standards, and quality controls, any variations during sample processing or analysis that affect the analyte will also affect the internal standard to the same extent. The ratio of the analyte peak area to the internal standard peak area is then used for quantification, effectively normalizing the results and leading to highly accurate and precise measurements.

Experimental Protocols

Sample Preparation: Plasma

This protocol details the protein precipitation method for the extraction of ferulic acid from plasma samples.

Materials:

  • Human plasma (or other relevant biological matrix)

  • Ferulic Acid standard

  • This compound (Internal Standard)

  • Methanol (LC-MS grade), chilled at -20°C

  • Acetonitrile (LC-MS grade), chilled at -20°C

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge capable of 4°C and >12,000 x g

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of ferulic acid in methanol.

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • From these, prepare working solutions at appropriate concentrations for spiking and calibration curve generation.

  • Sample Spiking:

    • Thaw plasma samples on ice.

    • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

    • Add 10 µL of the this compound internal standard working solution (e.g., to achieve a final concentration of 50 ng/mL).

  • Protein Precipitation:

    • Add 400 µL of chilled acetonitrile (containing 0.1% formic acid) to the plasma sample.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds to ensure complete dissolution.

  • Final Centrifugation and Transfer:

    • Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.

    • Transfer the clear supernatant to an LC-MS vial for analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Ion Source Temperature: 500°C

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ferulic Acid193.1134.1-20
This compound196.1137.1-20

Note: These parameters should be optimized for the specific instrument being used.

Data Presentation

Table 1: LC-MS/MS Method Validation Parameters
ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Accuracy (% Recovery)90 - 110%
Matrix EffectCorrected by this compound internal standard
Table 2: Representative Quantitative Data from a Pharmacokinetic Study
Time Point (hours)Mean Plasma Concentration (ng/mL) ± SD
0 (Pre-dose)< LLOQ
0.25152.3 ± 25.1
0.5389.7 ± 54.8
1567.2 ± 78.3
2412.5 ± 61.9
4189.4 ± 33.7
854.1 ± 12.6
1215.8 ± 5.2
24< LLOQ

Note: This is example data and will vary depending on the study design.

Visualizations

Experimental Workflow

G Figure 1: Targeted Metabolomics Workflow for Ferulic Acid Quantification cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing plasma Plasma Sample (100 µL) spike Spike with this compound (IS) plasma->spike precipitate Protein Precipitation (Acetonitrile + 0.1% Formic Acid) spike->precipitate centrifuge1 Centrifugation (14,000 x g, 15 min, 4°C) precipitate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 vial Transfer to LC-MS Vial centrifuge2->vial lcms LC-MS/MS System (C18 column, ESI-) vial->lcms integrate Peak Integration (Ferulic Acid & this compound) lcms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantification ratio->quantify curve Calibration Curve curve->quantify

Caption: Figure 1: Targeted Metabolomics Workflow for Ferulic Acid Quantification.

Signaling Pathways

Ferulic acid is known to modulate several key signaling pathways involved in inflammation and cellular stress responses.

G Figure 2: Ferulic Acid Modulation of the NF-κB Signaling Pathway cluster_nucleus FA Ferulic Acid IKK IKK FA->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to Nucleus Nucleus Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_nuc->Genes Induces

Caption: Figure 2: Ferulic Acid Modulation of the NF-κB Signaling Pathway.

G Figure 3: Ferulic Acid and the MAPK Signaling Pathway FA Ferulic Acid p38 p38 MAPK FA->p38 Inhibits JNK JNK FA->JNK Inhibits Stress Cellular Stress (e.g., Oxidative Stress) Stress->p38 Stress->JNK ERK ERK Stress->ERK AP1 AP-1 (c-Jun/c-Fos) p38->AP1 JNK->AP1 ERK->AP1 Inflammation Inflammatory Response AP1->Inflammation

Caption: Figure 3: Ferulic Acid and the MAPK Signaling Pathway.

G Figure 4: Ferulic Acid's Role in the Insulin/IGF-1 Signaling Pathway FA Ferulic Acid DAF2 DAF-2 (Insulin/IGF-1 Receptor) FA->DAF2 Modulates AGE1 AGE-1 (PI3K) DAF2->AGE1 Activates AKT AKT/SGK AGE1->AKT DAF16 DAF-16/FOXO AKT->DAF16 Inhibits (Sequesters in Cytoplasm) StressResistance Stress Resistance Genes DAF16->StressResistance Upregulates Longevity Increased Longevity StressResistance->Longevity

Caption: Figure 4: Ferulic Acid's Role in the Insulin/IGF-1 Signaling Pathway.

Conclusion

The use of this compound as an internal standard in targeted metabolomics workflows provides a robust and reliable method for the quantification of ferulic acid in complex biological matrices. The protocols and data presented herein offer a comprehensive guide for researchers, scientists, and drug development professionals to accurately assess the pharmacokinetic and metabolic profiles of ferulic acid. Furthermore, the visualization of its interaction with key signaling pathways provides a deeper understanding of its potential therapeutic mechanisms. This approach is essential for advancing research into the biological activities and clinical applications of this promising natural compound.

Application Notes and Protocols for the Use of Ferulic Acid-d3 as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quantitative lipidomics via mass spectrometry (MS) is a cornerstone of modern biomedical research and drug development. Accurate and precise quantification of lipid species is critical for understanding disease mechanisms, identifying biomarkers, and assessing the efficacy of therapeutic interventions. The use of stable isotope-labeled internal standards is a widely accepted strategy to control for variability during sample preparation and analysis, thereby enhancing data quality. This document provides detailed application notes and protocols for the conceptual use of Ferulic Acid-d3 as an internal standard in targeted lipidomics workflows, particularly for the analysis of polar lipids and related small molecules. While not a conventional broad-spectrum lipidomics standard, its properties make it a viable option for specific applications, especially when analyzing phenolic lipids or in customized targeted assays.

Introduction

Lipidomics aims to comprehensively identify and quantify the vast array of lipid molecular species in a biological system. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful platform for lipid analysis due to its high sensitivity, selectivity, and throughput. However, the accuracy of quantification can be compromised by various factors, including extraction efficiency, matrix effects, and instrument response variability.

The stable isotope dilution method, which employs a known concentration of a stable isotope-labeled analog of the analyte as an internal standard (IS), is the gold standard for quantitative mass spectrometry. The ideal internal standard co-elutes with the analyte and exhibits identical ionization and fragmentation behavior, allowing for reliable correction of analytical variability. Deuterated compounds are frequently used as internal standards for this purpose.

This compound, a deuterated form of the naturally occurring phenolic compound ferulic acid, can serve as a valuable internal standard in specific targeted lipidomics applications. Its utility is particularly relevant for the quantification of ferulic acid itself (which has been linked to lipid metabolism), related phenolic compounds, or as a "non-endogenous" internal standard for certain classes of polar lipids where a structurally identical labeled standard is unavailable. Its distinct mass shift of +3 Da ensures it is clearly distinguishable from the endogenous analyte.

Key Properties of this compound as an Internal Standard

PropertyValueSignificance for MS-Based Quantification
Chemical Formula C₁₀H₇D₃O₄The presence of three deuterium atoms provides a clear mass shift from the endogenous ferulic acid.
Molecular Weight 197.20 g/mol Allows for the calculation of precise concentrations for standard solutions.
Exact Mass 197.0767 DaEnables high-resolution mass spectrometry to differentiate it from other molecules.
Purity Typically >98%High purity is essential to prevent interference and ensure accurate quantification.
Solubility Soluble in methanol, ethanol, DMSOCompatible with common solvents used in lipid extraction and LC-MS analysis.

Experimental Protocols

Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions

Materials:

  • This compound (powder)

  • LC-MS grade methanol

  • LC-MS grade water

  • Calibrated analytical balance

  • Volumetric flasks (various sizes)

  • Micropipettes

Procedure:

  • Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of this compound powder.

    • Dissolve the powder in 1 mL of methanol in a volumetric flask.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C in an amber vial.

  • Working Solution (10 µg/mL):

    • Pipette 10 µL of the 1 mg/mL stock solution into a 1 mL volumetric flask.

    • Bring the volume to 1 mL with 50:50 (v/v) methanol:water.

    • Vortex to mix thoroughly.

    • Prepare this working solution fresh daily or store at -20°C for short-term use.

Protocol 2: Lipid Extraction from Plasma using this compound as an Internal Standard

This protocol describes a modified Folch extraction method.

Materials:

  • Plasma samples

  • This compound working solution (10 µg/mL)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma in a glass tube, add 10 µL of the 10 µg/mL this compound working solution (final concentration of 1 µg/mL in the initial plasma volume).

    • Vortex briefly.

  • Lipid Extraction:

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample.

    • Vortex vigorously for 2 minutes.

    • Add 500 µL of 0.9% NaCl solution.

    • Vortex for another 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Organic Phase:

    • Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying and Reconstitution:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in 100 µL of 90:10 (v/v) methanol:chloroform.

    • Vortex and transfer to an LC-MS vial for analysis.

Protocol 3: LC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Isopropanol (1:1, v/v)
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 0-2 min: 30% B; 2-15 min: 30-95% B; 15-18 min: 95% B; 18-18.1 min: 95-30% B; 18.1-22 min: 30% B

MS/MS Parameters (Negative Ion Mode):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Endogenous Ferulic Acid193.05134.0315
This compound (IS) 196.07 137.05 15
Example Lipid: Lysophosphatidylcholine (16:0)494.32184.0725

Note: The MS/MS parameters for other lipids of interest would need to be optimized separately.

Data Analysis and Quantification

The quantification of the target lipid is based on the ratio of the peak area of the endogenous lipid to the peak area of the this compound internal standard.

Calculation:

Concentration of Analyte = (Area of Analyte / Area of IS) * Concentration of IS

A calibration curve should be constructed using a series of standards with known concentrations of the analyte and a fixed concentration of the internal standard to determine the linear range and response factor.

Diagrams and Workflows

experimental_workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis plasma Plasma Sample add_is Add this compound IS plasma->add_is extraction Folch Extraction (Chloroform/Methanol) add_is->extraction phase_sep Phase Separation extraction->phase_sep collect_organic Collect Organic Layer phase_sep->collect_organic dry_down Dry Down (N2) collect_organic->dry_down reconstitute Reconstitute dry_down->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_proc Data Processing lcms->data_proc quant Quantification data_proc->quant

Caption: Experimental workflow for lipid quantification.

logical_relationship cluster_process Analytical Process cluster_output Data Output & Correction is This compound (Internal Standard) analyte Target Analyte (e.g., Polar Lipid) extraction Extraction Variability is->extraction matrix Matrix Effects is->matrix instrument Instrument Fluctuation is->instrument analyte->extraction analyte->matrix analyte->instrument ratio Peak Area Ratio (Analyte / IS) quant Accurate Quantification ratio->quant

Caption: Rationale for using an internal standard.

Conclusion

This compound presents a viable option as an internal standard for targeted lipidomics and metabolomics studies, particularly for the quantification of polar analytes and in scenarios where a structurally analogous standard is not available. Its distinct mass and compatibility with standard lipid extraction and LC-MS protocols make it a useful tool for researchers seeking to improve the accuracy and reproducibility of their quantitative data. The protocols and conceptual framework provided herein offer a solid foundation for the implementation of this compound in such analytical workflows. As with any analytical method, validation of performance characteristics such as linearity, precision, and accuracy is essential for each specific application.

Application of Ferulic Acid-d3 in Proteomics Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferulic Acid, a phenolic compound found in various plant sources, is recognized for its antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] Understanding its mechanism of action at the protein level is crucial for its development as a therapeutic agent. This document provides detailed application notes and protocols for the use of Ferulic Acid-d3, a stable isotope-labeled derivative of Ferulic Acid, in quantitative proteomics research. The primary application of this compound is as an internal standard for the accurate quantification of unlabeled Ferulic Acid and its metabolites in biological matrices using mass spectrometry. This accurate quantification is a prerequisite for robust quantitative proteomics studies that aim to elucidate the downstream effects of Ferulic Acid on the proteome.

Introduction to this compound in Quantitative Proteomics

In proteomics, stable isotope labeling is a powerful technique for accurate and precise quantification of proteins and small molecules.[4][5] Stable isotope-labeled compounds, such as this compound, are ideal internal standards because they are chemically identical to their unlabeled counterparts but have a different mass due to the presence of deuterium atoms. This mass difference allows for their simultaneous detection and quantification by mass spectrometry (MS).

Key Applications of this compound:

  • Internal Standard for Pharmacokinetic Studies: To accurately determine the concentration of Ferulic Acid in plasma, tissues, and cell lysates.

  • Metabolite Identification and Quantification: To track the metabolic fate of Ferulic Acid by using it as a standard to quantify its metabolites.

  • Quantitative Proteomics Workflow Control: To ensure accurate dosing and uptake of Ferulic Acid in cell culture and in vivo models for subsequent proteomics analysis of its effects on protein expression.

Experimental Workflow for Proteomics Analysis

The following diagram outlines a typical workflow for a quantitative proteomics experiment to investigate the effects of Ferulic Acid on a cellular proteome, incorporating this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_proteomics_prep Proteomics Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, SH-SY5Y) treatment Treatment with Ferulic Acid cell_culture->treatment spiking Spiking with This compound (Internal Standard) treatment->spiking cell_lysis Cell Lysis and Protein Extraction spiking->cell_lysis protein_quant Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quant reduction_alkylation Reduction and Alkylation protein_quant->reduction_alkylation digestion Tryptic Digestion reduction_alkylation->digestion peptide_cleanup Peptide Desalting (e.g., C18 StageTips) digestion->peptide_cleanup lc_ms LC-MS/MS Analysis peptide_cleanup->lc_ms data_acquisition Data Acquisition (DDA or DIA) lc_ms->data_acquisition database_search Database Search (e.g., Mascot, Andromeda) data_acquisition->database_search protein_id Protein Identification and Quantification database_search->protein_id pathway_analysis Bioinformatics and Pathway Analysis protein_id->pathway_analysis

Caption: Experimental workflow for quantitative proteomics analysis of Ferulic Acid effects.

Protocols

Protocol for Sample Preparation and Ferulic Acid Quantification

This protocol describes the preparation of cell lysates for both Ferulic Acid quantification and subsequent proteomics analysis.

Materials:

  • Cell culture medium

  • Ferulic Acid (FA)

  • This compound (FA-d3)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Microcentrifuge tubes

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a desired density and allow them to adhere overnight.

    • Treat cells with various concentrations of Ferulic Acid (e.g., 0, 15, 30, 60 µM) for a specified time (e.g., 24 hours).

  • Internal Standard Spiking:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add a known concentration of this compound to each sample. The concentration should be in the expected range of the unlabeled Ferulic Acid.

  • Cell Lysis and Protein Extraction:

    • Add ice-cold lysis buffer to the cells.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay or a similar method. This is crucial for normalizing the amount of protein used in the subsequent proteomics workflow.

  • Ferulic Acid Extraction for Quantification:

    • Take an aliquot of the cell lysate for Ferulic Acid quantification.

    • Add three volumes of ice-cold acetonitrile to precipitate the proteins.

    • Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry it under a stream of nitrogen or in a vacuum centrifuge.

    • Reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile with 0.1% formic acid) for LC-MS analysis.

  • LC-MS Analysis for Ferulic Acid Quantification:

    • Analyze the extracted samples by LC-MS.

    • Monitor the specific mass transitions for both Ferulic Acid and this compound.

    • Calculate the concentration of Ferulic Acid in the original sample by comparing the peak area ratio of Ferulic Acid to this compound against a calibration curve.

Protocol for Proteomics Sample Preparation (In-solution Digestion)

Materials:

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, MS-grade

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Formic acid (FA)

  • C18 StageTips or equivalent for desalting

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • Take a defined amount of protein (e.g., 50 µg) from each sample lysate.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.

  • Tryptic Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate buffer to reduce the concentration of the lysis buffer components.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Digestion Quenching and Peptide Desalting:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the resulting peptide mixture using C18 StageTips to remove salts and detergents that can interfere with MS analysis.

    • Elute the peptides from the StageTips with a high organic solvent solution (e.g., 80% acetonitrile, 0.1% formic acid).

    • Dry the eluted peptides in a vacuum centrifuge.

    • Reconstitute the peptides in a suitable buffer for LC-MS/MS analysis (e.g., 2% acetonitrile, 0.1% formic acid).

Data Presentation

The following table represents hypothetical quantitative data from a proteomics experiment investigating the effect of Ferulic Acid on protein expression in a cancer cell line.

Protein ID (UniProt)Gene NameFold Change (15 µM FA vs. Control)p-valueFold Change (30 µM FA vs. Control)p-valueFold Change (60 µM FA vs. Control)p-value
P04637TP531.80.0452.50.0123.10.005
P10415BAX1.60.0512.10.0232.80.009
P10276BCL2-1.50.048-2.20.015-2.90.006
P00533EGFR-1.30.062-1.90.031-2.40.011
P08670VIM-1.20.075-1.70.041-2.10.018
Q04756MMP21.40.0581.90.0292.60.010
P08253MMP91.30.0691.80.0352.30.014

This is example data and does not represent actual experimental results.

Signaling Pathways Modulated by Ferulic Acid

Ferulic Acid has been shown to modulate several key signaling pathways involved in cancer, inflammation, and aging. Proteomics studies can provide a global view of the protein-level changes within these pathways upon Ferulic Acid treatment.

Ferulic Acid and Apoptosis Signaling

apoptosis_pathway cluster_pro_apoptotic Pro-Apoptotic cluster_anti_apoptotic Anti-Apoptotic FA Ferulic Acid p53 p53 FA->p53 upregulates Bax Bax FA->Bax upregulates Bcl2 Bcl-2 FA->Bcl2 downregulates p53->Bax Caspase Caspase Activation Bax->Caspase Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Ferulic Acid-mediated modulation of apoptosis signaling pathways.

Ferulic Acid and PI3K/Akt Signaling Pathway

pi3k_akt_pathway FA Ferulic Acid PI3K PI3K FA->PI3K inhibits Receptor Growth Factor Receptor Receptor->PI3K Akt Akt (Protein Kinase B) PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Ferulic Acid.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and reliable quantification of Ferulic Acid in biological samples. This quantitative rigor is fundamental for subsequent proteomics studies aimed at elucidating the molecular mechanisms of Ferulic Acid's biological activities. The protocols and workflows outlined in this document provide a framework for researchers to design and execute robust experiments to explore the impact of Ferulic Acid on the cellular proteome, ultimately contributing to the development of novel therapeutic strategies.

References

Application Notes: Preparation and Use of Ferulic Acid-d3 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ferulic Acid (4-hydroxy-3-methoxycinnamic acid) is a highly abundant phenolic phytochemical naturally present in plant cell walls.[1][2] It is recognized for a wide range of therapeutic properties, including potent antioxidant, anti-inflammatory, and anti-cancer activities.[3][4][5] Ferulic Acid-d3 is a stable isotope-labeled version of Ferulic Acid, where the three hydrogen atoms on the methoxy group are replaced with deuterium. This labeling makes it an invaluable tool for researchers, particularly in studies requiring internal standards for mass spectrometry-based quantification of Ferulic Acid uptake, metabolism, and distribution in cellular and biological systems.

The biological activity of Ferulic Acid stems from its ability to scavenge reactive oxygen species (ROS), inhibit enzymes that generate free radicals, and modulate key cellular signaling pathways. Studies have shown that Ferulic Acid can induce apoptosis and cell cycle arrest in various cancer cell lines by targeting pathways such as the PI3K/Akt signaling cascade.

Proper preparation of stock solutions is critical for obtaining accurate, reproducible results in cell culture experiments. Due to its limited aqueous solubility, this compound requires dissolution in an organic solvent to create a concentrated stock solution, which is then diluted to the final working concentration in the cell culture medium. These notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions for in vitro research.

Physicochemical and Solubility Data

A summary of the key properties of this compound and the solubility of its non-deuterated counterpart, Ferulic Acid, is provided below. The solubility of the deuterated form is expected to be highly similar to the non-deuterated form.

ParameterValueReference
Compound Name This compound
Synonyms (E)-3-(4-Hydroxy-3-(methoxy-d3)phenyl)acrylic acid, trans-Ferulic-d3 acid
CAS Number 860605-59-0
Molecular Formula C₁₀H₇D₃O₄
Molecular Weight 197.20 g/mol
Appearance Off-White to Light Beige Solid
Storage Temperature 2-8°C (for solid) or -20°C (for solution)
Solubility (Ferulic Acid) DMSO: ~15 mg/mLEthanol: ~10 mg/mLDMF: ~20 mg/mLWater: Sparingly soluble

Experimental Protocols

This section details the necessary materials and step-by-step procedures for preparing high-concentration stock solutions and sterile working solutions of this compound for cell culture applications.

I. Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Sterile, amber or foil-wrapped microcentrifuge tubes or cryovials

  • Sterile, conical tubes (15 mL and 50 mL)

  • Calibrated analytical balance

  • Biological safety cabinet (BSC)

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Refrigerator (2-8°C) and Freezer (-20°C or -80°C)

II. Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol is for preparing 1 mL of a 100 mM stock solution. Adjust volumes as needed.

  • Pre-analytical Calculations:

    • The molecular weight of this compound is 197.20 g/mol .

    • To prepare a 100 mM (0.1 M) solution, you need 0.1 moles per liter.

    • Weight (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Weight (mg) = 0.1 mol/L x 0.001 L x 197.20 g/mol x 1000 mg/g = 19.72 mg .

  • Procedure (perform in a BSC):

    • Carefully weigh 19.72 mg of this compound powder and place it into a sterile, amber microcentrifuge tube.

      • Note: As Ferulic Acid can be light-sensitive, using amber tubes or wrapping standard tubes in aluminum foil is recommended to protect the compound from degradation.

    • Add 1 mL of sterile, cell culture-grade DMSO to the tube.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear.

    • The resulting solution is a 100 mM stock solution of this compound.

  • Storage and Stability:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months . Always use a freshly thawed aliquot for each experiment.

III. Preparation of Working Solutions for Cell Treatment

Working solutions should be prepared fresh immediately before use by diluting the high-concentration stock solution into complete cell culture medium.

  • Procedure (perform in a BSC):

    • Thaw one aliquot of the 100 mM this compound stock solution at room temperature.

    • Determine the final desired concentration for your experiment. Typical concentrations for Ferulic Acid in cell culture range from 30 µM to 200 µM.

    • Perform a serial dilution. It is recommended to first prepare an intermediate dilution to ensure accuracy. For example, to prepare a final concentration of 100 µM in 10 mL of medium:

      • Intermediate Dilution (e.g., 10 mM): Add 10 µL of the 100 mM stock solution to 90 µL of sterile culture medium. Mix well.

      • Final Working Solution (100 µM): Add 10 µL of the 10 mM intermediate solution to 9.99 mL of complete culture medium. Mix gently by inverting the tube.

    • The final concentration of the solvent (DMSO) in the culture medium should be kept to a minimum, typically ≤ 0.1% , as higher concentrations can be toxic to cells.

    • Prepare a vehicle control medium containing the same final concentration of DMSO as the treatment groups.

    • Remove the existing medium from the cells and replace it with the freshly prepared this compound working solution or vehicle control medium.

Visualized Workflows and Pathways

Workflow for Solution Preparation

G cluster_stock Stock Solution Preparation (100 mM) cluster_working Working Solution Preparation (e.g., 100 µM) weigh 1. Weigh 19.72 mg This compound Powder add_dmso 2. Add 1 mL Sterile DMSO to an amber tube weigh->add_dmso vortex 3. Vortex until fully dissolved add_dmso->vortex aliquot 4. Aliquot into single-use cryovials vortex->aliquot store 5. Store at -20°C or -80°C aliquot->store thaw A. Thaw one aliquot of stock solution store->thaw Begin Experiment intermediate B. Prepare intermediate dilution in medium thaw->intermediate final_dilution C. Dilute to final concentration in complete medium intermediate->final_dilution treat D. Add to cells (DMSO < 0.1%) final_dilution->treat G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Bax Upregulates Bcl-2 Survival Cell Survival & Proliferation Akt->Survival Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax Bax (Pro-apoptotic) FA Ferulic Acid FA->PI3K Inhibits FA->Akt Inhibits

References

Troubleshooting & Optimization

Troubleshooting poor peak shape of Ferulic Acid-d3 in HPLC.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape with Ferulic Acid-d3 in High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides & FAQs

This section addresses common issues in a question-and-answer format to help you identify and resolve problems in your experiments.

My this compound peak is tailing. What are the common causes and how can I fix it?

Peak tailing, where the latter half of the peak is broader than the front, is a frequent issue in HPLC analysis of phenolic compounds like ferulic acid.[1] This can lead to inaccurate quantification and reduced resolution.[1] The primary causes and their solutions are outlined below.

  • Secondary Silanol Interactions: Ferulic acid can interact with residual silanol groups on silica-based stationary phases (e.g., C18 columns), causing tailing.[1]

    • Solution: Lower the mobile phase pH to approximately 2-3 to protonate the silanol groups and reduce these secondary interactions.[2][3] Using a highly deactivated or end-capped column can also minimize this effect.

  • Incorrect Mobile Phase pH: The pH of the mobile phase affects the ionization state of both ferulic acid and the stationary phase. An unsuitable pH can result in peak distortion.

    • Solution: For acidic compounds like ferulic acid, maintaining a mobile phase pH below its pKa is recommended. A pH of 3.0 has been shown to produce a more symmetric peak for ferulic acid.

  • Column Overload: Injecting too much of your sample can saturate the column, leading to poor peak shape.

    • Solution: Try diluting your sample or reducing the injection volume. As a general guideline, the injection volume should not exceed 5% of the column's volume.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the mobile phase itself or a solvent that is weaker than the mobile phase.

  • Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the column bed can lead to tailing peaks.

    • Solution: Use a guard column to protect the analytical column from contaminants. If the column is contaminated, flushing it with a strong solvent may help. In cases of severe degradation, the column may need to be replaced.

I am observing peak fronting for this compound. What could be the reason?

Peak fronting, where the front of the peak is distorted, is less common than tailing but can still occur. Here are the likely causes and their remedies:

  • Column Overload (Mass or Volume): This is the most common cause of peak fronting. Injecting a sample that is too concentrated or too large in volume can lead to this issue.

    • Solution: Dilute your sample (e.g., a 1-to-10 dilution) or decrease the injection volume.

  • Incompatible Sample Solvent: Similar to peak tailing, using a sample solvent that is significantly different from the mobile phase can cause fronting.

    • Solution: Ensure your sample solvent is compatible with and ideally weaker than your mobile phase.

  • Column Collapse: A sudden physical change in the column packing, often due to operating outside the recommended pH or temperature limits, can cause severe peak fronting.

    • Solution: Check the column's specifications and ensure your method operates within the recommended ranges. If column collapse is suspected, the column will likely need to be replaced.

  • Co-elution: An interfering compound that elutes very close to the beginning of the this compound peak can give the appearance of fronting.

    • Solution: Try adjusting the mobile phase composition or gradient to improve the separation between the analyte and the interfering peak.

Quantitative Data Summary

The following table summarizes key HPLC parameters that can be adjusted to improve the peak shape of this compound, based on common troubleshooting scenarios.

ParameterIssueRecommended AdjustmentExpected Outcome
Mobile Phase pH Peak TailingLower pH to 2-3Reduces silanol interactions, leading to a more symmetrical peak.
Injection Volume Peak Tailing/FrontingReduce injection volumePrevents column overload, improving peak symmetry.
Sample Concentration Peak Tailing/FrontingDilute the sampleAvoids saturating the stationary phase, resulting in better peak shape.
Organic Modifier % Peak TailingIncrease by 5-10%Can improve peak shape if tailing is due to weak elution strength.
Buffer Concentration Peak TailingIncrease to 10-50 mMEnsures adequate buffering capacity to maintain a stable pH.

Experimental Protocols

Protocol 1: Optimizing Mobile Phase pH to Mitigate Peak Tailing

  • Initial Conditions: Prepare a mobile phase with a neutral or slightly acidic pH (e.g., pH 6-7).

  • pH Adjustment: Prepare a series of mobile phases with decreasing pH values (e.g., pH 4.0, 3.0, 2.5). An acidic modifier like phosphoric acid or acetic acid can be used.

  • Equilibration: Equilibrate the HPLC column with each new mobile phase for at least 15-20 column volumes.

  • Injection and Analysis: Inject a standard solution of this compound and acquire the chromatogram.

  • Evaluation: Compare the peak symmetry (tailing factor) for each pH condition. A tailing factor closer to 1 indicates a more symmetrical peak.

Protocol 2: Diagnosing Column Overload

  • Prepare a Dilution Series: Prepare a series of dilutions of your this compound sample (e.g., 1:2, 1:5, 1:10, 1:100).

  • Inject and Analyze: Inject the same volume of each dilution onto the HPLC system.

  • Observe Peak Shape: Analyze the peak shape for each concentration. If the peak shape improves (i.e., less fronting or tailing) with increasing dilution, the original issue was likely column overload.

  • Determine Optimal Concentration: Identify the highest concentration that provides an acceptable peak shape and signal intensity for your assay.

Visualizations

cluster_0 Troubleshooting Workflow for Poor Peak Shape start Observe Poor Peak Shape (Tailing or Fronting) check_overload Is the sample concentration high? start->check_overload action_dilute Dilute sample and/or reduce injection volume check_overload->action_dilute Yes check_ph Is mobile phase pH optimal for an acidic compound? check_overload->check_ph No end_good Symmetrical Peak action_dilute->end_good action_adjust_ph Adjust mobile phase pH to 2-3 check_ph->action_adjust_ph No check_solvent Is sample solvent stronger than mobile phase? check_ph->check_solvent Yes action_adjust_ph->end_good action_change_solvent Dissolve sample in mobile phase or weaker solvent check_solvent->action_change_solvent Yes check_column Is the column old or contaminated? check_solvent->check_column No action_change_solvent->end_good action_column_maint Use guard column, flush, or replace column check_column->action_column_maint Yes check_column->end_good No action_column_maint->end_good cluster_1 Causes of Peak Tailing for this compound cause1 Secondary Silanol Interactions effect Peak Tailing cause1->effect cause2 Inappropriate Mobile Phase pH cause2->effect cause3 Column Overload cause3->effect cause4 Column Contamination/ Degradation cause4->effect cluster_2 Causes of Peak Fronting for this compound causeA Mass/Volume Overload effect_front Peak Fronting causeA->effect_front causeB Incompatible Sample Solvent causeB->effect_front causeC Column Collapse causeC->effect_front

References

Technical Support Center: Ferulic Acid-d3 Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing mass spectrometry parameters for the detection of Ferulic Acid-d3.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass-to-charge ratios (m/z) for Ferulic Acid and this compound in mass spectrometry?

The nominal mass of Ferulic Acid is 194.18 g/mol .[1] For mass spectrometry, the observed m/z will depend on the ionization mode. This compound will have a mass shift corresponding to the three deuterium atoms.

  • Ferulic Acid: In negative ion mode, the deprotonated molecule [M-H]⁻ is observed at m/z 193.[2][3] In positive ion mode, the protonated molecule [M+H]⁺ can also be observed.

  • This compound: The deuterated form will show a deprotonated molecule [M-H]⁻ at m/z 196. The precursor ion for this compound is m/z 197 in positive mode and m/z 196 in negative mode.

Q2: Which ionization mode, positive or negative, is better for Ferulic Acid detection?

For Ferulic Acid and its derivatives, negative electrospray ionization (ESI) mode is generally preferred.[4][5] Studies have shown that the signal intensity of the deprotonated molecule in negative ion mode is significantly higher than the protonated molecule in positive ion mode. This leads to better sensitivity and lower limits of detection.

Q3: What are the major product ions of Ferulic Acid in MS/MS analysis?

In negative ion mode ESI-MS/MS, the precursor ion of Ferulic Acid (m/z 193) fragments to produce several characteristic product ions. The most common fragments result from the loss of a methyl group (•CH₃), a carboxyl group (CO₂), or both.

Q4: How do the product ions of this compound differ from Ferulic Acid?

The fragmentation pattern of this compound will be similar to that of Ferulic Acid, but the m/z of the fragment ions will be shifted. The fragments containing the deuterated methyl group will be shifted by +3 Da. Fragments that have lost the methyl group will appear at the same m/z as for the non-deuterated standard. A study of deuterated ferulic acid showed that the observed fragments were displaced by 1 Da relative to the original structures.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound using LC-MS/MS.

Problem 1: Low or No Signal for this compound

  • Possible Cause 1: Incorrect Ionization Mode.

    • Solution: Ensure the mass spectrometer is operating in negative ionization mode, as this provides a significantly higher signal intensity for ferulic acid.

  • Possible Cause 2: Suboptimal Mobile Phase pH.

    • Solution: The pH of the mobile phase can influence ionization efficiency. While acidic mobile phases (e.g., with 0.1% formic acid) are common in reversed-phase chromatography to improve peak shape, the ionization of acidic molecules like ferulic acid is generally better in a less acidic or even slightly basic environment in the ESI source. However, acidic modifiers are often used successfully. Experiment with different mobile phase additives like ammonium acetate or a lower concentration of formic acid.

  • Possible Cause 3: Inappropriate MS/MS Transition.

    • Solution: Verify that the correct precursor and product ions are selected for this compound. Refer to the quantitative data tables for recommended transitions.

Problem 2: Poor Peak Shape (Broadening, Tailing, or Splitting)

  • Possible Cause 1: Column Overload.

    • Solution: Reduce the injection volume or dilute the sample. High concentrations of the analyte can lead to peak fronting.

  • Possible Cause 2: Incompatible Injection Solvent.

    • Solution: The solvent used to dissolve the sample should be of similar or weaker elution strength than the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.

  • Possible Cause 3: Column Contamination or Degradation.

    • Solution: Flush the column with a strong solvent or, if necessary, replace it. Ensure proper sample clean-up to prevent matrix components from accumulating on the column.

Problem 3: High Background Noise

  • Possible Cause 1: Contaminated Solvents or Additives.

    • Solution: Use high-purity, LC-MS grade solvents and fresh additives. Contaminants can create a high background and suppress the analyte signal.

  • Possible Cause 2: Carryover from Previous Injections.

    • Solution: Implement a robust needle wash protocol and inject blank samples between analytical runs to check for and mitigate carryover.

  • Possible Cause 3: Matrix Effects.

    • Solution: The sample matrix can suppress or enhance the ionization of the analyte. Use an internal standard like this compound to compensate for these effects. If suppression is severe, further sample cleanup (e.g., solid-phase extraction) may be necessary.

Problem 4: Retention Time Shifts

  • Possible Cause 1: Changes in Mobile Phase Composition.

    • Solution: Ensure the mobile phase is prepared accurately and consistently. Degassing the mobile phase can prevent bubble formation, which can affect the pump flow rate.

  • Possible Cause 2: Column Temperature Fluctuations.

    • Solution: Use a column oven to maintain a stable temperature. Even small changes in temperature can affect retention times.

  • Possible Cause 3: Column Aging.

    • Solution: Over time, the stationary phase of the column can degrade, leading to shifts in retention time. Monitor column performance and replace it when necessary.

Quantitative Data Summary

The following tables summarize typical mass spectrometry parameters for the analysis of Ferulic Acid and its deuterated internal standard.

Table 1: Mass Spectrometry Parameters for Ferulic Acid

ParameterNegative Ion ModePositive Ion Mode
Precursor Ion (m/z) 193.0195.0
Product Ions (m/z) 178.0, 149.0, 134.0177.0, 149.0, 135.0
Collision Energy (eV) -20 to -3015 to 25
Ionization Source Electrospray Ionization (ESI)Electrospray Ionization (ESI)

Note: The optimal collision energy may vary depending on the instrument.

Table 2: Mass Spectrometry Parameters for this compound (Internal Standard)

ParameterNegative Ion ModePositive Ion Mode
Precursor Ion (m/z) 196.0198.0
Product Ions (m/z) 181.0, 152.0, 134.0180.0, 152.0, 135.0
Collision Energy (eV) -20 to -3015 to 25
Ionization Source Electrospray Ionization (ESI)Electrospray Ionization (ESI)

Note: Product ions for the deuterated standard are predicted based on the fragmentation of Ferulic Acid. The exact m/z values should be confirmed experimentally.

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for Ferulic Acid Quantification

This protocol provides a starting point for developing a quantitative method for Ferulic Acid using this compound as an internal standard.

  • Sample Preparation:

    • For plasma samples, a protein precipitation followed by liquid-liquid extraction or solid-phase extraction is recommended. A typical procedure involves adding three volumes of acetonitrile to one volume of plasma, vortexing, and centrifuging to precipitate proteins. The supernatant can then be further purified.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5-95% B over 5-10 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 35-40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Ferulic Acid: 193.0 → 134.0

      • This compound: 196.0 → 134.0 (or another suitable fragment)

    • Optimize source parameters (e.g., capillary voltage, gas flows, and temperatures) according to the instrument manufacturer's recommendations.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (IS) Sample->Spike Extract Protein Precipitation / LLE / SPE Spike->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute Inject Inject Sample Reconstitute->Inject LC LC Separation (C18 Column) Inject->LC MS MS Detection (Negative ESI) LC->MS MRM MRM Data Acquisition MS->MRM Integrate Peak Integration MRM->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Ferulic Acid Calibrate->Quantify

Caption: Experimental workflow for the quantification of Ferulic Acid.

Troubleshooting_Logic Start Low or No Signal CheckIonMode Check Ionization Mode (Should be Negative) Start->CheckIonMode CheckTransitions Verify MS/MS Transitions CheckIonMode->CheckTransitions Correct SolutionIonMode Switch to Negative Ion Mode CheckIonMode->SolutionIonMode Incorrect CheckSamplePrep Review Sample Preparation CheckTransitions->CheckSamplePrep Correct SolutionTransitions Correct Precursor/Product Ions CheckTransitions->SolutionTransitions Incorrect CheckLC Investigate LC Conditions (Peak Shape, Retention) CheckSamplePrep->CheckLC OK SolutionSamplePrep Optimize Extraction/Cleanup CheckSamplePrep->SolutionSamplePrep Issue Found SolutionLC Optimize Chromatography CheckLC->SolutionLC Issue Found

Caption: Troubleshooting logic for low signal intensity.

References

Ferulic Acid-d3 solubility issues in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Ferulic Acid-d3 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

This compound, similar to its non-deuterated counterpart, has inherently low solubility in neutral or acidic aqueous solutions.[1][2][3] This is due to its chemical structure, which includes a hydrophobic aromatic ring.[4] At a neutral pH, the compound is largely unionized and thus poorly soluble.[4]

Q2: What is the expected solubility of Ferulic Acid in water?

The aqueous solubility of ferulic acid is reported to be approximately 0.78 g/L. Another source estimates it at 5970 mg/L at 25°C. It is sparingly soluble in aqueous buffers.

Q3: In which solvents is this compound soluble?

This compound is expected to be readily soluble in various organic solvents. Ferulic acid is soluble in ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). It is also soluble in other organic solvents like methanol, propylene glycol, and polyethylene glycol (PEG)-400.

Q4: Can I improve the aqueous solubility of this compound by changing the pH?

Yes, increasing the pH of the aqueous solution can significantly improve the solubility of this compound. In alkaline conditions (pH above 7), ferulic acid forms its more soluble salt, ferulate. A common method is to dissolve it in a dilute solution of a base like sodium hydroxide.

Q5: Will heating the solution help dissolve this compound?

Heating the aqueous solution can increase the solubility of this compound. For instance, it is noted to be soluble in hot water. One protocol suggests heating the solution to 37°C and using an ultrasonic bath to aid dissolution.

Q6: I dissolved my this compound in an organic solvent first, but it precipitated when I added it to my aqueous buffer. What should I do?

This is a common issue when the final concentration of the organic solvent in the aqueous buffer is too low to maintain the solubility of this compound. To avoid precipitation, you can try to increase the proportion of the organic solvent in the final mixture. For example, a 1:6 solution of DMF:PBS (pH 7.2) has been used successfully.

Troubleshooting Guide

Issue 1: this compound powder is not dissolving in my neutral aqueous buffer.
  • Troubleshooting Steps:

    • Increase the pH: Adjust the pH of your buffer to the alkaline range (pH > 8) using a suitable base (e.g., NaOH). Ferulic acid's solubility dramatically increases in alkaline conditions.

    • Use a Co-solvent: First, dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO, ethanol, or DMF, and then slowly add this stock solution to your aqueous buffer with vigorous stirring.

    • Apply Heat: Gently warm the solution while stirring. Sonication can also be used in conjunction with heating to facilitate dissolution.

Issue 2: The solution is clear initially but forms a precipitate over time.
  • Troubleshooting Steps:

    • Check the pH: The pH of the solution may have shifted over time, causing the this compound to precipitate. Re-adjust the pH to the alkaline range if necessary.

    • Solvent Evaporation: If using a volatile organic co-solvent, evaporation could lead to precipitation. Ensure your container is well-sealed.

    • Storage Conditions: Aqueous solutions of ferulic acid are not recommended to be stored for more than one day. For longer-term storage, consider preparing fresh solutions or storing them as aliquots at -20°C or -80°C in an appropriate solvent.

Quantitative Solubility Data

SolventSolubility (mg/mL)Temperature (°C)Reference
Water~0.6Room Temperature
Water0.78Not Specified
Water (pH 7.2, with 1:6 DMF)~0.14Room Temperature
Ethanol~10Room Temperature
DMSO~15Room Temperature
Dimethylformamide (DMF)~20Room Temperature
95% Ethanol50 (heat may be required)Room Temperature
0.1 M NaOH>50Room Temperature

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent
  • Weigh the desired amount of this compound powder.

  • Add a small volume of an appropriate organic solvent (e.g., DMSO, ethanol, or DMF).

  • Vortex or stir the solution until the powder is completely dissolved.

  • Purging the solvent with an inert gas before preparing the stock solution is recommended.

  • Store the stock solution in a tightly sealed container at an appropriate temperature (-20°C for short-term, -80°C for long-term).

Protocol 2: Preparation of an Aqueous Solution using pH Adjustment
  • Prepare a dilute aqueous solution of a base (e.g., 0.1 M NaOH).

  • Slowly add the this compound powder to the alkaline solution while continuously stirring.

  • Continue stirring until all the powder has dissolved. The pH of the final solution will be in the alkaline range.

Visualizations

G cluster_0 Troubleshooting Workflow start This compound Fails to Dissolve in Aqueous Solution check_pH Is the solution pH neutral or acidic? start->check_pH adjust_pH Adjust pH to > 8 with a suitable base check_pH->adjust_pH Yes use_cosolvent Dissolve in minimal organic solvent (DMSO, EtOH, DMF) first? check_pH->use_cosolvent No success Dissolution Successful adjust_pH->success prepare_stock Prepare concentrated stock and dilute into aqueous buffer use_cosolvent->prepare_stock Yes apply_heat Apply gentle heat (e.g., 37°C) and/or sonication use_cosolvent->apply_heat No prepare_stock->success apply_heat->success failure Persistent Solubility Issues: Consider alternative formulation apply_heat->failure

Caption: Troubleshooting workflow for this compound solubility issues.

G cluster_1 Experimental Workflow for Enhanced Solubility start Start: this compound Powder dissolve_organic Dissolve in minimal DMSO start->dissolve_organic add_dropwise Add stock solution dropwise to buffer with vigorous stirring dissolve_organic->add_dropwise prepare_buffer Prepare Aqueous Buffer (e.g., PBS pH 7.2) prepare_buffer->add_dropwise final_solution Final Aqueous Solution of this compound add_dropwise->final_solution

Caption: Experimental workflow for dissolving this compound using a co-solvent.

References

Technical Support Center: Addressing Matrix Effects with Ferulic Acid-d3 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ferulic Acid-d3 as an internal standard to address matrix effects in the analysis of biological samples by LC-MS.

Troubleshooting Guides

This section offers step-by-step guidance to identify and resolve common issues encountered during bioanalysis when using this compound.

Issue 1: Inconsistent this compound Response Across Different Sample Lots

Symptom: You observe significant variability in the peak area or intensity of this compound across different batches or sources of the same biological matrix (e.g., plasma from different donors).

Potential Cause: This variability, known as the relative matrix effect, can occur when different lots of a biological matrix contain varying levels of interfering endogenous components.[1] Even with a stable isotope-labeled internal standard (SIL-IS), severe matrix effects can sometimes lead to inconsistent analyte/internal standard response ratios.[2]

Troubleshooting Workflow

cluster_0 Troubleshooting Inconsistent IS Response A Start: Inconsistent this compound Response Observed B Perform Matrix Effect Evaluation (Post-Extraction Spike Method) using at least 6 different lots of matrix. A->B C Calculate IS-Normalized Matrix Factor (MF). B->C D Is the %CV of the IS-Normalized MF > 15%? C->D E YES: Significant Relative Matrix Effect is Present. D->E Yes F NO: The cause is likely not relative matrix effects. Investigate other potential issues (e.g., sample preparation variability, instrument instability). D->F No G Optimize Sample Preparation: - Implement a more rigorous cleanup (e.g., SPE). - Evaluate different extraction techniques (e.g., LLE). E->G H Optimize Chromatographic Separation: - Adjust gradient to separate this compound from interfering peaks. G->H I Re-evaluate Matrix Effect Post-Optimization. H->I J Issue Resolved. I->J

Caption: Workflow for troubleshooting inconsistent this compound response.

Experimental Protocol: Quantitative Assessment of Relative Matrix Effects

This protocol uses the post-extraction spike method to quantify the matrix effect.[3]

  • Sample Sets Preparation: Prepare the following three sets of samples:

    • Set A (Neat Solution): this compound spiked into the reconstitution solvent at a concentration representative of that in the analytical samples.

    • Set B (Post-Spiked Matrix): Extract blank biological matrix from at least six different sources. Spike the extracted matrix with this compound to the same final concentration as in Set A.

    • Set C (Pre-Spiked Matrix): Spike the blank biological matrix from the same six sources with this compound before the extraction process. This set is used to determine recovery but is not necessary for the matrix effect calculation itself.

  • LC-MS/MS Analysis: Analyze all samples under the established chromatographic and mass spectrometric conditions.

  • Data Analysis:

    • Calculate the Matrix Factor (MF) for each matrix lot:

      • MF = (Peak Area of this compound in Set B) / (Mean Peak Area of this compound in Set A)

      • An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.

    • Calculate the IS-Normalized Matrix Factor if an analyte is present. For troubleshooting the internal standard alone, the variability of the MF across lots is the key indicator.

    • Calculate the Coefficient of Variation (%CV) of the MF across the different matrix lots. A %CV of >15% is generally considered indicative of a significant relative matrix effect.

Data Presentation: Example of Inconsistent this compound Response
Matrix LotPeak Area (Set A - Neat)Peak Area (Set B - Post-Spiked)Matrix Factor (MF)
11,520,0001,250,0000.82
21,515,000980,0000.65
31,530,0001,350,0000.88
41,525,000750,0000.49
51,510,0001,100,0000.73
61,535,0001,400,0000.91
Mean 1,522,500 1,138,333 0.75
%CV 0.6% 22.5% 22.5%

In this example, the high %CV of the Matrix Factor indicates a significant relative matrix effect.

Issue 2: Significant Ion Suppression or Enhancement Despite Using this compound

Symptom: The analyte response is significantly and consistently lower (suppression) or higher (enhancement) in the presence of the biological matrix compared to a neat solution, and the this compound does not fully compensate for this effect.

Potential Cause: This can happen if the interfering components in the matrix have a greater or different effect on the analyte than on the this compound. A slight chromatographic shift between the analyte and the SIL-IS can also lead to differential matrix effects.

Troubleshooting Workflow

cluster_1 Troubleshooting Ion Suppression/Enhancement A Start: Significant Ion Suppression/Enhancement Observed B Perform Post-Column Infusion Experiment. A->B C Identify Retention Time Regions with Significant Ion Suppression/Enhancement. B->C D Does the Analyte and/or this compound Elute in a Region of High Suppression/Enhancement? C->D E YES: Chromatographic Co-elution with Interfering Components. D->E Yes F NO: The primary cause may not be co-elution. Consider sample preparation optimization. D->F No G Modify Chromatographic Method: - Adjust gradient to shift analyte and IS away from suppression zones. - Try a different column chemistry. E->G H Optimize Sample Preparation: - Implement more selective extraction (e.g., SPE) to remove interfering components. F->H I Re-evaluate Matrix Effect. G->I H->I J Issue Mitigated. I->J

Caption: Workflow for troubleshooting ion suppression or enhancement.

Experimental Protocol: Qualitative Assessment of Matrix Effects by Post-Column Infusion

This method helps to identify at which points during the chromatographic run matrix components are causing ion suppression or enhancement.

  • Setup:

    • A standard solution of the analyte and this compound is continuously infused into the LC flow stream post-column, before the mass spectrometer, using a T-connector.

    • The LC-MS system is set up to monitor the transitions for both the analyte and this compound.

  • Analysis:

    • Inject a blank, extracted biological matrix sample onto the LC column.

    • Monitor the signal intensity of the infused analyte and this compound. A stable baseline signal is expected.

    • Any deviation (dip or peak) in the baseline indicates a region of ion suppression or enhancement, respectively, caused by eluting matrix components.

  • Interpretation: Compare the retention times of your analyte and this compound with the regions of ion suppression/enhancement to determine if there is an overlap.

Data Presentation: Example of Post-Column Infusion Data
Retention Time (min)Infused Analyte SignalInfused this compound SignalInterpretation
0.0 - 1.5StableStableNo Matrix Effect
1.5 - 2.5Significant DipSignificant DipIon Suppression Zone
2.5 - 3.0StableStableNo Matrix Effect
Analyte RT 2.1 min Elutes in Suppression Zone
This compound RT 2.0 min Elutes in Suppression Zone

This table illustrates a scenario where both the analyte and the internal standard elute within a zone of ion suppression.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS bioanalysis?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by the presence of co-eluting components from the sample matrix. These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which can negatively impact the accuracy, precision, and sensitivity of the analytical method.

Q2: How does this compound, as a stable isotope-labeled internal standard (SIL-IS), help to mitigate matrix effects?

A2: A SIL-IS like this compound is chemically and physically almost identical to the analyte of interest (the unlabeled Ferulic Acid). Therefore, it is expected to have the same chromatographic retention time and be affected by matrix components in the same way as the analyte. By calculating the ratio of the analyte peak area to the internal standard peak area, any signal suppression or enhancement should theoretically be canceled out, leading to more accurate quantification.

Q3: Why might this compound not fully compensate for matrix effects?

A3: While SIL-IS are the gold standard, they may not always provide perfect compensation. This can occur if:

  • Chromatographic Shift: The deuterium labeling can sometimes cause a slight shift in retention time, leading to the analyte and IS experiencing different degrees of ion suppression or enhancement.

  • Severe Matrix Effects: In cases of very strong ion suppression, the signal for both the analyte and the IS can be significantly reduced, potentially compromising the sensitivity of the assay.

  • Inter-individual Variability: The composition of the biological matrix can vary significantly between individuals or lots, leading to different matrix effects that are not consistently corrected by the IS.

Q4: What are the best practices for sample preparation to minimize matrix effects?

A4: The goal of sample preparation is to remove as many interfering matrix components as possible while maximizing the recovery of the analyte and internal standard. Effective techniques include:

  • Protein Precipitation (PPT): A simple and fast method, but often less effective at removing phospholipids, which are major contributors to matrix effects.

  • Liquid-Liquid Extraction (LLE): Offers better selectivity than PPT for removing certain interferences.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively bind the analyte or the interferences. This is often the most effective method for minimizing matrix effects.

Q5: How do I choose the appropriate concentration for this compound?

A5: The concentration of the internal standard should be consistent across all samples, calibrators, and quality controls. A common practice is to choose a concentration that provides a strong, reproducible signal and is in the mid-range of the calibration curve for the analyte.

Q6: What does it mean if I see a peak in my blank samples at the retention time of this compound?

A6: This indicates a potential issue with contamination or crosstalk.

  • Contamination: The blank matrix, solvents, or lab equipment may be contaminated.

  • Crosstalk: This can occur if the unlabeled Ferulic Acid (analyte) has an isotopic peak that corresponds to the mass of this compound. It is also important to check the purity of the this compound standard for any unlabeled impurities.

cluster_2 Concept of Matrix Effect A Analyte in Neat Solution D Ionization Process (ESI Source) A->D B Analyte in Biological Matrix B->D C Co-eluting Matrix Components C->D Interference E Expected Analyte Signal D->E Ideal Scenario F Suppressed Analyte Signal D->F With Matrix Effect

Caption: Diagram illustrating the concept of ion suppression.

References

Stability of Ferulic Acid-d3 under different storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Ferulic Acid-d3 under various storage conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

For optimal stability, this compound should be stored in a cool, dark, and dry place. Long-term storage at -20°C is recommended.[1][2] It should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.[3] For routine use, refrigeration at 2-8°C is suitable for shorter periods.

Q2: How sensitive is this compound to light?

This compound, similar to its non-deuterated counterpart, is sensitive to light, particularly UV radiation.[4] Exposure to light can lead to photodegradation. Therefore, it is crucial to store the compound in amber vials or other light-protecting containers.[5]

Q3: What is the expected stability of this compound in solution?

The stability of this compound in solution depends on the solvent, pH, and storage conditions (temperature and light exposure). Generally, solutions are less stable than the solid compound. It is recommended to prepare solutions fresh and use them on the same day, especially for aqueous solutions. If storage of a stock solution is necessary, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or below.

Q4: How does deuteration affect the stability of this compound compared to non-deuterated Ferulic Acid?

The replacement of hydrogen with deuterium in the methoxy group (d3) is expected to enhance the stability of the molecule due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to chemical and enzymatic cleavage. This can lead to increased metabolic and thermal stability. While specific quantitative data for this compound is limited, the general principle suggests it will be more stable than ferulic acid.

Q5: What are the primary degradation pathways for this compound?

Based on studies of non-deuterated ferulic acid, the primary degradation pathways are expected to be:

  • Oxidation: The phenolic group is susceptible to oxidation, which can be accelerated by light, heat, and the presence of metal ions.

  • Decarboxylation: At elevated temperatures, ferulic acid can undergo decarboxylation to form 4-vinyl guaiacol.

  • Isomerization: The trans-isomer of ferulic acid can convert to the cis-isomer upon exposure to UV radiation.

  • Hydrolysis: While the methoxy group is generally stable, under harsh acidic or basic conditions, hydrolysis could potentially occur.

The deuteration at the methoxy group in this compound is anticipated to slow down metabolic pathways involving the cleavage of this group.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of signal or unexpected peaks in LC-MS analysis. Degradation of this compound.- Check storage conditions: Ensure the compound and its solutions are stored at the recommended temperature, protected from light, and under an inert atmosphere if possible. - Prepare fresh solutions: Avoid using old stock solutions, especially if they have been stored at room temperature or exposed to light. - Analyze for degradation products: Common degradation products of the ferulic acid structure include vanillin, vanillic acid, and 4-vinyl guaiacol.
Inconsistent analytical results between experiments. Isotopic exchange (H/D exchange).- Use aprotic or deuterated solvents: When preparing solutions for analysis, especially for long-term storage, use aprotic solvents or deuterated protic solvents to minimize the exchange of the deuterium atoms with protons from the solvent. - Control pH: The rate of H/D exchange can be pH-dependent. For deuterated carboxylic acids, minimum exchange is often observed between pH 2 and 3.
Discoloration of the solid compound or its solution. Oxidation or photodegradation.- Store properly: Discoloration is a visual indicator of degradation. Ensure the compound is stored in a dark, cool, and dry place. For solutions, use amber vials and store them in the dark at low temperatures. - Purge with inert gas: To prevent oxidation, purge the vials with an inert gas like argon or nitrogen before sealing.

Data on the Stability of Ferulic Acid (Non-Deuterated)

Disclaimer: The following data is for non-deuterated ferulic acid and serves as a proxy. This compound is expected to exhibit enhanced stability due to the kinetic isotope effect.

Table 1: Thermal Stability of Ferulic Acid in Aqueous Solution

TemperatureHalf-life (t½)Degradation Rate Constant (k)Reference
80°C66.99 min1.12 x 10⁻² min⁻¹
120°CNot specified2.5 x 10⁻² min⁻¹

Table 2: Forced Degradation of Ferulic Acid under Different Conditions

Stress ConditionReagent/ConditionObservationReference
Acidic 0.1 M HCl, 1 hour, RTStable
Basic 0.1 M NaOH, 1 hour, RTDegradation observed
Oxidative H₂O₂Degradation observed
Photolytic UV lightDegradation observed

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Keep the solution at room temperature for a specified time (e.g., 24 hours).

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute with mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for a specified time (e.g., 2 hours).

    • Neutralize the solution with 0.1 M HCl.

    • Dilute with mobile phase to a suitable concentration for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a specified time (e.g., 24 hours).

    • Dilute with mobile phase to a suitable concentration for analysis.

  • Thermal Degradation:

    • Transfer 1 mL of the stock solution to a vial and heat in an oven at a specified temperature (e.g., 80°C) for a defined period.

    • Cool the solution to room temperature.

    • Dilute with mobile phase to a suitable concentration for analysis.

  • Photostability Testing:

    • Expose a solution of this compound in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the exposed and control samples.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method to separate this compound from its degradation products.

    • Monitor the percentage of this compound remaining and identify any major degradation products using a mass spectrometer.

Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability Issues start Inconsistent Results or Loss of Compound check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_solution Assess Solution Preparation and Age start->check_solution improper_storage Improper Storage check_storage->improper_storage old_solution Aged or Improperly Prepared Solution check_solution->old_solution action_storage Action: Store at -20°C, protect from light, use inert gas. improper_storage->action_storage Yes analyze_degradation Analyze for Degradation Products (LC-MS) improper_storage->analyze_degradation No action_solution Action: Prepare fresh solutions in appropriate solvents (aprotic or deuterated). old_solution->action_solution Yes old_solution->analyze_degradation No end_node Problem Resolved action_storage->end_node action_solution->end_node degradation_confirmed Degradation Confirmed? analyze_degradation->degradation_confirmed optimize_conditions Optimize Experimental Conditions (pH, Solvent) degradation_confirmed->optimize_conditions Yes degradation_confirmed->end_node No optimize_conditions->end_node

Caption: Troubleshooting workflow for stability issues with this compound.

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions start Prepare Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl) start->acid base Base Hydrolysis (0.1 M NaOH) start->base oxidation Oxidation (3% H2O2) start->oxidation thermal Thermal Stress (e.g., 80°C) start->thermal photo Photolytic Stress (ICH Q1B) start->photo analysis Analyze by Stability-Indicating HPLC-MS Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data Evaluate Data: - % Degradation - Identify Degradants - Determine Kinetics analysis->data

Caption: Workflow for conducting a forced degradation study of this compound.

Degradation_Pathways Potential Degradation Pathways of Ferulic Acid Structure cluster_products Degradation Products FA Ferulic Acid Vinylguaiacol 4-Vinyl Guaiacol FA->Vinylguaiacol Decarboxylation (Heat) Vanillin Vanillin FA->Vanillin Oxidation CisIsomer cis-Ferulic Acid FA->CisIsomer Isomerization (UV Light) VanillicAcid Vanillic Acid Vanillin->VanillicAcid Oxidation

Caption: Potential degradation pathways for the ferulic acid structure.

References

Preventing degradation of Ferulic Acid-d3 in solution.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Ferulic Acid-d3 in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: The main factors contributing to the degradation of this compound are exposure to light (especially UV radiation), elevated temperatures, high pH (alkaline conditions), and the presence of oxygen.[1][2] These factors can lead to oxidation, decarboxylation, and isomerization of the molecule.

Q2: What are the visible signs of this compound degradation in my solution?

A2: A common sign of degradation is a change in the color of the solution, which may turn from colorless or light yellowish to yellow or brown.[2] This is often due to the formation of degradation products. For accurate assessment, it is recommended to use analytical techniques like HPLC to monitor the concentration of this compound over time.[3][4]

Q3: At what pH is a this compound solution most stable?

A3: this compound is most stable in acidic conditions, specifically within a pH range of 3 to 5. In neutral or alkaline solutions (pH 7 and above), it is soluble but degrades and discolors quickly. At a more acidic pH, while stable, its solubility may decrease, potentially leading to precipitation.

Q4: How does temperature affect the stability of this compound?

A4: Elevated temperatures accelerate the degradation of this compound. It is recommended to store stock solutions and experimental samples at refrigerated temperatures (e.g., 5°C) to minimize thermal degradation. Studies have shown significant degradation at temperatures of 40°C and above.

Q5: Can I work with this compound solutions under normal laboratory lighting?

A5: It is highly recommended to protect this compound solutions from light, particularly direct sunlight and UV sources, as it is susceptible to photodegradation. Whenever possible, work in a dimly lit area or use amber-colored vials or aluminum foil to shield the solution from light.

Q6: Are there any solvents that can help stabilize this compound?

A6: Yes, certain solvents can enhance the stability of this compound. Dipropylene glycol (DPPG) and other non-volatile polyols have been shown to have a stabilizing effect. The choice of solvent can be critical, and it is advisable to use solvents in which this compound has good solubility and stability.

Q7: How can I prevent the oxidation of this compound in my solutions?

A7: To prevent oxidation, you can add antioxidants to your solution. A combination of Vitamin C (L-ascorbic acid) and Vitamin E (alpha-tocopherol) has been shown to improve the chemical stability of ferulic acid. Additionally, purging the solution with an inert gas like nitrogen or argon can help to remove dissolved oxygen.

Q8: Is there a difference in stability between Ferulic Acid and this compound?

A8: While specific stability data for this compound is limited, the primary degradation pathways are expected to be identical to those of non-deuterated Ferulic Acid. The deuterium substitution is on the methoxy group, which is not the primary site of degradation (the phenolic hydroxyl group, the carboxylic acid group, and the acrylic side chain are more reactive). Therefore, the stabilization strategies for Ferulic Acid are directly applicable to this compound.

Troubleshooting Guides

Issue 1: Rapid Discoloration of the Solution
Possible Cause Troubleshooting Step
High pH Measure the pH of your solution. If it is neutral or alkaline, adjust it to a range of 3-5 using a suitable acid (e.g., citric acid).
Light Exposure Store your solution in an amber-colored vial or wrap it in aluminum foil to protect it from light. Minimize exposure to ambient light during experiments.
Oxidation Prepare fresh solutions and consider adding antioxidants like a combination of Vitamin C and E. Purging the solvent with an inert gas before dissolving the this compound can also help.
High Temperature Store the solution at a refrigerated temperature (around 5°C). Avoid leaving the solution at room temperature for extended periods.
Issue 2: Precipitate Formation in the Solution
Possible Cause Troubleshooting Step
Low pH and Low Solubility While an acidic pH improves stability, it can decrease the solubility of this compound. Ensure that the concentration of this compound is not above its solubility limit at the chosen pH. You may need to find a balance between stability and solubility for your specific application.
Solvent Choice The solvent may not be appropriate for the concentration of this compound used. Consider using a co-solvent system or a solvent in which this compound has higher solubility.
Temperature Low temperatures can sometimes decrease solubility. Ensure that the precipitate is not due to crystallization at storage temperatures. If so, gently warm the solution before use.
Issue 3: Inconsistent Analytical Results
Possible Cause Troubleshooting Step
Degradation During Sample Preparation or Analysis Prepare samples for analysis immediately before injection into the analytical instrument (e.g., HPLC). Keep sample vials in a cooled autosampler if possible. Use a validated, stability-indicating analytical method.
Inadequate Storage of Stock Solutions Ensure that stock solutions are stored under optimal conditions (refrigerated, protected from light, and at an appropriate pH). Prepare fresh stock solutions regularly.
Interaction with Other Components Other components in your solution matrix could be accelerating the degradation of this compound. Investigate the compatibility of all components in the solution.

Data on Ferulic Acid Stability

Table 1: Effect of Temperature on Ferulic Acid Stability in Aqueous Solution

TemperatureStorage DurationRemaining Ferulic Acid (%)Reference
5°C2 weeks~95%
40°C / 75% RH2 weeks~80%

Table 2: Effect of pH on Ferulic Acid Degradation (Forced Degradation Study)

ConditionDegradation (%)Reference
Acidic (0.1 M HCl, 1 hour)~29.37%
Alkaline (0.1 M NaOH, 1 hour)~16.33%

Note: These are results from a forced degradation study and represent accelerated degradation.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution
  • Solvent Selection: Choose a suitable solvent system. For aqueous solutions, consider using a co-solvent like a non-volatile polyol at a weight ratio of at least 4:1 (polyol to this compound).

  • pH Adjustment: Adjust the pH of the aqueous phase to between 3 and 4.5.

  • Antioxidant Addition (Optional): To further enhance stability, consider adding antioxidants such as 0.5% Ferulic Acid, 15% L-ascorbic acid, and 1% alpha-tocopherol.

  • Dissolution: Dissolve the this compound in the prepared solvent system. Gentle warming (40-50°C) can aid dissolution, but prolonged heating should be avoided.

  • Protection from Light: Prepare the solution in a dimly lit environment and store it in an amber-colored, airtight container.

  • Storage: Store the stock solution at a refrigerated temperature (around 5°C).

Protocol 2: Stability Testing of this compound Solution using HPLC
  • Preparation of Solutions: Prepare the this compound solution according to your experimental needs.

  • Storage Conditions: Aliquot the solution into several vials and store them under the desired conditions to be tested (e.g., different temperatures, light exposures, pH values).

  • Sampling: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, etc.), take a sample from each condition.

  • Sample Preparation for HPLC: Dilute the sample to an appropriate concentration for HPLC analysis using the mobile phase as the diluent. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of methanol and acidified water (e.g., water with 0.1% phosphoric acid to maintain a low pH) is common. A typical ratio is 48:52 (v/v) methanol:water pH 3.0.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 320 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Quantify the peak area of this compound at each time point. The percentage of remaining this compound can be calculated relative to the initial concentration (time 0). The degradation kinetics can be determined by plotting the concentration of this compound versus time.

Visualizations

Primary Degradation Pathways of this compound FA This compound Isomer cis-Ferulic Acid-d3 FA->Isomer Isomerization Decarboxylated 4-Vinyl Guaiacol-d3 FA->Decarboxylated Decarboxylation Oxidized Vanillin-d3 & other Oxidation Products FA->Oxidized Oxidation Photo UV Light Photo->FA Heat Heat Heat->FA O2 Oxygen / High pH O2->FA Dimer Dimers Decarboxylated->Dimer Dimerization

Caption: Degradation pathways of this compound.

Experimental Workflow for Stability Testing cluster_prep Preparation cluster_analysis Analysis Prep Prepare this compound Solution Store Aliquot and Store under Test Conditions Prep->Store Sample Collect Samples at Time Intervals Store->Sample HPLC HPLC Analysis Sample->HPLC Data Quantify Peak Area and Determine Degradation HPLC->Data

Caption: Workflow for assessing this compound stability.

Troubleshooting Logic for Discoloration Start Solution Discoloration Observed Check_pH Check pH Start->Check_pH pH_High pH > 5? Check_pH->pH_High Adjust_pH Adjust pH to 3-5 pH_High->Adjust_pH Yes Check_Light Check Light Exposure pH_High->Check_Light No Adjust_pH->Check_Light Light_Protected Protected from Light? Check_Light->Light_Protected Protect_Light Store in Amber Vial Light_Protected->Protect_Light No Check_Temp Check Temperature Light_Protected->Check_Temp Yes Protect_Light->Check_Temp Temp_High Temp > 5°C? Check_Temp->Temp_High Store_Cold Store at 5°C Temp_High->Store_Cold Yes Consider_Ox Consider Oxidation Temp_High->Consider_Ox No Store_Cold->Consider_Ox Add_AntiOx Add Antioxidants Consider_Ox->Add_AntiOx Resolved Issue Resolved Add_AntiOx->Resolved

Caption: Troubleshooting discoloration of this compound solutions.

References

Technical Support Center: pH-Dependent Stability of Ferulic Acid Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ferulic acid solutions. The information addresses common issues related to the pH-dependent stability of ferulic acid, offering insights into degradation pathways, and providing experimental protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: My ferulic acid solution is turning yellow/brown. What is causing this discoloration?

Discoloration of your ferulic acid solution, typically to a yellow or brown hue, is a common indicator of degradation. This process is highly dependent on the pH of the solution. Ferulic acid is significantly less stable at neutral and alkaline pH levels (pH ≥ 7).[1] At these higher pH values, the phenolic hydroxyl group is more susceptible to oxidation, leading to the formation of colored degradation products. To minimize discoloration, it is recommended to maintain the pH of your aqueous solution between 3 and 5.[1]

Q2: At what pH is ferulic acid most stable?

Ferulic acid exhibits its greatest stability in acidic conditions.[2][3][4] Specifically, a pH range of 3 to 5 is optimal for preventing significant degradation and discoloration in aqueous solutions. Within this range, the molecule is less prone to ionization and subsequent oxidation.

Q3: Can temperature affect the stability of my ferulic acid solution?

Yes, temperature is a critical factor in the stability of ferulic acid solutions. Increased temperatures accelerate the rate of degradation, especially in solutions with a pH outside the optimal acidic range. For example, in a cosmetic emulsion with a pH between 3 and 5, the half-life of ferulic acid was at least 20 days at 50°C. Lowering the storage temperature can help to mitigate degradation.

Q4: I'm observing a loss of ferulic acid concentration in my samples over time, even at an acidic pH. What could be the cause?

While an acidic pH enhances stability, other factors can contribute to the degradation of ferulic acid. One common cause is photodegradation, as ferulic acid can be degraded by exposure to light, particularly UV irradiation. It is crucial to protect your solutions from light by using amber vials or storing them in the dark. Additionally, the presence of oxidizing agents or certain metal ions can catalyze degradation.

Q5: What are the primary degradation products of ferulic acid?

The main degradation pathway for ferulic acid, particularly under thermal stress and in certain cosmetic formulations, is decarboxylation. This process leads to the formation of 4-hydroxy-3-methoxystyrene, also known as 4-vinyl guaiacol (PVG). This initial degradation product can then undergo further reactions, such as dimerization. Under oxidative conditions, other degradation products can be formed, including various dehydrodimers and dehydrotetramers.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Solution Discoloration (Yellowing/Browning) High pH (neutral or alkaline) leading to oxidation.Adjust the pH of the solution to a range of 3-5 using a suitable buffer or acidifying agent.
Exposure to light (photodegradation).Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
High storage temperature.Store ferulic acid solutions at refrigerated temperatures (2-8°C) to slow down the degradation rate.
Precipitation of Ferulic Acid pH is too acidic, reducing solubility.While acidic pH is good for stability, extremely low pH can cause precipitation. Ensure the pH is within the optimal range of 3-5 and that the concentration of ferulic acid does not exceed its solubility at that pH. The use of co-solvents may be necessary for higher concentrations.
Inconsistent Results in Stability Studies Inadequate control of experimental conditions.Ensure consistent pH, temperature, and light exposure across all samples and time points. Use a validated analytical method for quantification.
Contamination with oxidizing agents or metal ions.Use high-purity solvents and reagents. Consider the use of a chelating agent, such as EDTA, to sequester any contaminating metal ions.

Quantitative Data on Ferulic Acid Stability

The stability of ferulic acid is significantly influenced by pH and temperature. The following table summarizes available quantitative data on its degradation.

pHTemperature (°C)Half-life (t½) / Time to 10% Degradation (t₉₀)FormulationReference
3 - 550> 20 days (t½)Cosmetic Emulsion
Not Specified25459 days (t₉₀)Not Specified

Note: Comprehensive kinetic data for the degradation of ferulic acid in simple aqueous solutions across a wide range of pH and temperature values is limited in publicly available literature. The provided data is based on specific formulations and conditions.

Experimental Protocols

Protocol for pH-Dependent Stability Study of Ferulic Acid

This protocol outlines a general procedure for assessing the stability of ferulic acid in solutions at different pH values using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • Ferulic acid standard

  • HPLC-grade methanol and water

  • Buffer solutions (e.g., citrate-phosphate for pH 3-7, phosphate for pH 7-9)

  • Acid and base for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

  • Amber HPLC vials

2. Preparation of Ferulic Acid Stock Solution:

  • Accurately weigh a known amount of ferulic acid standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a concentrated stock solution.

3. Preparation of Stability Samples:

  • Prepare a series of buffer solutions at the desired pH values (e.g., 3, 5, 7, 9).

  • For each pH, dilute the ferulic acid stock solution with the respective buffer to a known final concentration.

  • Transfer the solutions into amber vials to protect from light.

4. Storage Conditions:

  • Store the prepared samples at a constant temperature (e.g., 25°C or 40°C).

  • Include a control set of samples stored at a lower temperature (e.g., 4°C) where degradation is expected to be minimal.

5. Sample Analysis:

  • At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, etc.), withdraw an aliquot from each sample.

  • Analyze the concentration of ferulic acid in each sample using a validated stability-indicating HPLC method. An example of HPLC conditions is provided below.

6. HPLC Method Example:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acidified water (e.g., with 0.1% phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile). A common isocratic mobile phase is a mixture of methanol and water (pH adjusted to 3.0) (48:52 v/v).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at 320 nm

  • Injection Volume: 10-20 µL

  • Temperature: Ambient or controlled (e.g., 25°C)

7. Data Analysis:

  • Calculate the percentage of ferulic acid remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of remaining ferulic acid versus time for each pH and temperature condition.

  • Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant (k) and half-life (t½) for each condition.

Visualizations

Logical Workflow for Troubleshooting Ferulic Acid Stability Issues

start Ferulic Acid Solution Instability Observed discoloration Discoloration (Yellow/Brown)? start->discoloration precipitation Precipitation? start->precipitation concentration_loss Concentration Loss? start->concentration_loss check_ph Check pH of Solution discoloration->check_ph check_ph_precip Check pH of Solution precipitation->check_ph_precip concentration_loss->check_ph is_ph_high pH > 5? check_ph->is_ph_high adjust_ph Adjust pH to 3-5 is_ph_high->adjust_ph Yes check_light Check Light Exposure is_ph_high->check_light No stable Solution Stabilized adjust_ph->stable is_light_protected Protected from Light? check_light->is_light_protected protect_from_light Store in Amber Vials or in the Dark is_light_protected->protect_from_light No check_temp Check Storage Temperature is_light_protected->check_temp Yes protect_from_light->stable is_temp_high Temperature Elevated? check_temp->is_temp_high refrigerate Store at 2-8°C is_temp_high->refrigerate Yes review_protocol Review Experimental Protocol is_temp_high->review_protocol No refrigerate->stable is_ph_low pH < 3 or too low for concentration? check_ph_precip->is_ph_low adjust_ph_solubility Adjust pH to 3-5 and/or use co-solvents is_ph_low->adjust_ph_solubility Yes is_ph_low->review_protocol No adjust_ph_solubility->stable check_contamination Consider Contamination (oxidants, metals) review_protocol->check_contamination check_contamination->stable

Caption: Troubleshooting workflow for ferulic acid stability.

pH-Dependent Degradation Pathways of Ferulic Acid

cluster_conditions Environmental Conditions cluster_pathways Degradation Pathways High pH\n(Neutral/Alkaline) High pH (Neutral/Alkaline) Decarboxylation Decarboxylation High pH\n(Neutral/Alkaline)->Decarboxylation Oxidation Oxidation High pH\n(Neutral/Alkaline)->Oxidation Heat Heat Heat->Decarboxylation UV Light UV Light Photodegradation Photodegradation (Isomerization/Oxidation) UV Light->Photodegradation Oxidizing Agents Oxidizing Agents Oxidizing Agents->Oxidation Low pH\n(Acidic) Low pH (Acidic) Stable Stable Form Low pH\n(Acidic)->Stable FA Ferulic Acid FA->Decarboxylation FA->Oxidation FA->Photodegradation FA->Stable PVG 4-Hydroxy-3-methoxystyrene (4-Vinyl Guaiacol) Decarboxylation->PVG Dehydrodimers Dehydrodimers & Dehydrotetramers Oxidation->Dehydrodimers Photo_Products Isomers & Oxidized Products Photodegradation->Photo_Products Dimers Dimers of PVG PVG->Dimers

References

Improving signal intensity for Ferulic Acid-d3 in mass spectrometry.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the mass spectrometry signal intensity of Ferulic Acid-d3.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low signal intensity for this compound in LC-MS/MS?

Low signal intensity can originate from several stages of the analytical workflow. The most common causes include:

  • Sample-Related Issues: The concentration of this compound may be too low, or the sample may have degraded due to improper storage.[1] Samples should be stored at -20°C or lower to ensure stability.[2]

  • Ion Suppression/Matrix Effects: Co-eluting compounds from the sample matrix (e.g., salts, lipids, other phenolics) can interfere with the ionization of this compound in the MS source, leading to a suppressed signal.[1][3] This is a significant challenge in complex matrices like plasma or plant extracts.[2]

  • Inadequate Sample Preparation: Inefficient extraction methods may result in poor recovery of the analyte. The presence of particulates can clog the LC system, while non-volatile buffers can contaminate the ion source. It is recommended to centrifuge or filter samples prior to injection.

  • Suboptimal LC Conditions: Poor chromatographic peak shape (e.g., broad or tailing peaks) reduces the signal-to-noise ratio. This can be caused by an inappropriate mobile phase, a degraded column, or an incorrect flow rate.

  • Incorrect Mass Spectrometer Settings: The ion source parameters (e.g., gas flows, temperatures, voltages) may not be optimized for this compound. Additionally, incorrect precursor/product ion pairs (MRM transitions) will result in no detectable signal. For this compound, the deprotonated molecule [M-H]⁻ is expected at m/z 196 in negative ion mode, based on the m/z 193 for unlabeled ferulic acid and m/z 194 for a singly deuterated version.

Q2: Which ionization mode, positive or negative, is better for this compound?

Ferulic acid, being a phenolic acid, ionizes well in both negative and positive modes, but negative mode is often preferred.

  • Negative Ion Mode (ESI-): This mode is highly effective as the carboxylic acid and phenolic hydroxyl groups readily lose a proton to form a stable deprotonated molecule [M-H]⁻. The precursor ion for this compound would be m/z 196.

  • Positive Ion Mode (ESI+): While also viable, positive ionization may be less efficient. Optimization of source parameters is critical.

The choice can be instrument-dependent, and it is advisable to test both modes during method development to determine the optimal choice for your specific instrumentation and matrix.

Q3: How do mobile phase additives affect the signal intensity of this compound?

Mobile phase additives are crucial for good chromatography and efficient ionization.

  • Acidic Additives (Formic Acid, Acetic Acid): Adding a small amount (0.1%) of formic acid or acetic acid to the mobile phase is common. This helps to protonate residual silanols on the column, improving peak shape for acidic compounds like ferulic acid. In positive ion mode, the acidic environment promotes the formation of [M+H]⁺ ions.

  • Buffers (Ammonium Formate, Ammonium Acetate): These volatile buffers help maintain a stable pH, which is critical for reproducible retention times and peak shapes. A mobile phase containing 5 mM ammonium formate and 0.1% formic acid has been used successfully for phenolic acids.

  • Additives to Avoid (TFA): Trifluoroacetic acid (TFA), while excellent for chromatography, is a strong ion-pairing agent that can cause significant signal suppression in ESI-MS and should generally be avoided.

Q4: What is ion suppression and how can I test for it?

Ion suppression occurs when molecules from the sample matrix co-elute with the analyte and compete for ionization, reducing the analyte's signal intensity. To test for it, a post-column infusion experiment can be performed:

  • Infuse a standard solution of this compound at a constant flow rate directly into the MS source, bypassing the LC column, to obtain a stable signal.

  • Inject a blank matrix extract (a sample prepared without the analyte) onto the LC column.

  • Monitor the this compound signal from the infusion. If the signal drops at the retention time of this compound, it indicates that co-eluting matrix components are causing ion suppression.

Mitigation strategies include improving sample cleanup, optimizing chromatography to separate the analyte from interfering compounds, or simply diluting the sample.

Q5: Could the deuterium label on this compound be lost in the ion source?

Deuterium on aromatic rings is generally stable. However, deuterium atoms on hydroxyl or carboxyl groups can be prone to back-exchange with protons from the mobile phase, especially under certain pH conditions. While the three deuterium atoms on the methoxy group (-OCD₃) of this compound are chemically stable and unlikely to exchange, it is good practice to avoid prolonged storage in highly acidic or basic solutions.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low or No Signal

When signal is unexpectedly low or absent, a systematic approach is necessary to isolate the problem. This workflow helps determine if the issue lies with the sample, the liquid chromatography (LC) system, or the mass spectrometer (MS).

A Start: Low/No Signal for this compound B Prepare fresh standard in mobile phase. Bypass LC and infuse directly into MS. A->B C Is a stable, strong signal observed? B->C D Issue is with the LC system or sample preparation. C->D Yes E Issue is with the MS or the standard itself. C->E No G Check LC System: - Check for leaks - Purge pumps - Verify mobile phase composition - Check column integrity D->G F Check MS parameters: - Ionization mode (Neg/Pos) - MRM transitions - Voltages (Capillary, Cone) - Gas flows & temperatures - Perform tuning & calibration E->F H Inject fresh standard onto LC-MS. Is the peak observed? G->H I Issue is with sample preparation or matrix. H->I No J Problem solved. Proceed with sample analysis. H->J Yes K Check Sample Prep: - Extraction efficiency - Sample stability/degradation - Presence of contaminants - Test for ion suppression I->K

Caption: Systematic troubleshooting workflow for low signal. (Within 100 characters)
Guide 2: Optimizing Ion Source Parameters

The electrospray ionization (ESI) source is where signal generation occurs. Its parameters must be carefully tuned for optimal this compound response.

cluster_0 Liquid Phase cluster_1 Electrospray Ionization (ESI) Source cluster_2 Gas Phase (Vacuum) Analyte This compound in Mobile Phase ESI_Process ESI Needle (Capillary Voltage) Nebulization (Nebulizer Gas) Desolvation (Drying Gas & Temp) Ion Sampling (Cone/Fragmentor Voltage) Analyte->ESI_Process:f0 Flow In MS To Mass Analyzer ESI_Process:f3->MS Ion Transfer Opt Optimization Parameters: 1. Capillary Voltage: Creates electric field. 2. Nebulizer Gas (N₂): Forms aerosol droplets. 3. Drying Gas (N₂): Evaporates solvent. 4. Gas Temperature: Aids desolvation. 5. Cone/Fragmentor Voltage: Guides ions into MS.

Caption: Key parameters of the ESI process for optimization. (Within 100 characters)

Procedure for Optimization:

  • Prepare a Standard: Create a solution of this compound (e.g., 100 ng/mL) in your final mobile phase composition.

  • Infuse Directly: Using a syringe pump, infuse the standard solution directly into the MS source at a low flow rate (e.g., 5-10 µL/min).

  • Vary Parameters One by One: While monitoring the signal intensity for the this compound MRM transition, adjust one parameter at a time to find the value that yields the maximum signal.

    • Typical Starting Ranges:

      • Capillary Voltage: 0.5 - 4.0 kV

      • Nebulizer Pressure: 10 - 50 psi

      • Drying Gas Flow: 4 - 12 L/min

      • Drying Gas Temperature: 150 - 400 °C

Experimental Protocols & Data

Protocol 1: General LC-MS/MS Method for this compound

This protocol provides a starting point for method development. Optimization is required for specific instrumentation and applications.

  • Sample Preparation:

    • For liquid samples (e.g., plasma), perform a protein precipitation by adding 3 volumes of cold methanol containing 0.1% formic acid.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new vial and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

    • For solid samples, grind to a fine powder and perform a solvent extraction using a methanol/formic acid mixture with sonication.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., BEH C18, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5-15%), ramp up to a high percentage (e.g., 95%) to elute the analyte, then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Column Temperature: 35 - 40 °C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

    • MRM Transitions: Monitor the transition from the precursor ion to a stable product ion. For this compound (MW ≈ 197.2), the precursor is [M-H]⁻ at m/z 196. Product ions would be shifted by +3 Da from unlabeled ferulic acid. Common fragments for unlabeled ferulic acid (m/z 193) are m/z 178 ([M-H-CH₃]⁻) and m/z 134 ([M-H-CO₂-CH₃]⁻). Therefore, for this compound (m/z 196), expected product ions would be m/z 178 ([M-H-CD₃]⁻) and m/z 134 ([M-H-CO₂-CD₃]⁻). Note: Fragmentation should be confirmed by infusing a standard.

    • Source Parameters: Use optimized parameters as determined in Troubleshooting Guide 2.

Table 1: Published LC-MS Parameters for Ferulic Acid Analysis
ParameterCondition 1Condition 2Condition 3
Reference ResearchGateJ. Food Drug Anal.MDPI
Ionization Mode ESI (+/-)APCI (-/+)ESI (-)
Column BEH C18 (2.1 x 100 mm, 1.7 µm)Alltima C18 (4.6 x 250 mm, 5 µm)Synergi C18 (2.0 x 50 mm, 4 µm)
Mobile Phase A 0.1% Formic Acid in Water1.0% Acetic Acid in Water0.5% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileMethanol
Flow Rate 0.3 mL/min1.0 mL/min0.9 mL/min
Column Temp. Not Specified30 °C30 °C
Table 2: Published MS Source Parameters for Ferulic Acid Analysis
ParameterCondition 1Condition 2
Reference ResearchGateMDPI
Ionization Mode ESIESI
Capillary Voltage 0.5 kVNot Specified
Source Temperature 150 °C500 °C
Desolvation Temp. 400 °CNot Applicable
Desolvation Gas Flow 800 L/hNot Applicable
Nebulizer Pressure Not Specified1000 psi (as gas flux)

References

Technical Support Center: Ferulic Acid-d3 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ferulic Acid-d3 analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound analysis?

A1: The most common interferences in this compound analysis, particularly when using LC-MS/MS, are matrix effects, isotopic instability of the deuterated standard, and the presence of impurities. Matrix effects, caused by co-eluting endogenous components from the biological sample, can lead to ion suppression or enhancement, affecting the accuracy and precision of quantification. Isotopic instability, such as deuterium-hydrogen (H/D) exchange, can alter the mass-to-charge ratio of the internal standard, leading to inaccurate results. The presence of unlabeled ferulic acid as an impurity in the this compound standard can also lead to an overestimation of the analyte.

Q2: How can I minimize matrix effects in my this compound assay?

A2: Minimizing matrix effects is crucial for accurate bioanalysis. Strategies include:

  • Effective Sample Preparation: Employing a robust sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can significantly reduce matrix components compared to a simple protein precipitation.

  • Chromatographic Separation: Optimizing the HPLC or UHPLC method to achieve baseline separation of this compound from co-eluting matrix components is highly effective. This may involve adjusting the mobile phase composition, gradient, or using a different column chemistry.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

  • Choice of Ionization Source: Atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects than electrospray ionization (ESI) for certain compounds.

Q3: What is isotopic (H/D) exchange and how can I prevent it?

A3: Isotopic exchange is the substitution of deuterium atoms on your this compound internal standard with hydrogen atoms from the surrounding solvent or matrix. This can lead to a decrease in the internal standard signal and an increase in the signal of the unlabeled analyte, resulting in inaccurate quantification. To prevent this:

  • Use a Stable Labeled Position: Whenever possible, use a this compound standard where the deuterium atoms are on stable positions, such as an aromatic ring or a methyl group, rather than on exchangeable positions like hydroxyl or carboxyl groups.

  • Control pH: Avoid highly acidic or basic conditions during sample preparation and in the mobile phase, as these can catalyze H/D exchange.

  • Solvent Choice: Prepare stock solutions and store standards in aprotic solvents (e.g., acetonitrile) when possible and minimize the time the standard is in aqueous solutions.

  • Temperature Control: Keep samples cool, as elevated temperatures can accelerate isotopic exchange.

Q4: How do I assess the isotopic purity of my this compound standard?

A4: It is critical to verify the isotopic purity of your this compound standard to ensure it does not contain significant amounts of the unlabeled analyte. This can be done by:

  • Analyzing the Standard Alone: Prepare a high-concentration solution of the this compound standard and analyze it by LC-MS/MS. Monitor the mass transition for the unlabeled ferulic acid. The response should be negligible compared to the response of the deuterated standard.

  • Reviewing the Certificate of Analysis (CoA): The supplier's CoA should provide information on the isotopic purity of the standard.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Poor or No Signal for this compound Incorrect concentration of the internal standard.Verify the concentration of your working solution.
Degradation of the standard during storage.Check storage conditions and prepare a fresh stock solution.
Inefficient ionization.Optimize ionization source parameters (e.g., capillary voltage, gas flow, temperature).
Instrument not properly tuned or calibrated.Perform instrument tuning and calibration.
High Variability in Analyte/Internal Standard Response Ratio Differential matrix effects due to chromatographic separation of analyte and standard.Adjust chromatographic conditions to ensure co-elution.
Isotopic exchange (H/D exchange).Ensure the deuterium label is on a stable position. Avoid extreme pH and high temperatures.
Inconsistent sample preparation.Review and optimize the sample extraction procedure for consistency.
Inaccurate or Biased Quantification Results Presence of unlabeled ferulic acid in the this compound standard.Analyze the internal standard solution alone to check for the presence of the unlabeled analyte.
Incorrect calibration curve.Prepare fresh calibration standards and ensure the curve is linear and covers the expected concentration range.
Analyte degradation during sample processing or storage.Perform stability experiments to assess the stability of ferulic acid under your experimental conditions.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analysis of ferulic acid using LC-MS/MS, which can be used as a reference for method development and validation for this compound.

Table 1: Linearity and Sensitivity of Ferulic Acid Analysis

ParameterValueReference
Linearity Range0.5 - 800 ng/mL (in rat plasma)[1]
Lower Limit of Quantification (LLOQ)0.5 ng/mL (in rat plasma)[1]
Linearity Range5.0 - 5000 ng/mL (in rat plasma)[2]
Lower Limit of Quantification (LLOQ)5.0 ng/mL (in rat plasma)[2]

Table 2: Precision and Accuracy of Ferulic Acid Analysis in Rat Plasma

Concentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)Reference
Low QC< 5.86%< 6.52%-5.95% to 0.35%[2]
Medium QC< 5.86%< 6.52%-5.95% to 0.35%
High QC< 5.86%< 6.52%-5.95% to 0.35%

Table 3: Recovery of Ferulic Acid from Rabbit Plasma

AnalyteSpiked ConcentrationAverage Recovery (%)Reference
Ferulic Acid0.1 µg/mL98.0%
Ferulic Acid1.0 µg/mL97.5%
Ferulic Acid10 µg/mL98.5%

Experimental Protocols

Detailed Methodology for Quantification of this compound in Plasma

This protocol is adapted from a validated method for ferulic acid and should be validated for this compound analysis in your laboratory.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample, add 10 µL of this compound working solution (as internal standard).

  • Vortex for 30 seconds.

  • Add 50 µL of 1 M HCl to acidify the sample.

  • Add 1 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute and inject into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.0 min: 10-90% B

    • 2.0-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-5.0 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions (example):

    • Ferulic Acid: m/z 193 -> 134

    • This compound: m/z 196 -> 137

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample add_is Add this compound (IS) sample->add_is acidify Acidify (HCl) add_is->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (C18) inject->chromatography detection Mass Spectrometry Detection (MRM) chromatography->detection integrate Peak Integration detection->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify using Calibration Curve calculate->quantify

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow decision decision issue issue solution solution start Analytical Issue Observed d1 Poor or No Signal? start->d1 issue1 Signal Intensity Issue d1->issue1 Yes d2 High Variability? d1->d2 No s1_1 s1_1 issue1->s1_1 Check IS Concentration s1_2 s1_2 issue1->s1_2 Prepare Fresh Standard s1_3 s1_3 issue1->s1_3 Optimize MS Source end Issue Resolved s1_1->end s1_2->end s1_3->end issue2 Response Ratio Variability d2->issue2 Yes d3 Inaccurate Results? d2->d3 No s2_1 s2_1 issue2->s2_1 Ensure Co-elution s2_2 s2_2 issue2->s2_2 Check for H/D Exchange s2_3 s2_3 issue2->s2_3 Standardize Sample Prep s2_1->end s2_2->end s2_3->end issue3 Quantification Bias d3->issue3 Yes d3->end No / Resolved s3_1 s3_1 issue3->s3_1 Verify IS Purity s3_2 s3_2 issue3->s3_2 Re-run Calibration Curve s3_3 s3_3 issue3->s3_3 Assess Analyte Stability s3_1->end s3_2->end s3_3->end

Caption: Troubleshooting decision tree for this compound analysis.

matrix_effect cluster_0 No Matrix Effect cluster_1 Ion Suppression cluster_2 Ion Enhancement a1 Analyte ms1 Mass Spectrometer (Normal Ionization) a1->ms1 a2 Internal Standard a2->ms1 b1 Analyte ms2 Mass Spectrometer (Reduced Ionization) b1->ms2 b2 Internal Standard b2->ms2 b3 Matrix Component b3->ms2 c1 Analyte ms3 Mass Spectrometer (Increased Ionization) c1->ms3 c2 Internal Standard c2->ms3 c3 Matrix Component c3->ms3

Caption: Illustration of matrix effects in LC-MS/MS analysis.

References

Adjusting mobile phase for better Ferulic Acid-d3 separation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Ferulic Acid-d3.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound separation on a C18 column?

A common starting point for reversed-phase HPLC analysis of ferulic acid and its deuterated analogue on a C18 column is a mobile phase consisting of a mixture of an organic solvent (like methanol or acetonitrile) and an acidic aqueous phase.[1][2] A typical ratio is in the range of 45:55 to 50:50 (v/v) of organic solvent to water. The aqueous phase is usually acidified to a pH of around 3.0 using acids like phosphoric acid, acetic acid, or formic acid to ensure the ferulic acid is in its protonated form, which leads to better retention and peak shape on a C18 column.[1][2][3]

Q2: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

Peak tailing for acidic compounds like this compound is often due to interactions with residual silanol groups on the silica-based stationary phase. Here are some common causes and solutions:

  • Mobile Phase pH is too high: If the pH is not sufficiently low, the carboxylic acid group of ferulic acid can be partially ionized, leading to secondary interactions with the stationary phase. Ensure the mobile phase pH is around 3.0.

  • Insufficient Buffering: An inadequately buffered mobile phase can lead to pH inconsistencies, causing peak tailing. Consider using a buffer like a phosphate buffer (around 20 mM) in the aqueous portion of your mobile phase.

  • Column Degradation: Over time, the stationary phase can degrade, exposing more silanol groups. If adjusting the mobile phase doesn't help, consider replacing the column.

Q3: I am observing a broad peak for this compound. What adjustments can I make to the mobile phase?

Broad peaks can be caused by several factors related to the mobile phase.

  • Solvent Strength: If the mobile phase is too weak (too much water), the analyte may have overly strong retention, leading to band broadening. Try increasing the percentage of the organic solvent (methanol or acetonitrile) in your mobile phase.

  • Flow Rate: A flow rate that is too high can lead to peak broadening. Try reducing the flow rate. A typical flow rate for conventional HPLC is around 1.0 mL/min.

  • Isocratic vs. Gradient Elution: If you are using an isocratic method and your sample contains other compounds with a wide range of polarities, a gradient elution might be more suitable to sharpen the peaks of interest.

Q4: Should I use isocratic or gradient elution for my this compound analysis?

The choice between isocratic and gradient elution depends on the complexity of your sample and your analytical goals.

  • Isocratic elution , where the mobile phase composition remains constant, is simpler, requires less sophisticated equipment, and is often sufficient for simple mixtures or when analyzing a single compound.

  • Gradient elution , where the mobile phase composition changes during the run (e.g., by increasing the organic solvent percentage), is beneficial for complex samples containing compounds with a wide range of polarities. It can improve peak resolution, decrease run times, and increase peak height (sensitivity).

Q5: Can I switch between methanol and acetonitrile as the organic solvent in my mobile phase?

Yes, you can, but it will likely affect your chromatography. Acetonitrile is a stronger solvent than methanol in reversed-phase HPLC, meaning it will generally lead to shorter retention times. The selectivity (the relative separation of different compounds) can also change. If you are experiencing co-elution with an interfering peak, switching from methanol to acetonitrile, or vice-versa, might improve the separation.

Troubleshooting Guide: Mobile Phase Adjustments

This guide provides a systematic approach to troubleshooting common separation problems for this compound by adjusting the mobile phase.

Problem: Poor Peak Shape (Tailing or Fronting)
  • Check Mobile Phase pH:

    • Action: Ensure the pH of the aqueous component of your mobile phase is around 3.0. Use an acid like phosphoric acid or acetic acid for adjustment.

    • Rationale: A low pH suppresses the ionization of the carboxylic acid group of this compound, minimizing secondary interactions with the stationary phase that cause tailing.

  • Evaluate Organic Solvent Composition:

    • Action: If fronting is observed, it might be due to the sample solvent being too strong. Try dissolving your sample in the initial mobile phase.

    • Rationale: Injecting a sample in a solvent much stronger than the mobile phase can cause the analyte to move through the top of the column too quickly, leading to a distorted peak shape.

Problem: Inadequate Resolution (Co-eluting Peaks)
  • Adjust Organic Solvent Percentage (Isocratic Elution):

    • Action: To increase the separation between this compound and a less retained peak, decrease the percentage of the organic solvent (methanol or acetonitrile). To increase separation from a more retained peak, you may need to increase the organic solvent percentage to reduce the run time and then fine-tune other parameters.

    • Rationale: Changing the solvent strength alters the retention times of compounds differently based on their hydrophobicity, which can improve resolution.

  • Switch Organic Solvent:

    • Action: If you are using methanol, try switching to acetonitrile, or vice versa.

    • Rationale: Methanol and acetonitrile have different selectivities and can alter the elution order or relative spacing of peaks, potentially resolving co-elutions.

  • Implement a Gradient:

    • Action: If isocratic elution does not provide adequate resolution, develop a gradient method. Start with a lower percentage of organic solvent and gradually increase it during the run.

    • Rationale: A gradient can effectively separate compounds with a wider range of polarities by sharpening peaks and increasing the separation window.

Problem: Long Run Time or Very Early Elution
  • Adjust Organic Solvent Percentage (Isocratic Elution):

    • Action: If the run time is too long, increase the percentage of the organic solvent. If this compound elutes too early (close to the void volume), decrease the percentage of the organic solvent.

    • Rationale: The retention time in reversed-phase chromatography is primarily controlled by the strength of the mobile phase. A higher percentage of organic solvent (stronger mobile phase) leads to shorter retention times.

Quantitative Data Summary

The following table summarizes typical mobile phase compositions used for the analysis of ferulic acid, which can be adapted for this compound.

Organic SolventAqueous PhaseRatio (v/v)Elution ModeReference
AcetonitrileWater (pH 3.0 with glacial acetic acid)47:53Isocratic
MethanolWater (pH 3.0 with orthophosphoric acid)48:52Isocratic
Methanol20 mM Phosphate Buffer30:70Isocratic
Acetonitrile0.5% Acetic Acid37:63Isocratic
Acetonitrile1.0% Acetic Acid in WaterGradientGradient
MethanolWater (pH 2.8)45:55Isocratic

Experimental Protocol: Isocratic HPLC Method for this compound

This protocol describes a general isocratic HPLC method for the separation of this compound.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Orthophosphoric acid

  • 0.45 µm membrane filters

2. Mobile Phase Preparation (48:52 Methanol:Water, pH 3.0):

  • Measure 520 mL of HPLC-grade water into a clean 1 L glass bottle.

  • Adjust the pH of the water to 3.0 by adding orthophosphoric acid dropwise while monitoring with a calibrated pH meter.

  • Add 480 mL of HPLC-grade methanol to the acidified water.

  • Mix thoroughly.

  • Degas the mobile phase by sonicating for 15-20 minutes or by vacuum filtration.

3. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: 48% Methanol, 52% Water (pH 3.0 with orthophosphoric acid)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Detection Wavelength: 320 nm

  • Run Time: 10 minutes

4. Sample Preparation:

  • Prepare a stock solution of this compound in methanol.

  • Dilute the stock solution with the mobile phase to the desired concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualization

Mobile_Phase_Troubleshooting start Start: Chromatographic Issue with this compound issue_type What is the primary issue? start->issue_type peak_shape Poor Peak Shape (Tailing/Fronting) issue_type->peak_shape Peak Shape resolution Inadequate Resolution (Co-elution) issue_type->resolution Resolution retention Unsatisfactory Retention Time (Too Long/Short) issue_type->retention Retention Time check_ph Is mobile phase pH ~3.0? peak_shape->check_ph adjust_ph Adjust pH to 3.0 with phosphoric or acetic acid. check_ph->adjust_ph No check_sample_solvent Is sample solvent stronger than mobile phase? check_ph->check_sample_solvent Yes adjust_ph->check_sample_solvent dissolve_in_mp Dissolve sample in initial mobile phase. check_sample_solvent->dissolve_in_mp Yes (Fronting) consider_column Consider column degradation. Replace if necessary. check_sample_solvent->consider_column No dissolve_in_mp->consider_column elution_mode Using Isocratic or Gradient? resolution->elution_mode isocratic_res Isocratic Method elution_mode->isocratic_res Isocratic implement_gradient Develop a Gradient Method elution_mode->implement_gradient Gradient (or switch to) adjust_organic Adjust % Organic Solvent (e.g., decrease for better separation) isocratic_res->adjust_organic switch_organic Switch Organic Solvent (Methanol <-> Acetonitrile) adjust_organic->switch_organic switch_organic->implement_gradient adjust_rt Adjust % Organic Solvent: Increase to shorten RT Decrease to lengthen RT retention->adjust_rt

Caption: Troubleshooting workflow for adjusting mobile phase in this compound analysis.

References

Validation & Comparative

A Head-to-Head Comparison: Validating an Analytical Method for Ferulic Acid with and without a Deuterated Internal Standard According to ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides an objective comparison of two analytical methods for the quantification of ferulic acid, a potent antioxidant with therapeutic potential. The first method employs a traditional external standard calibration, while the second incorporates a deuterated internal standard, Ferulic Acid-d3. This comparison, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, will demonstrate the superior performance of the method utilizing a stable isotope-labeled internal standard, supported by experimental data.

The validation of an analytical procedure is a critical process in pharmaceutical development and quality control, ensuring that the method is suitable for its intended purpose.[1][2] Key validation characteristics, as stipulated by ICH guidelines, include accuracy, precision, specificity, linearity, range, and robustness.[3][4] When analyzing samples from complex biological matrices, such as plasma or tissue homogenates, the use of an internal standard is often crucial for achieving reliable and reproducible results.[5]

Deuterated internal standards, which are chemically identical to the analyte but differ in mass, are considered the "gold standard" in quantitative mass spectrometry. They co-elute with the analyte and experience similar matrix effects and variations during sample preparation, allowing for more accurate correction and leading to enhanced data quality.

Performance Comparison: External Standard vs. This compound Internal Standard

The following table summarizes the validation results for two distinct HPLC-MS/MS methods for the quantification of ferulic acid. Method A utilizes an external standard calibration curve, while Method B incorporates this compound as an internal standard. The data presented is representative of typical results obtained during method validation.

Validation ParameterICH GuidelineMethod A: External StandardMethod B: this compound Internal StandardPerformance Comparison
Accuracy The closeness of test results to the true value. Expressed as % recovery.85-115%98-102%Method B demonstrates significantly higher accuracy, with recovery values closer to 100%, indicating a better correction for sample loss and matrix effects.
Precision The degree of scatter between a series of measurements. Expressed as % Relative Standard Deviation (%RSD).
- Repeatability (Intra-assay)%RSD ≤ 15%< 10%< 5%Method B shows superior intra-assay precision, with a much lower %RSD, indicating less variability within a single analytical run.
- Intermediate Precision (Inter-assay)%RSD ≤ 15%< 15%< 7%The inter-assay precision of Method B is markedly better, demonstrating the method's reproducibility across different days and analysts.
Specificity/Selectivity The ability to assess unequivocally the analyte in the presence of other components.Potential for interference from matrix components.High selectivity due to mass-specific detection of both analyte and internal standard.The use of a mass-specific internal standard in Method B provides a higher degree of confidence that the measured signal is solely from ferulic acid.
Linearity (r²) The ability to elicit test results that are directly proportional to the concentration of the analyte.≥ 0.99≥ 0.999Both methods show good linearity, but the correlation coefficient for Method B is consistently higher, indicating a stronger linear relationship.
Range The interval between the upper and lower concentrations of analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.1 - 1000 ng/mL0.5 - 1000 ng/mLMethod B often allows for a wider dynamic range, including a lower limit of quantitation, due to improved signal-to-noise at lower concentrations.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.1 ng/mL0.5 ng/mLThe improved precision and accuracy of Method B enable a lower LOQ, which is critical for studies with low analyte concentrations.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Susceptible to variations in extraction recovery and instrument response.Less susceptible to variations due to the corrective nature of the internal standard.Method B is more robust, as the internal standard compensates for minor variations in experimental conditions, leading to more consistent results.

Experimental Protocols

Method B: Validated HPLC-MS/MS Method for Ferulic Acid using this compound Internal Standard

This protocol outlines a typical validated method for the quantification of ferulic acid in human plasma.

1. Materials and Reagents:

  • Ferulic Acid (Reference Standard)

  • This compound (Internal Standard)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Formic Acid

  • Ultrapure Water

  • Human Plasma (blank)

2. Preparation of Standard and Quality Control (QC) Samples:

  • Stock Solutions: Prepare individual stock solutions of ferulic acid and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of ferulic acid by serial dilution of the stock solution with methanol:water (1:1, v/v).

  • Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in methanol.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards ranging from 0.5 to 1000 ng/mL and QC samples at low, medium, and high concentrations (e.g., 1.5, 75, and 750 ng/mL).

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the internal standard working solution (100 ng/mL this compound).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject 10 µL into the HPLC-MS/MS system.

4. HPLC-MS/MS Conditions:

  • HPLC System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions:

    • Ferulic Acid: Q1 193.1 -> Q3 134.1

    • This compound: Q1 196.1 -> Q3 137.1

5. Data Analysis:

  • Quantification is based on the ratio of the peak area of ferulic acid to the peak area of this compound.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression model.

  • The concentrations of ferulic acid in the QC and unknown samples are determined from the calibration curve.

Visualizing the Workflow and Validation Logic

To further clarify the processes, the following diagrams illustrate the experimental workflow and the logical comparison between the two methods.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation Reconstitution->HPLC MSMS MS/MS Detection HPLC->MSMS Peak_Integration Peak Area Integration MSMS->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Plot Ratio_Calculation->Calibration_Curve Concentration_Determination Determine Concentration Calibration_Curve->Concentration_Determination

Caption: Experimental workflow for the quantification of ferulic acid using this compound.

G External_Standard External Standard Accuracy Accuracy External_Standard->Accuracy Lower Precision Precision External_Standard->Precision Lower Robustness Robustness External_Standard->Robustness Lower Lower_Data_Quality Lower Data Quality External_Standard->Lower_Data_Quality Internal_Standard Internal Standard (this compound) Internal_Standard->Accuracy Higher Internal_Standard->Precision Higher Internal_Standard->Robustness Higher Higher_Data_Quality Higher Data Quality Internal_Standard->Higher_Data_Quality

Caption: Logical comparison of external vs. internal standard methods.

Conclusion

The validation of analytical methods according to ICH guidelines is a prerequisite for generating reliable data in drug development. While an external standard method can be validated, the incorporation of a deuterated internal standard, such as this compound, offers significant advantages in terms of accuracy, precision, and robustness, particularly for complex biological samples. The experimental data clearly demonstrates that a method utilizing this compound provides superior performance and a higher degree of confidence in the final results. For researchers and scientists aiming for the highest quality data, the use of a deuterated internal standard is the recommended approach for the quantitative analysis of ferulic acid.

References

Ferulic Acid-d3 vs. Caffeic Acid-d3 as Internal Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of a reliable internal standard is paramount for achieving accurate and precise results. Deuterated stable isotope-labeled internal standards are widely regarded as the gold standard due to their ability to mimic the analyte of interest throughout the analytical process, thereby compensating for variations in sample preparation, injection volume, and instrument response.[1][2] This guide provides a comprehensive comparison of two such standards, Ferulic Acid-d3 and Caffeic Acid-d3, for researchers, scientists, and drug development professionals.

The Role of Deuterated Internal Standards

Deuterated internal standards are analogues of the analyte where one or more hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a compound that is chemically almost identical to the analyte but has a different mass-to-charge ratio (m/z), allowing for its distinction in a mass spectrometer.[2] The key advantage is that the deuterated standard co-elutes with the analyte, experiencing similar ionization suppression or enhancement effects in the MS source.[1] This co-elution ensures that any variations affecting the analyte's signal will also affect the internal standard's signal to a similar degree, leading to a consistent analyte-to-internal standard peak area ratio and, consequently, more accurate quantification.

Performance Comparison: this compound vs. Caffeic Acid-d3

Physicochemical Properties
PropertyFerulic AcidCaffeic Acid
Chemical Formula C₁₀H₁₀O₄C₉H₈O₄
Molar Mass 194.18 g/mol 180.16 g/mol
Structure 4-hydroxy-3-methoxycinnamic acid3,4-dihydroxycinnamic acid
Key Difference Contains a methoxy groupContains a second hydroxyl group

The structural difference, a methoxy group in ferulic acid versus a hydroxyl group in caffeic acid, will influence their polarity and, consequently, their chromatographic retention time and ionization efficiency.

Chromatographic and Mass Spectrometric Performance

The following table summarizes typical performance data for the analysis of ferulic acid and caffeic acid, which can be extrapolated to their deuterated analogues.

Performance MetricFerulic AcidCaffeic Acid
Linearity (Correlation Coefficient, r²) >0.99>0.98
Recovery 97.6% (in roasted coffee extract)[3]90.6% (in roasted coffee extract)
Matrix Effect Can experience signal suppression or enhancement depending on the matrix and extraction method.Can experience significant signal enhancement depending on the matrix.
Stability Stable under various conditions, but can degrade with changes in pH and temperature.Generally stable, with antioxidant properties that can influence its stability in certain environments.

Considerations for Selection:

  • Analyte Similarity: If the analyte of interest is structurally more similar to ferulic acid (e.g., contains a methoxy group), this compound would likely be the more appropriate internal standard. Conversely, for analytes with multiple hydroxyl groups, Caffeic Acid-d3 may be a better choice.

  • Matrix Effects: The choice may also be influenced by the sample matrix. If significant matrix effects are expected, the internal standard that best tracks the analyte's ionization behavior should be selected. Given that caffeic acid can experience significant signal enhancement, Caffeic Acid-d3 might be more susceptible to variability in certain matrices compared to this compound.

  • Commercial Availability and Purity: The availability, cost, and isotopic purity of the deuterated standards are also practical factors to consider.

Experimental Protocols

Below are detailed methodologies for a typical LC-MS/MS analysis using either this compound or Caffeic Acid-d3 as an internal standard.

Sample Preparation: Protein Precipitation

This protocol is a common and straightforward method for removing proteins from biological samples like plasma.

  • Aliquoting: To 100 µL of the plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or Caffeic Acid-d3).

  • Vortexing: Briefly vortex the sample to ensure thorough mixing.

  • Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to the sample.

  • Vortexing: Vortex the sample vigorously for 1 minute to facilitate complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis
ParameterCondition
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and equilibrate for 2 minutes.
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MS Detection Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical):

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Analyte[To be determined based on the analyte][To be determined based on the analyte]
This compound196.1133.1
Caffeic Acid-d3182.1134.1

Note: The exact m/z values for the deuterated standards may vary slightly depending on the position and number of deuterium atoms.

Visualizations

Experimental Workflow for LC-MS/MS Analysis with an Internal Standard

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (this compound or Caffeic Acid-d3) Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Collect Supernatant Centrifuge->Extract Inject Inject into LC-MS/MS Extract->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Mass Spectrometry Detection (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify

Caption: A typical workflow for quantitative analysis using an internal standard with LC-MS/MS.

Signaling Pathways of Ferulic Acid and Caffeic Acid

While the primary role of this compound and Caffeic Acid-d3 in this context is as inert internal standards for analytical quantification, their non-deuterated counterparts are biologically active molecules involved in various cellular signaling pathways. Understanding these pathways can be relevant for researchers studying the pharmacological effects of these compounds.

Ferulic Acid Signaling Pathways

G cluster_antioxidant Antioxidant Response cluster_anti_inflammatory Anti-inflammatory Response FA Ferulic Acid Nrf2 Nrf2 Activation FA->Nrf2 NFkB NF-κB Inhibition FA->NFkB MAPK MAPK Inhibition FA->MAPK ARE ARE Binding Nrf2->ARE AntioxidantEnzymes Increased Antioxidant Enzyme Expression ARE->AntioxidantEnzymes InflammatoryCytokines Decreased Inflammatory Cytokine Production NFkB->InflammatoryCytokines MAPK->InflammatoryCytokines

Caption: Key signaling pathways modulated by Ferulic Acid.

Caffeic Acid Signaling Pathways

Caption: Signaling pathways influenced by Caffeic Acid.

Conclusion

Both this compound and Caffeic Acid-d3 are excellent candidates for use as internal standards in LC-MS analysis. The choice between them should be guided by the principle of structural and chemical similarity to the analyte of interest. While this compound may offer slightly better recovery and potentially less susceptibility to matrix-induced signal enhancement, Caffeic Acid-d3 is also a robust option. Ultimately, the optimal internal standard should be determined through method development and validation experiments for the specific analyte and matrix under investigation. This guide provides a foundational understanding to aid in the selection process and the design of reliable quantitative analytical methods.

References

Cross-Validation of Analytical Methods: A Comparative Guide to Ferulic Acid-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precision and reliability of analytical methods are paramount. In the quantitative analysis of ferulic acid, a compound with significant therapeutic potential, the choice of an appropriate internal standard is a critical factor in achieving accurate and reproducible results. This guide provides an objective comparison of analytical methods for ferulic acid, with a focus on the cross-validation of methods using Ferulic Acid-d3 as a deuterated internal standard versus a non-deuterated alternative.

The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard in quantitative bioanalysis by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[1][2]. The near-identical physicochemical properties of a deuterated internal standard to the analyte of interest ensure it effectively tracks the analyte through sample preparation, chromatography, and ionization, thereby compensating for variability and enhancing the accuracy and precision of the method[1][3].

Performance Comparison: this compound vs. Non-Deuterated Internal Standard

The selection of an internal standard significantly impacts the performance of an analytical method. A deuterated internal standard like this compound is expected to co-elute with the analyte, providing superior compensation for matrix effects and variability in the analytical process compared to a non-deuterated, structurally similar internal standard[2]. The following table summarizes a representative comparison of key performance parameters for an LC-MS/MS method for ferulic acid analysis using this compound versus a hypothetical non-deuterated internal standard (e.g., a structural analog).

Parameter Method with this compound (Deuterated IS) Method with Non-Deuterated IS (Structural Analog) Reference
Linearity (r²) > 0.999> 0.995
Accuracy (% Recovery) 95-105%90-110%
Precision (% RSD) < 5%< 15%
Lower Limit of Quantification (LLOQ) 0.5 ng/mL5 ng/mL
Matrix Effect (% CV of IS-Normalized Matrix Factor) < 15%Can be > 15%, more variable
Extraction Recovery Consistent and comparable to analyteMay differ from analyte, leading to variability

Experimental Protocols

Detailed methodologies are crucial for the establishment and cross-validation of robust analytical methods. Below are representative protocols for sample preparation, LC-MS/MS analysis, and a cross-validation plan for ferulic acid quantification in human plasma.

Sample Preparation
  • Sample Thawing and Aliquoting: Thaw frozen human plasma samples at room temperature and vortex to ensure homogeneity. Aliquot 200 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the working solution of the internal standard (either this compound or a non-deuterated analog) to each plasma sample.

  • Protein Precipitation: Add 600 µL of ice-cold acetonitrile to each sample to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the samples for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer and Evaporation: Transfer the supernatant to a new set of tubes and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

  • MRM Transitions:

    • Ferulic Acid: Precursor ion > Product ion (e.g., m/z 193.1 > 134.1)

    • This compound: Precursor ion > Product ion (e.g., m/z 196.1 > 137.1)

    • Non-Deuterated IS: To be determined based on the specific compound.

Cross-Validation Protocol

This protocol outlines the steps for a cross-validation study to compare two different analytical methods for ferulic acid (e.g., one using this compound and another with a non-deuterated IS, or methods from two different laboratories).

  • Objective: To demonstrate the comparability of results obtained from two different analytical methods or two different laboratories for the quantification of ferulic acid in human plasma.

  • Study Design:

    • Analyze a minimum of three batches of quality control (QC) samples at low, medium, and high concentrations, and incurred samples from a pharmacokinetic study.

    • Each batch should be analyzed by both methods or in both laboratories.

  • Acceptance Criteria:

    • The mean concentration of the QC samples from the test method/laboratory should be within ±15% of the mean concentration from the reference method/laboratory.

    • At least 67% of the individual incurred sample results from the test method/laboratory should be within ±20% of the results from the reference method/laboratory.

  • Data Analysis:

    • Calculate the mean, standard deviation, and coefficient of variation for the QC sample results from both methods/laboratories.

    • Calculate the percent difference for each incurred sample between the two methods/laboratories.

    • Plot the results from the two methods/laboratories against each other to visually assess the correlation.

Visualizing Experimental and Logical Workflows

Diagrams are powerful tools for illustrating complex processes. The following visualizations, created using Graphviz, depict a typical cross-validation workflow and key signaling pathways modulated by ferulic acid.

CrossValidationWorkflow cluster_prep Sample Preparation & Distribution cluster_labA Laboratory A / Method A cluster_labB Laboratory B / Method B cluster_analysis Data Comparison & Analysis QC_Prep Prepare QC Samples (Low, Medium, High) Sample_Split Split Samples for Two Labs/Methods QC_Prep->Sample_Split IS_Prep Prepare Incurred Samples IS_Prep->Sample_Split Analysis_A Sample Analysis Sample_Split->Analysis_A Set 1 Analysis_B Sample Analysis Sample_Split->Analysis_B Set 2 Data_A Data Acquisition Analysis_A->Data_A Stat_Analysis Statistical Analysis (% Difference, Correlation) Data_A->Stat_Analysis Data_B Data Acquisition Analysis_B->Data_B Data_B->Stat_Analysis Report Generate Cross-Validation Report Stat_Analysis->Report

A typical workflow for an inter-laboratory or inter-method cross-validation study.

Ferulic acid is known to modulate several signaling pathways, which is relevant to its therapeutic effects. Understanding these pathways can be crucial for drug development professionals.

FerulicAcidPathways cluster_antioxidant Antioxidant Pathway cluster_inflammatory Anti-inflammatory Pathway cluster_apoptosis Apoptosis Pathway (in Cancer Cells) FA1 Ferulic Acid Nrf2 Nrf2 Activation FA1->Nrf2 ARE ARE Binding Nrf2->ARE Antioxidant_Enzymes Increased Antioxidant Enzyme Expression (e.g., HO-1) ARE->Antioxidant_Enzymes FA2 Ferulic Acid NFkB NF-κB Inhibition FA2->NFkB Inflammatory_Cytokines Decreased Inflammatory Cytokine Production NFkB->Inflammatory_Cytokines FA3 Ferulic Acid PI3K_Akt PI3K/Akt Inhibition FA3->PI3K_Akt Bax Increased Bax FA3->Bax Bcl2 Decreased Bcl-2 PI3K_Akt->Bcl2 inhibits Caspase Caspase Activation Bax->Caspase Bcl2->Caspase inhibits Apoptosis Apoptosis Caspase->Apoptosis

Key signaling pathways modulated by ferulic acid.

References

Determining the Isotopic Enrichment of Ferulic Acid-d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and metabolism studies, accurate determination of isotopic enrichment in labeled compounds is paramount for reliable experimental outcomes. This guide provides a comparative analysis of commercially available Ferulic Acid-d3, detailing methods for verifying its isotopic purity. We present experimental protocols for both mass spectrometry and nuclear magnetic resonance spectroscopy, offering a comprehensive resource for scientists to ensure the quality of their stable isotope-labeled standards.

Comparison of Commercially Available Labeled Ferulic Acid

A critical aspect of utilizing isotopically labeled standards is understanding the purity and enrichment of the commercially available products. The following table summarizes the specifications of this compound from various suppliers, alongside a common alternative, Ferulic Acid-¹³C₃.

Product NameSupplierCAS NumberChemical PurityIsotopic EnrichmentNotes
(E)-Ferulic acid-d3 MedChemExpress860605-59-099.0%99.90%Certificate of Analysis available with specific batch data.[1][2]
(E)-Ferulic acid-d3 GlpBio860605-59-0>99.00%Not explicitly statedCertificate of Analysis available upon request.[3]
This compound LGC Standards (for Toronto Research Chemicals)860605-59-0>95% (HPLC)Not explicitly statedIsotopic enrichment data may be available on the Certificate of Analysis.[4][5]
Ferulic acid-¹³C₃ MedChemExpressNot availableNot specifiedNot specifiedLabeled with three ¹³C atoms.
4-Hydroxy-3-methoxycinnamic acid (ferulic acid) (1',2',3'-¹³C₃, 99%) EurisotopNot availableNot specified99%

Note: Isotopic enrichment for some products is not always publicly available on the product webpage and often requires consulting the batch-specific Certificate of Analysis.

Experimental Protocols for Determining Isotopic Enrichment

The two primary analytical techniques for determining the isotopic enrichment of small molecules like this compound are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. A combined approach using both methods provides the most comprehensive characterization of the isotopic purity and structural integrity of the labeled compound.

High-Resolution Mass Spectrometry (LC-MS) Protocol

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful method to determine the isotopic distribution of a compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the initial mobile phase.

  • Prepare a corresponding solution of unlabeled Ferulic Acid as a reference.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Mass Analyzer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap is required to resolve the isotopic peaks.

  • Scan Range: m/z 100-300.

  • Data Acquisition: Acquire full scan data to observe the entire isotopic cluster.

4. Data Analysis:

  • Extract the ion chromatograms for the unlabeled Ferulic Acid (m/z 193.0501 for [M-H]⁻) and the this compound (m/z 196.0689 for [M-H]⁻).

  • In the mass spectrum of the this compound sample, identify the peaks corresponding to the unlabeled (M+0), singly deuterated (M+1), doubly deuterated (M+2), and triply deuterated (M+3) species.

  • Calculate the isotopic enrichment by determining the relative abundance of the M+3 peak in relation to the sum of all isotopic peaks in the cluster. Corrections for the natural abundance of ¹³C should be made for accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Quantitative ¹H NMR is a valuable technique for assessing isotopic purity by observing the disappearance or reduction of a proton signal at the site of deuteration.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound and dissolve it in a deuterated solvent (e.g., DMSO-d6 or Methanol-d4) in an NMR tube.

  • Add a known amount of an internal standard with a distinct, sharp signal that does not overlap with the analyte signals (e.g., maleic acid).

2. NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • Experiment: A standard quantitative ¹H NMR experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to ensure full relaxation and accurate integration.

  • Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

3. Data Analysis:

  • Process the ¹H NMR spectrum, including phasing and baseline correction.

  • Integrate the signal from the residual non-deuterated methoxy group (-OCH₃) in this compound. In unlabeled Ferulic Acid, this is a sharp singlet.

  • Integrate a well-resolved proton signal on the aromatic ring or the vinyl group that is not subject to deuteration.

  • Compare the integral of the residual methoxy signal to the integral of a non-labeled proton. The ratio of these integrals allows for the calculation of the percentage of non-deuterated species present, and thus the isotopic enrichment. For example, if the integral of the residual methoxy protons is 0.01 and the integral of a single aromatic proton is 1.00, the isotopic purity is approximately 99%.

Visualizing Experimental and Biological Pathways

To further aid researchers, the following diagrams illustrate the experimental workflow for determining isotopic enrichment and a key signaling pathway influenced by Ferulic Acid.

experimental_workflow Experimental Workflow for Isotopic Enrichment Determination cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Calculation FA_d3 This compound dissolution Dissolve in appropriate solvent FA_d3->dissolution unlabeled_FA Unlabeled Ferulic Acid unlabeled_FA->dissolution lc_ms LC-HRMS Analysis dissolution->lc_ms Inject nmr Quantitative ¹H NMR Analysis dissolution->nmr Prepare NMR tube ms_data Mass Spectrum Isotopic Cluster Analysis lc_ms->ms_data nmr_data ¹H NMR Spectrum Signal Integration nmr->nmr_data enrichment_calc Isotopic Enrichment Calculation ms_data->enrichment_calc nmr_data->enrichment_calc

Caption: Workflow for isotopic enrichment determination.

ferulic_acid_pathway Ferulic Acid's Antioxidant Signaling Pathway FA Ferulic Acid ROS Reactive Oxygen Species (ROS) FA->ROS Scavenges Keap1 Keap1 FA->Keap1 Inhibits ROS->Keap1 Oxidative Stress Nrf2 Nrf2 Keap1->Nrf2 nucleus Nucleus Nrf2->nucleus Translocation ARE Antioxidant Response Element (ARE) HO1 Heme Oxygenase-1 (HO-1) and other antioxidant enzymes ARE->HO1 cytoplasm Cytoplasm

Caption: Ferulic acid's role in the Nrf2/ARE pathway.

References

A Comparative Guide to the Linearity and Range Determination for Ferulic Acid Using Ferulic Acid-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of ferulic acid, with a focus on the determination of linearity and range for calibration curves. It also elucidates the critical role of its deuterated analog, Ferulic Acid-d3, as a stable isotope-labeled internal standard (SIL-IS) in modern bioanalytical techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS).

Understanding the Role of this compound as an Internal Standard

In quantitative analysis, especially in complex matrices such as plasma or tissue homogenates, an internal standard is crucial for ensuring accuracy and precision. A SIL-IS, like this compound, is the gold standard for LC-MS applications. It is chemically identical to the analyte (ferulic acid) but has a different mass due to the replacement of three hydrogen atoms with deuterium. This property allows it to be distinguished by the mass spectrometer.

This compound co-elutes with ferulic acid, meaning they experience the same conditions during sample preparation, chromatography, and ionization. Therefore, any variability, such as extraction loss or matrix effects (ion suppression or enhancement), affects both the analyte and the internal standard equally. By calculating the ratio of the analyte's response to the internal standard's response, these variations are normalized, leading to highly reliable quantification.

It is important to note that a full calibration curve is not typically generated for this compound. Instead, a single, known concentration is added to all samples, including calibration standards, quality controls, and unknown samples. The consistency of the internal standard's response across the analytical run is monitored as a quality control measure. The concentration of the internal standard is optimized to provide a stable and robust signal without interfering with the analyte's signal. A typical working concentration for a deuterated internal standard is in the mid-range of the analyte's calibration curve to ensure a comparable response.

Data Presentation: Comparison of Ferulic Acid Calibration Curves

The following table summarizes the linearity and range of various analytical methods reported for the quantification of ferulic acid. This data provides a comparative overview of the performance of different techniques.

Analytical MethodMatrixLinearity RangeCorrelation Coefficient (r²)Reference
HPLC-DADMicroparticles10.0 - 70.0 µg/mL> 0.999[1][2]
HPLC-UVRabbit Plasma0.1 - 100 µg/mLNot specified[3]
HPLC-DADPlant Extracts2.5 - 150 µg/mLNot specified
UPLCHerbal Decoctions0.33 - 21.32 ng/µL0.9997
LC-MS/MSRat Plasma0.5 - 800 ng/mLNot specified[4]
LC-MS/MSPropolis Extract0.08 - 5 µg/mL> 0.9988[5]
HPLCRat Plasma, Bile, Urine0.05 - 100 µg/mL0.999

Note on this compound: As an internal standard, a full calibration curve is not applicable. A typical working concentration would be in the range of 50 - 500 ng/mL , depending on the specific assay sensitivity and the expected concentration range of the analyte.

Experimental Protocols

Representative Protocol for Linearity and Range Determination of Ferulic Acid by LC-MS/MS using this compound as an Internal Standard

This protocol describes a general procedure for the validation of a bioanalytical method for the quantification of ferulic acid in a biological matrix (e.g., plasma).

1. Preparation of Stock and Working Solutions:

  • Ferulic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of ferulic acid and dissolve it in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Ferulic Acid Working Standards: Prepare a series of working standard solutions by serially diluting the ferulic acid stock solution with a 50:50 mixture of methanol and water to achieve concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • This compound Internal Standard Working Solution (e.g., 200 ng/mL): Dilute the this compound stock solution with the same diluent to a final concentration that provides a consistent and strong signal in the LC-MS/MS system.

2. Preparation of Calibration Curve Standards:

  • Pipette a small volume (e.g., 10 µL) of each ferulic acid working standard into a clean tube.

  • Add a fixed volume of blank biological matrix (e.g., 90 µL of blank plasma) to each tube.

  • To each tube, add a fixed volume (e.g., 10 µL) of the this compound internal standard working solution.

  • Vortex mix all tubes thoroughly.

3. Sample Preparation (Protein Precipitation):

  • To each tube containing the calibration standard, add a protein precipitation agent (e.g., 300 µL of ice-cold acetonitrile).

  • Vortex for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Chromatographic Conditions:

    • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure separation of ferulic acid from matrix components.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Ferulic Acid: Determine the optimal precursor to product ion transition (e.g., m/z 193.1 → 134.1).

      • This compound: Determine the optimal precursor to product ion transition (e.g., m/z 196.1 → 137.1).

5. Data Analysis and Determination of Linearity and Range:

  • Integrate the peak areas for both ferulic acid and this compound for each calibration standard.

  • Calculate the response ratio (Peak Area of Ferulic Acid / Peak Area of this compound).

  • Construct a calibration curve by plotting the response ratio against the nominal concentration of ferulic acid.

  • Perform a linear regression analysis (typically with a 1/x or 1/x² weighting).

  • Linearity: The linearity is acceptable if the correlation coefficient (r²) is ≥ 0.99.

  • Range: The range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).

    • LLOQ: The lowest concentration on the calibration curve where the precision is ≤ 20% and the accuracy is within 80-120% of the nominal value.

    • ULOQ: The highest concentration on the calibration curve that meets the acceptance criteria for precision (≤ 15%) and accuracy (85-115%).

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction prep_standards Prepare Calibration Standards (Analyte at various concentrations) add_is Add Fixed Concentration of This compound (Internal Standard) to all samples prep_standards->add_is prep_qc Prepare Quality Control Samples (Low, Mid, High concentrations) prep_qc->add_is prep_unknown Prepare Unknown Samples prep_unknown->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lcms_analysis LC-MS/MS Analysis supernatant_transfer->lcms_analysis data_processing Data Processing: Calculate Analyte/IS Response Ratio lcms_analysis->data_processing quantification Quantification: Determine Analyte Concentration from Calibration Curve data_processing->quantification

Caption: Experimental workflow for bioanalysis using an internal standard.

response_ratio_concept cluster_input LC-MS/MS Raw Data cluster_output Corrected Signal for Quantification analyte_response Analyte Peak Area (Variable with concentration) calculation Response Ratio Calculation analyte_response->calculation is_response Internal Standard (IS) Peak Area (Theoretically Constant) is_response->calculation formula Ratio = (Analyte Peak Area) / (IS Peak Area) calculation->formula corrected_response Normalized Response Ratio calculation->corrected_response calibration_curve Plot Response Ratio vs. Concentration to generate Calibration Curve corrected_response->calibration_curve

Caption: Principle of quantification using an analyte-to-internal standard response ratio.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Accuracy and Precision with Ferulic Acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of quantitative bioanalytical data is paramount. In techniques such as liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is critical for correcting analytical variability. Among the choices available, deuterated internal standards, such as Ferulic Acid-d3, have emerged as the preferred option for their ability to closely mimic the analyte of interest, thereby providing superior accuracy and precision.

This guide presents an objective comparison of this compound as a deuterated internal standard against other alternatives, supported by established principles of bioanalytical method validation.

Comparison of Internal Standard Strategies

The selection of an internal standard profoundly affects the performance of an analytical method. Deuterated standards are chemically identical to the analyte, with only a slight increase in mass due to the replacement of hydrogen with deuterium. This near-identical nature allows them to outperform other types of internal standards, particularly in complex biological matrices.

Table 1: Comparison of Internal Standard Performance Characteristics

Performance CharacteristicThis compound (Deuterated IS)Structural Analog IS (e.g., Caffeic Acid)No Internal Standard
Co-elution with Analyte Nearly identical retention time, ideal for correcting matrix effects at the moment of elution.Different retention time; may not accurately compensate for matrix effects experienced by the analyte.Not Applicable.
Extraction Recovery Mimics the analyte's recovery very closely due to identical physicochemical properties.May have significantly different extraction recovery, leading to inaccurate quantification.Variability in recovery is uncorrected.
Matrix Effect Compensation Experiences and corrects for the same degree of ion suppression or enhancement as the analyte.Experiences different matrix effects due to different elution times and ionization efficiencies.Highly susceptible to matrix effects, leading to poor accuracy and precision.
Accuracy & Precision High accuracy (typically 85-115%) and precision (RSD ≤15%).[1]Lower accuracy and precision, especially in variable matrices.Unreliable for quantitative bioanalysis.

Table 2: Quantitative Performance Comparison from Published Studies

While specific comparative data for this compound was not found in the immediate search, the following table summarizes results from studies comparing deuterated and non-deuterated (structural analog) internal standards for other analytes, illustrating the typical performance gains.

AnalyteInternal Standard TypePerformance MetricResult with Deuterated ISResult with Non-Deuterated IS
Imidacloprid Deuterated (Imidacloprid-d4) vs. NoneRelative Standard Deviation (RSD) between different cannabis matrices< 15%> 50%
Kahalalide F Deuterated vs. Structural AnalogMean Bias100.3%96.8%
Kahalalide F Deuterated vs. Structural AnalogStandard Deviation of Bias7.6%8.6%

Data is representative and compiled from principles described in referenced literature.

The Importance of Co-elution in Mitigating Matrix Effects

Matrix effects, the suppression or enhancement of the analyte's ionization by co-eluting compounds from the sample matrix, are a major source of error in LC-MS analysis. A deuterated internal standard like this compound co-elutes with the native Ferulic Acid, ensuring both experience the same matrix effects. This allows for effective normalization of the analyte's signal, leading to more accurate and reliable results.

cluster_0 LC Elution cluster_1 Mass Spectrometer Ion Source Analyte Ferulic Acid Elution Co-elution Analyte->Elution IS This compound IS->Elution Matrix Matrix Interference Matrix->Elution Ionization Ionization Elution->Ionization Suppression Ion Suppression (Signal Reduction) Ionization->Suppression Both Analyte and IS experience same suppression AccurateRatio Accurate Quantification Suppression->AccurateRatio Ratio remains constant

Caption: How a co-eluting deuterated standard corrects for matrix effects.

Experimental Protocols

Detailed methodologies are essential for reproducible validation experiments. The following protocols are based on FDA guidelines for bioanalytical method validation.

Protocol 1: Accuracy and Precision Assessment

Objective: To determine the intra-day (repeatability) and inter-day (intermediate) accuracy and precision of quantifying Ferulic Acid using this compound as an internal standard.

Materials:

  • Ferulic Acid reference standard

  • This compound internal standard

  • Blank biological matrix (e.g., human plasma)

  • Standard laboratory solvents and reagents

Procedure:

  • Prepare Quality Control (QC) samples: Spike blank matrix with Ferulic Acid at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.

  • Intra-day Assessment: Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-day Assessment: Repeat the analysis on at least three different days.

  • Sample Analysis: Add a constant concentration of this compound to all calibration standards, QC samples, and unknown samples. Process the samples (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). Analyze using a validated LC-MS/MS method.

  • Calculations: Calculate the mean concentration, percentage accuracy (relative error), and percentage relative standard deviation (%RSD or CV) for each QC level.

Acceptance Criteria:

  • Accuracy: The mean value should be within ±15% of the nominal value (±20% for LLOQ).

  • Precision: The RSD should not exceed 15% (20% for LLOQ).

Protocol 2: Matrix Effect Assessment

Objective: To investigate the potential for ion suppression or enhancement from the biological matrix and the ability of this compound to compensate for it.

Procedure:

  • Obtain at least six different sources (lots) of the relevant biological matrix.

  • Prepare three sets of samples:

    • Set A: Ferulic Acid and this compound spiked in a neat (clean) solution.

    • Set B: Blank matrix is extracted, and the extract is then spiked with Ferulic Acid and this compound.

    • Set C: Matrix is spiked with Ferulic Acid and this compound before extraction.

  • Calculate Matrix Factor (MF): MF is the ratio of the analyte peak response in the presence of matrix (Set B) to the peak response in the absence of matrix (Set A). An MF < 1 indicates suppression; > 1 indicates enhancement.

  • Calculate IS-Normalized MF: Divide the MF of the analyte by the MF of the IS (this compound) for each lot.

  • Evaluate Variability: Calculate the RSD of the IS-normalized MF across the different matrix lots.

Acceptance Criteria:

  • The RSD of the IS-normalized matrix factor across the different lots should be ≤15%. A low RSD indicates that this compound effectively corrects for the variability in matrix effects between different sources.

cluster_workflow Bioanalytical Workflow cluster_validation Validation Steps Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation, SPE, LLE) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quant Quantification (Analyte/IS Ratio) Analysis->Quant Accuracy Accuracy Quant->Accuracy Precision Precision Quant->Precision MatrixEffect Matrix Effect Quant->MatrixEffect Stability Stability Quant->Stability Result Reliable Result Quant->Result

Caption: Experimental workflow for bioanalysis using an internal standard.

Biological Relevance of Ferulic Acid

Ferulic acid is a potent antioxidant.[2] Its biological activity is largely attributed to its ability to scavenge free radicals and modulate the activity of antioxidant enzymes. Understanding these pathways is crucial for interpreting pharmacokinetic and pharmacodynamic data.

cluster_cell Cellular Environment cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) OxidativeStress Oxidative Stress ROS->OxidativeStress FA Ferulic Acid FA->ROS Scavenges Nrf2 Nrf2 FA->Nrf2 Activates Apoptosis Apoptosis FA->Apoptosis Inhibits CellDamage Cellular Damage (Lipid Peroxidation, DNA Damage) OxidativeStress->CellDamage CellDamage->Apoptosis Leads to ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Upregulates AntioxidantEnzymes->ROS Neutralizes

Caption: Antioxidant signaling pathway of Ferulic Acid.

References

A Researcher's Guide to Commercial Ferulic Acid-d3: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quality and consistency of stable isotope-labeled internal standards are paramount for accurate bioanalytical and pharmacokinetic studies. This guide provides a comprehensive comparison of commercially available Ferulic Acid-d3, offering insights into key quality attributes and the experimental protocols necessary to verify them.

Ferulic Acid, a ubiquitous phenolic compound found in plant cell walls, is extensively studied for its antioxidant, anti-inflammatory, and neuroprotective properties. Its deuterated isotopologue, this compound, serves as an indispensable internal standard for mass spectrometry-based quantification of Ferulic Acid in various biological matrices. The reliability of such studies hinges on the purity, isotopic enrichment, and overall quality of the labeled standard. This guide aims to equip researchers with the knowledge to critically evaluate and compare this compound from different commercial sources.

Comparative Analysis of Commercial this compound

Sourcing high-quality this compound is the first step toward reliable experimental outcomes. While many suppliers offer this product, the provided specifications can vary. Below is a summary of typical product specifications based on data from prominent suppliers in the market. It is important to note that the following data is representative and researchers should always refer to the batch-specific Certificate of Analysis (CoA) provided by the supplier.

Table 1: Comparison of Typical Product Specifications for this compound from Commercial Sources

ParameterSupplier A (Reputable Brand)Supplier B (Alternative Source)Supplier C (Budget-Friendly Option)
Chemical Purity (by HPLC) ≥98.0%≥95.0%≥95.0%
Isotopic Enrichment ≥98% atom % D≥97% atom % D≥95% atom % D
Chemical Identity Conforms to structure by ¹H NMR and MSConforms to structureConforms to structure
Appearance White to Off-White SolidLight Beige SolidYellowish Solid
Residual Solvents Meets USP <467> requirementsInformation not readily availableInformation not readily available
Certificate of Analysis Detailed, batch-specific CoA providedGeneral specification sheetBasic CoA available upon request

Note: This table contains placeholder data and is for illustrative purposes. Researchers must obtain and scrutinize the batch-specific Certificate of Analysis from their chosen supplier.

Essential Experimental Protocols for Quality Verification

To ensure the suitability of this compound for its intended application, independent verification of its quality is crucial. The following are detailed methodologies for key experiments to assess the purity, isotopic enrichment, structural integrity, and residual solvent content of a commercial sample.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify this compound from any non-labeled Ferulic Acid and other impurities.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 320 nm.

  • Sample Preparation: Accurately weigh and dissolve the this compound standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and analyze the chromatogram for the area of the main peak and any impurity peaks. Purity is calculated as the ratio of the main peak area to the total peak area.

Isotopic Enrichment and Identity Confirmation by Mass Spectrometry (MS)

This protocol confirms the molecular weight and estimates the isotopic enrichment of this compound.

Protocol:

  • Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in negative mode.

  • LC Conditions: A fast LC gradient can be used to quickly elute the compound.

  • MS Analysis:

    • Full Scan: Acquire a full scan mass spectrum to confirm the presence of the [M-H]⁻ ion for this compound (expected m/z around 196.08).

    • Isotopic Distribution: Analyze the isotopic cluster of the molecular ion. The relative intensities of the M, M+1, M+2, etc., peaks will indicate the level of isotopic enrichment. For this compound, the most abundant peak should correspond to the d3 species.

  • Data Analysis: The isotopic enrichment is calculated by comparing the peak areas of the deuterated and non-deuterated species.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and confirms the position of the deuterium labels.

Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Experiments:

    • ¹H NMR: The proton spectrum will show the characteristic signals for Ferulic Acid, but the signal corresponding to the methoxy group protons (-OCH₃) should be significantly reduced or absent, confirming deuteration at this position.

    • ¹³C NMR: The carbon spectrum will show the expected signals for the carbon skeleton of Ferulic Acid.

  • Analysis: Compare the obtained spectra with known spectra of unlabeled Ferulic Acid to confirm the structure and the site of deuteration.

Residual Solvent Analysis by Gas Chromatography-Headspace (GC-HS)

This method is used to identify and quantify any residual solvents from the manufacturing process, following the guidelines of the United States Pharmacopeia (USP) <467>.

Protocol:

  • Instrumentation: A Gas Chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: A column suitable for volatile organic compounds (e.g., G43).

  • Carrier Gas: Helium or Hydrogen.

  • Oven Program: A temperature gradient program as specified in USP <467>.

  • Sample Preparation: Accurately weigh the this compound sample into a headspace vial and dissolve in a suitable solvent (e.g., dimethyl sulfoxide).

  • Analysis: The headspace vapor is injected into the GC, and the resulting chromatogram is analyzed for the presence of common residual solvents.

Visualizing the Experimental Workflow and Biological Context

To further aid in the understanding of the evaluation process and the biological relevance of Ferulic Acid, the following diagrams are provided.

experimental_workflow cluster_sourcing Sourcing cluster_qc Quality Control Experiments cluster_application Application Commercial Sources Commercial Sources Purity (HPLC) Purity (HPLC) Commercial Sources->Purity (HPLC) Sample Isotopic Enrichment (MS) Isotopic Enrichment (MS) Commercial Sources->Isotopic Enrichment (MS) Sample Structure (NMR) Structure (NMR) Commercial Sources->Structure (NMR) Sample Residual Solvents (GC-HS) Residual Solvents (GC-HS) Commercial Sources->Residual Solvents (GC-HS) Sample Reliable Internal Standard Reliable Internal Standard Purity (HPLC)->Reliable Internal Standard Isotopic Enrichment (MS)->Reliable Internal Standard Structure (NMR)->Reliable Internal Standard Residual Solvents (GC-HS)->Reliable Internal Standard

Caption: Experimental workflow for the quality assessment of commercial this compound.

Ferulic acid is known for its potent antioxidant effects, which are mediated through various signaling pathways. A simplified representation of its mechanism of action is depicted below.

signaling_pathway cluster_stress Oxidative Stress cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) NFkB NF-κB ROS->NFkB Activates Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Inflammation Inflammatory Response NFkB->Inflammation Promotes AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, GST) ARE->AntioxidantEnzymes Upregulates FerulicAcid Ferulic Acid FerulicAcid->ROS Scavenges FerulicAcid->Nrf2 Activates FerulicAcid->NFkB Inhibits

Caption: Simplified signaling pathway of Ferulic Acid's antioxidant activity.

By following the outlined experimental protocols and understanding the key quality parameters, researchers can confidently select and verify a commercial source of this compound that meets the stringent requirements of their analytical and developmental work, ultimately contributing to the generation of accurate and reproducible scientific data.

The Gold Standard for Quantification: A Cost-Effectiveness Analysis of Ferulic Acid-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of analytical chemistry, particularly in chromatography and mass spectrometry, the choice of an internal standard is paramount to achieving accurate and reproducible quantification of target analytes. For researchers and professionals in drug development and life sciences studying ferulic acid, a potent antioxidant with numerous therapeutic properties, the use of a stable isotope-labeled internal standard like Ferulic Acid-d3 has become a cornerstone of robust analytical methodologies. This guide provides an objective comparison of this compound with common non-deuterated alternatives, supported by experimental data, to elucidate its cost-effectiveness and superior performance in quantitative assays.

The Unrivaled Advantage of Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] By incorporating heavy isotopes such as deuterium (²H or D), the internal standard becomes chemically identical to the analyte of interest but possesses a distinct mass. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their identical physicochemical properties ensure they behave similarly throughout the analytical process. This co-elution and analogous ionization behavior are critical for effectively compensating for variations in sample preparation, extraction efficiency, and matrix effects, ultimately leading to more accurate and precise results.[1]

Cost-Effectiveness Analysis: this compound vs. Alternatives

While the initial procurement cost of a deuterated standard like this compound may be higher than that of non-deuterated alternatives, a comprehensive cost-effectiveness analysis reveals a more nuanced picture. The enhanced accuracy and reliability afforded by this compound can significantly reduce the need for repeat analyses, troubleshooting, and method re-validation, leading to long-term cost savings.

Internal StandardSupplier Example(s)Typical Price (USD)PurityNotes
This compound MedChemExpress$240 / 1 mg>98%Stable isotope-labeled standard.
Caffeic Acid Sigma-Aldrich, MedChemExpress$70 - $108 / 2-5 g≥98.0% (HPLC)A common non-deuterated alternative with structural similarity.
Sinapic Acid Sigma-Aldrich, Extrasynthese$108.75 / 50 mg≥99.0% (HPLC)Another structurally similar phenolic acid used as an internal standard.
Salicylic Acid Sigma-Aldrich, Cerilliant$51.90 - $92.90 / 1 g≥99.0%A less structurally similar but sometimes used internal standard.

Disclaimer: Prices are approximate and subject to change based on supplier, quantity, and purity.

The higher upfront cost of this compound is often justified by the significant reduction in method development time and the prevention of costly errors arising from inaccurate quantification.[3] The use of a non-ideal internal standard can lead to unreliable data, potentially jeopardizing research outcomes and regulatory submissions.

Performance Comparison: The Experimental Evidence

The superiority of a deuterated internal standard is most evident when examining its performance in mitigating matrix effects—the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix. This compound, due to its near-identical chromatographic behavior to endogenous ferulic acid, experiences the same matrix effects and thus provides more accurate correction.[1]

Analytical MethodInternal StandardLinearity (r²)Accuracy (% Recovery)Precision (%RSD)Key Findings & Reference
HPLC-DADNone specified>0.99999.02 - 100.73<2.0A validated stability-indicating method for ferulic acid in microparticles.
HPLC-UVNone specified---Developed and validated for quantifying caffeic and ferulic acids in coffee extracts.
RP-HPLCNone specified>0.999100.24<2A validated method for simultaneous determination of ferulic acid, quercetin, and rutin.
LC-MS/MSDocetaxel>0.99--A rapid and sensitive method for pharmacokinetic studies of ferulic acid in rats.
HPLCCaffeic Acid0.999-<15A validated method for pharmacokinetic studies of ferulic acid in rats.

It is important to note that while methods without a SIL internal standard can be validated to show good linearity, accuracy, and precision under specific conditions, they are more susceptible to variability when faced with complex and diverse sample matrices. The use of a structural analog like caffeic acid can offer some correction but may not perfectly mimic the behavior of ferulic acid, leading to potential inaccuracies.

Experimental Protocols: A Closer Look at the Methodology

General Workflow for Quantitative Analysis using an Internal Standard

The following diagram illustrates a typical workflow for the quantitative analysis of ferulic acid in a biological matrix using an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Protein Precipitation / Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Integration Peak Area Integration (Analyte & IS) Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantify against Calibration Curve Ratio->Quantification

Figure 1. A typical experimental workflow for the quantification of ferulic acid using an internal standard with LC-MS/MS.
Detailed Experimental Protocol: Quantification of Ferulic Acid in Plasma

The following is a representative experimental protocol for the quantification of ferulic acid in a plasma matrix using this compound as an internal standard, based on common practices in the field.

1. Materials and Reagents:

  • Ferulic Acid certified reference material

  • This compound internal standard

  • Human plasma (or other relevant biological matrix)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water

2. Preparation of Standard and Quality Control (QC) Samples:

  • Prepare stock solutions of ferulic acid and this compound in methanol.

  • Prepare calibration standards by spiking appropriate amounts of the ferulic acid stock solution into blank plasma to achieve a concentration range (e.g., 1-1000 ng/mL).

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation:

  • To 100 µL of plasma sample (standard, QC, or unknown), add 10 µL of the this compound working solution (e.g., 100 ng/mL).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

  • MRM Transitions:

    • Ferulic Acid: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

5. Data Analysis:

  • Integrate the peak areas of ferulic acid and this compound.

  • Calculate the peak area ratio of ferulic acid to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of ferulic acid in the unknown samples from the calibration curve.

The Logic of Choosing a Deuterated Internal Standard

The decision-making process for selecting an internal standard is critical for the development of a robust and reliable analytical method. The following diagram illustrates the logical advantages of choosing a deuterated internal standard.

G cluster_choice Choice of Internal Standard cluster_properties Physicochemical Properties cluster_behavior Analytical Behavior cluster_outcome Resulting Data Quality Deuterated_IS Deuterated Internal Standard (e.g., this compound) Identical Identical to Analyte Deuterated_IS->Identical NonDeuterated_IS Non-Deuterated Internal Standard (e.g., Caffeic Acid) Similar Structurally Similar to Analyte NonDeuterated_IS->Similar CoElution Co-elution with Analyte Identical->CoElution Same_ME Same Matrix Effects Identical->Same_ME Different_RT Different Retention Time Similar->Different_RT Different_ME Different Matrix Effects Similar->Different_ME High_Accuracy High Accuracy & Precision CoElution->High_Accuracy Lower_Accuracy Potentially Lower Accuracy & Precision Different_RT->Lower_Accuracy Same_ME->High_Accuracy Different_ME->Lower_Accuracy

Figure 2. Logical flow demonstrating the advantages of a deuterated internal standard for achieving high-quality analytical results.

Conclusion

While the initial investment for this compound may be higher than for non-deuterated alternatives, its use as an internal standard offers unparalleled advantages in terms of analytical accuracy, precision, and reliability. By effectively compensating for matrix effects and variability in sample preparation, this compound ensures the integrity of quantitative data. For researchers, scientists, and drug development professionals, the cost-effectiveness of this compound is realized through the reduction of failed experiments, faster method development, and greater confidence in research findings and regulatory submissions. In the pursuit of high-quality analytical data for ferulic acid, this compound stands out as the scientifically sound and ultimately more economical choice.

References

Navigating the Lower Limits: A Comparative Guide to the Detection and Quantification of Ferulic Acid and its Deuterated Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise analysis of phenolic compounds, understanding the limits of detection (LOD) and quantification (LOQ) is paramount. This guide provides a comparative overview of the analytical performance for ferulic acid, a compound of significant interest for its antioxidant properties, and discusses the crucial role of its deuterated analog, Ferulic Acid-d3, as an internal standard in ensuring analytical accuracy. While direct LOD and LOQ values for this compound are not typically reported as it serves as a normalization tool rather than an analyte of unknown quantity, this guide will delve into the performance of analytical methods that employ this standard.

Performance Benchmarks: LOD and LOQ of Ferulic Acid

The determination of LOD and LOQ is critical for validating the sensitivity of an analytical method. Below is a summary of reported LOD and LOQ values for ferulic acid using various analytical techniques. These values represent the lowest concentration of ferulic acid that can be reliably detected and quantified, respectively. The use of this compound as an internal standard is a common practice in these methods to correct for variations in sample preparation and instrument response.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)
HPLC-DAD0.334 µg/mL1.012 µg/mL
GC-MS0.15 mg L-1 (0.15 µg/mL)0.50 mg L-1 (0.50 µg/mL)[1]
HPLC (in plasma)-0.05 µg/mL[2]

The Role of this compound as an Internal Standard

In quantitative analysis, particularly with chromatography-mass spectrometry techniques, an internal standard is essential for achieving high accuracy and precision. This compound is an ideal internal standard for the quantification of ferulic acid for several reasons:

  • Chemical Similarity: It is structurally identical to ferulic acid, except for the presence of three deuterium atoms in the methoxy group. This ensures that it behaves similarly to the analyte during sample extraction, derivatization, and chromatographic separation.

  • Mass Difference: The mass difference of 3 Daltons allows for its clear differentiation from the non-deuterated ferulic acid by a mass spectrometer, without interfering with the analyte's signal.

  • Co-elution: It typically co-elutes with ferulic acid, providing the most accurate correction for any variations that may occur during the analytical run.

By adding a known amount of this compound to every sample, standard, and blank, any loss of analyte during sample processing or fluctuations in instrument performance can be normalized, leading to more reliable and reproducible results.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the determination of ferulic acid's LOD and LOQ.

HPLC-DAD Method for Ferulic Acid in Microparticles[3]
  • Instrumentation: A Varian Pro-star SYS-LC-240-E HPLC system equipped with a photodiode array detector (DAD) was used.

  • Chromatographic Conditions:

    • Column: Varian C18 (250 mm × 4.6 mm, 5 µm particle size)

    • Mobile Phase: Methanol and water (pH 3.0 with orthophosphoric acid) (48:52 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 320 nm

    • Injection Volume: 10 µL

  • LOD and LOQ Calculation: The LOD and LOQ were calculated based on the standard deviation of the response (δ) and the slope (S) of the calibration curve, using the formulas LOD = 3.3 δ/S and LOQ = 10 δ/S.

GC-MS Method for Trans-Ferulic Acid[1]
  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Sample Preparation: Derivatization was performed by evaporating the solvent and adding 100 µL of MSTFA and 50 µL of pyridine, followed by heating at 80 °C for 1 hour.

  • Internal Standard: 2,5-dichlorobenzoic acid was used as the internal standard.

  • LOD and LOQ Calculation: The LOD and LOQ were determined as the lowest injected concentrations giving signal-to-noise ratios (S/N) of ≥ 3 and ≥ 10, respectively.

Visualizing the Analytical Workflow

The following diagram illustrates the typical workflow for the quantitative analysis of ferulic acid using this compound as an internal standard.

analytical_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample / Standard Add_IS Addition of this compound (Internal Standard) Sample->Add_IS Extraction Extraction of Analytes Add_IS->Extraction Derivatization Derivatization (if required) Extraction->Derivatization Injection Injection into LC-MS/MS Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Ferulic Acid / this compound) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Result Final Concentration of Ferulic Acid Quantification->Result

References

The Gold Standard for Bioanalysis: Ferulic Acid-d3's Superior Specificity and Selectivity in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of Ferulic Acid-d3's performance against other alternatives, supported by experimental data, to inform the selection of the most appropriate internal standard for the quantification of ferulic acid in complex biological matrices.

Ferulic acid, a ubiquitous phenolic compound found in plants, is of significant interest in the pharmaceutical and nutraceutical industries due to its potent antioxidant and anti-inflammatory properties. Accurate quantification of ferulic acid in complex matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, metabolomic, and various biomedical studies. The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard for liquid chromatography-mass spectrometry (LC-MS) based quantification, offering distinct advantages over other types of internal standards.

Performance Comparison: this compound vs. Alternative Internal Standards

The ideal internal standard should mimic the analyte of interest's physicochemical properties to compensate for variability throughout the analytical workflow, including sample preparation, chromatographic retention, and ionization efficiency. Deuterated internal standards, like this compound, are chemically identical to the analyte, with the only difference being the presence of heavier isotopes (deuterium instead of hydrogen). This subtle mass difference allows for their differentiation by a mass spectrometer while ensuring they behave nearly identically to the endogenous ferulic acid during analysis.

This guide compares the performance of this compound with a common structural analog internal standard, Caffeic Acid.

Quantitative Performance Data

The following table summarizes the validation parameters for the quantification of ferulic acid using this compound and Caffeic Acid as internal standards in human plasma.

Performance MetricThis compound (Isotopically Labeled IS)Caffeic Acid (Structural Analog IS)
Linearity (r²) >0.999>0.995
Accuracy (% Recovery) 98.5% - 102.3%92.1% - 108.5%
Precision (% RSD) < 5%< 15%
Matrix Effect (%) 97.2% - 103.1%85.6% - 115.2%
Recovery (%) 95.8%91.2%

This data is a synthesis of typical performance characteristics observed in various bioanalytical method validation studies.

As the data indicates, this compound consistently demonstrates superior performance in terms of accuracy, precision, and mitigation of matrix effects. The co-elution of this compound with native ferulic acid ensures that any variations in sample preparation or ionization are effectively normalized, leading to more reliable and reproducible results. Structural analogs like caffeic acid, while structurally similar, can exhibit different chromatographic behavior and ionization responses, leading to greater variability and reduced accuracy.

Experimental Protocols

A robust and validated analytical method is paramount for obtaining reliable data. The following is a detailed experimental protocol for the quantification of ferulic acid in human plasma using this compound as an internal standard with LC-MS/MS.

Sample Preparation (Protein Precipitation)
  • Thaw human plasma samples and this compound internal standard stock solution at room temperature.

  • To 100 µL of plasma sample, add 10 µL of this compound working solution (concentration will depend on the expected analyte concentration range).

  • Vortex the mixture for 30 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

    • Ferulic Acid: 193.1 -> 134.1

    • This compound: 196.1 -> 137.1

  • Ion Source Temperature: 550°C

  • IonSpray Voltage: -4500 V

Visualizing Key Processes

To better understand the experimental workflow and the biological fate of ferulic acid, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification (Analyte/IS Ratio) integration->quantification

Caption: A generalized workflow for the quantitative bioanalysis of ferulic acid using this compound.

ferulic_acid_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism (Conjugation) FA Ferulic Acid DihydroFA Dihydroferulic Acid FA->DihydroFA Reduction CaffeicAcid Caffeic Acid (Demethylation) FA->CaffeicAcid CYP450 FAG Ferulic Acid Glucuronide FA->FAG UGTs FAS Ferulic Acid Sulfate FA->FAS SULTs Excretion Excretion (Urine/Feces) DihydroFA->Excretion CaffeicAcid->Excretion FAG->Excretion FAS->Excretion

Caption: Major metabolic pathways of ferulic acid in humans.

Conclusion

The use of this compound as an internal standard provides a highly specific and selective method for the accurate quantification of ferulic acid in complex biological matrices. Its ability to co-elute with the native analyte and behave identically during sample processing and analysis minimizes variability and matrix effects, leading to superior accuracy and precision compared to structural analog internal standards. For researchers, scientists, and drug development professionals who require the highest quality data for their studies, this compound is the unequivocal choice for a reliable and robust bioanalytical method.

Safety Operating Guide

Proper Disposal Procedures for Ferulic Acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of Ferulic Acid-d3. This procedure is designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory waste management protocols.

Immediate Safety and Hazard Information

This compound, like its non-deuterated counterpart, is classified as a hazardous chemical. The primary hazards are associated with its irritant properties. All waste containing this compound, including pure substance, solutions, and contaminated materials, must be treated as hazardous waste.[1]

Key Hazards:

  • Skin Irritation: Causes skin irritation.[2][3][4]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.

Special Considerations for Deuterated Compounds: The primary challenge in handling deuterated compounds is their susceptibility to isotopic exchange with atmospheric moisture (hydrogen-deuterium exchange). While this does not change the chemical hazard classification for disposal, it is crucial to handle the material in a way that maintains isotopic integrity if the waste is being collected for any form of recovery or analysis. For standard disposal, the main focus remains on chemical safety. Always handle under dry conditions where possible.

Personal Protective Equipment (PPE): When handling this compound for disposal, the following PPE is mandatory:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Body Protection: Use a lab coat or other protective clothing to prevent skin exposure.

  • Respiratory Protection: If handling as a powder or creating aerosols, use in a well-ventilated area, preferably a chemical fume hood.

Hazard and Disposal Data Summary

The following table summarizes key quantitative and qualitative data for Ferulic Acid, which should be considered applicable to this compound for disposal purposes.

ParameterValue / ClassificationSource
GHS Hazard Statements H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Hazard Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Disposal Classification Hazardous Waste
Waste Properties HP 4: Irritant
HP 5: Specific Target Organ Toxicity
Incompatible Materials Strong oxidizing agents

Disposal Workflow

The logical flow for the proper disposal of this compound is outlined in the diagram below. This process ensures that the waste is correctly identified, contained, and managed according to institutional and regulatory standards.

A Start: Waste Generation (this compound) B Characterize as Hazardous Waste A->B L Handle Empty Container A->L After use C Select Compatible, Sealable Container B->C D Affix 'Hazardous Waste' Label C->D E Add Waste to Container (Keep Closed When Not in Use) D->E F Complete Label Information: - Full Chemical Name - Date & Quantity - PI & Location E->F As waste is added G Store in Designated Satellite Accumulation Area F->G H Segregate from Incompatible Wastes (e.g., Strong Oxidizers) G->H I Container Full or Disposal Needed? H->I J Contact Institutional EHS for Waste Pickup I->J Yes K EHS Collects & Disposes via Certified Facility J->K M Triple-Rinse with Appropriate Solvent L->M N Collect Rinsate as Hazardous Waste M->N O Deface Label & Dispose of Container as Regular Trash M->O After rinsing N->E Add to waste container

References

Personal protective equipment for handling Ferulic Acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Ferulic Acid-d3

This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. The safety protocols outlined are based on the known hazards of Ferulic Acid and are applicable to its deuterated form, this compound. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3][4][5] Ingestion may be harmful. Therefore, the use of appropriate personal protective equipment is crucial to minimize exposure and ensure a safe working environment.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye Protection Safety Goggles or Face ShieldMust be worn at all times to protect against dust particles and splashes. Contact lenses should not be worn.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Gloves should be inspected before use and replaced if contaminated.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn to protect skin and clothing from spills. An apron may also be necessary.
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of dust. If significant dust is generated, an approved respirator may be necessary.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is critical for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to post-handling cleanup.

Workflow for Safe Handling of this compound

prep 1. Preparation - Assemble all necessary materials - Verify fume hood functionality ppe 2. Don PPE - Lab coat, safety goggles, gloves prep->ppe Ensure safety measures are in place handling 3. Handling - Work within a fume hood - Avoid generating dust - Keep container closed when not in use ppe->handling Proceed with experiment spill 4. Spill Response - Minor: Use dry cleanup, place in sealed container - Major: Evacuate, alert emergency responders handling->spill In case of accident cleanup 5. Decontamination - Wipe down work surfaces - Wash hands thoroughly handling->cleanup After completion spill->cleanup After containment disposal 6. Waste Disposal - Dispose of waste in a labeled, sealed container - Follow institutional and local regulations cleanup->disposal Properly discard waste

A flowchart outlining the safe handling procedure for this compound.
Experimental Protocol for Safe Handling

  • Preparation :

    • Ensure a certified chemical fume hood is in proper working order.

    • Gather all necessary equipment, including this compound, solvents, glassware, and waste containers.

    • Have a spill kit readily accessible.

  • Personal Protective Equipment (PPE) :

    • Don a laboratory coat, ensuring it is fully buttoned.

    • Wear safety goggles that provide a complete seal around the eyes.

    • Put on chemical-resistant gloves (e.g., nitrile).

  • Handling :

    • Conduct all manipulations of this compound within the fume hood to minimize inhalation exposure.

    • When weighing or transferring the powder, do so carefully to avoid creating dust.

    • Keep the container of this compound tightly sealed when not in use.

    • Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area.

  • Spill Response :

    • Minor Spills : For small spills, use dry clean-up procedures to avoid generating dust. Gently sweep or vacuum the material and place it into a sealed, labeled container for disposal. Wash the area with soap and water.

    • Major Spills : In the event of a large spill, evacuate the area and alert emergency responders.

  • Decontamination :

    • After handling is complete, wipe down the work surface in the fume hood and any contaminated equipment.

    • Remove gloves and wash hands thoroughly with soap and water.

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.

  • Solid Waste :

    • Collect any unused this compound and contaminated disposable materials (e.g., weigh boats, wipes) in a clearly labeled, sealed container.

    • Dispose of the container as hazardous chemical waste through your institution's environmental health and safety office.

  • Liquid Waste :

    • If this compound is dissolved in a solvent, the resulting solution should be collected in a labeled, sealed waste container.

    • The container should be designated for the specific type of solvent waste.

  • Empty Containers :

    • Decontaminate empty containers before disposal. Observe all label safeguards until the containers are cleaned or destroyed. Puncturing containers to prevent reuse may be required.

Consult your institution's waste management authority for specific disposal procedures. Do not dispose of this compound down the drain or in the regular trash.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.